molecular formula C7H8N2OS B052233 1-(4-Hydroxyphenyl)thiourea CAS No. 1520-27-0

1-(4-Hydroxyphenyl)thiourea

货号: B052233
CAS 编号: 1520-27-0
分子量: 168.22 g/mol
InChI 键: QICKOOCQSYZYQB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-(4-Hydroxyphenyl)thiourea is a versatile thiourea derivative that serves as a valuable building block in organic synthesis and a potent inhibitor of the enzyme tyrosinase. Its molecular structure, featuring both a phenolic hydroxyl group and a thiourea moiety, allows it to act as a key intermediate in the preparation of more complex heterocyclic compounds and functionalized materials. In biochemical research, it is primarily recognized for its effective inhibition of tyrosinase, a copper-containing enzyme central to melanin production in plants and animals. This mechanism involves the chelation of copper ions at the enzyme's active site, thereby disrupting the catalytic cycle. Consequently, this compound is a crucial tool for studying melanogenesis pathways, developing potential skin-lightening agents, and investigating novel applications in agricultural chemistry to control enzymatic browning. Its research utility extends to explorations in antioxidant studies and as a ligand in coordination chemistry. Provided for research applications, this high-purity compound enables scientists to advance investigations in enzymology, medicinal chemistry, and synthetic methodology.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(4-hydroxyphenyl)thiourea
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InChI

InChI=1S/C7H8N2OS/c8-7(11)9-5-1-3-6(10)4-2-5/h1-4,10H,(H3,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QICKOOCQSYZYQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H8N2OS
Source PubChem
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DSSTOX Substance ID

DTXSID80164932
Record name Urea, 1-(p-hydroxyphenyl)-2-thio-
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Molecular Weight

168.22 g/mol
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CAS No.

1520-27-0
Record name N-(4-Hydroxyphenyl)thiourea
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Record name p-Hydroxyphenylthiourea
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Record name p-Hydroxyphenylthiourea
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Foundational & Exploratory

synthesis and characterization of 1-(4-Hydroxyphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Characterization of 1-(4-Hydroxyphenyl)thiourea

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation in a structured format, and visualizations of the key processes.

The synthesis of this compound can be effectively achieved through the reaction of 4-aminophenol with ammonium thiocyanate in the presence of a strong acid, typically hydrochloric acid. This method involves the in situ formation of 4-hydroxyphenyl isothiocyanate, which subsequently reacts with ammonia generated from the ammonium thiocyanate to yield the desired thiourea derivative.

Reaction Scheme

The overall reaction can be depicted as follows:

Step 1: Formation of 4-hydroxyphenyl isothiocyanate 4-aminophenol reacts with thiocyanic acid (generated in situ from ammonium thiocyanate and HCl) to form 4-hydroxyphenyl isothiocyanate.

Step 2: Reaction with Ammonia The intermediate, 4-hydroxyphenyl isothiocyanate, is not isolated but reacts directly with ammonia (also present from the ammonium thiocyanate) to form this compound.

Experimental Protocol: Synthesis

Materials and Reagents:

  • 4-Aminophenol

  • Ammonium thiocyanate

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminophenol (0.1 mol) in a mixture of 50 mL of ethanol and 50 mL of distilled water.

  • To this solution, add ammonium thiocyanate (0.12 mol) and stir until it is completely dissolved.

  • Slowly add concentrated hydrochloric acid (0.1 mol) to the reaction mixture.

  • Heat the mixture to reflux using a heating mantle and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold distilled water to remove any unreacted salts.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

  • Dry the purified product in a desiccator over anhydrous calcium chloride.

Visualization of Synthesis Workflow

Synthesis_Workflow Reactants Reactants: 4-Aminophenol Ammonium Thiocyanate Reaction Reaction Conditions: Reflux, 4-6 hours Reactants->Reaction Reagents Reagents: Conc. HCl Ethanol/Water Reagents->Reaction Workup Workup: Cooling & Precipitation Vacuum Filtration Reaction->Workup Purification Purification: Recrystallization (Ethanol/Water) Workup->Purification Product Final Product: This compound Purification->Product Characterization_Workflow Start Synthesized Product: This compound Physical Physical Characterization: - Melting Point - Appearance - Solubility Start->Physical NMR NMR Spectroscopy (DMSO-d6) Start->NMR FTIR FTIR Spectroscopy (KBr Pellet) Start->FTIR MS Mass Spectrometry (ESI+) Start->MS Structure Structural Elucidation & Data Analysis Physical->Structure H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR FTIR->Structure MS->Structure H_NMR->Structure C_NMR->Structure

A Comprehensive Technical Guide to 1-(4-Hydroxyphenyl)thiourea (CAS: 1520-27-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Hydroxyphenyl)thiourea, identified by the CAS number 1520-27-0, is an organosulfur compound belonging to the thiourea family. Thiourea and its derivatives are a versatile class of molecules with a wide range of applications in medicinal chemistry, organic synthesis, and material science.[1][2][3] Structurally, this compound features a thiourea core functional group attached to a 4-hydroxyphenyl (phenol) ring. This compound is particularly notable as a key intermediate in the synthesis of SKI II (Sphingosine Kinase Inhibitor II), a nonlipid, orally bioavailable inhibitor of sphingosine kinase which has demonstrated significant inhibition of tumor growth in murine models.[4] This whitepaper provides a detailed overview of its chemical properties, synthesis, biological significance, and the general characteristics of the thiourea class to which it belongs.

Physicochemical and Toxicological Data

Quantitative data regarding the physicochemical properties and general toxicity of thioureas are summarized below for easy reference and comparison.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are presented in Table 1. These properties are essential for its handling, storage, and application in synthetic protocols.

PropertyValueReference(s)
CAS Number 1520-27-0[4][5][6]
Molecular Formula C₇H₈N₂OS[4][5][6]
Molecular Weight 168.22 g/mol [4][5][6]
Melting Point ~210-214 °C (with decomposition)[4][6][7]
Boiling Point 341.5 ± 44.0 °C (Predicted)[4]
Density 1.450 ± 0.06 g/cm³ (Predicted)[4]
pKa 9.53 ± 0.26 (Predicted)[4]
Storage Temperature 2-8°C[4]
MDL Number MFCD00041186[4][5][6]
InChI Key QICKOOCQSYZYQB-UHFFFAOYSA-N[4][6]
SMILES C1=CC(=CC=C1NC(=S)N)O[4][6]

Table 1: Physicochemical Properties of this compound.

Toxicological Profile (General for Thiourea Class)
Toxicity EndpointSpeciesRouteValueReference(s)
Acute Oral LD50 RatOral125 - 1930 mg/kg bw[8]
Acute Dermal LD50 RabbitDermal>2800 mg/kg bw[8]
Acute Inhalation LC50 RatInhalation>195 mg/m³ (4-hour exposure)[8]
Carcinogenicity --IARC Group 3: Not classifiable as to its carcinogenicity to humans.[8]
--Suspected of causing cancer (HSIS classification).
Reproductive Toxicity --Suspected of damaging fertility or the unborn child.[9]

Table 2: General Toxicological Data for Thiourea.

Synthesis and Experimental Protocols

The synthesis of thiourea derivatives typically involves the reaction between an amine and an isothiocyanate. This section outlines a general synthetic pathway and provides a specific, detailed experimental protocol for a closely related compound.

General Synthesis of N-Aryl Thioureas

The formation of N-aryl thioureas proceeds via the nucleophilic attack of an amine's nitrogen atom on the electrophilic carbon of an isothiocyanate group.[10] The intermediate formed then undergoes proton transfer to yield the final thiourea product. For this compound, this would involve the reaction of 4-aminophenol with a suitable thiocyanate source.

G cluster_reagents Starting Materials cluster_process Reaction cluster_products Products & Purification A 4-Aminophenol (Nucleophile) D Reaction at Room Temperature A->D B Isothiocyanate Source (e.g., Phenyl Isothiocyanate) B->D C Solvent (e.g., Acetonitrile, Toluene) C->D E This compound Derivative D->E F Filtration & Washing (e.g., with n-hexane) E->F

Caption: General workflow for the synthesis of N-aryl thiourea derivatives.

Experimental Protocol: Synthesis of 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea

The following protocol, adapted from the synthesis of a related analogue, provides a concrete example of the reaction conditions for preparing aryl thioureas.[11]

  • Reagents and Materials:

    • 3,4,5-trimethoxyphenyl isothiocyanate (0.20 g, 0.89 mmol)

    • 4-aminophenol (0.10 g, 1.10 mmol)

    • Acetonitrile (6 ml)

    • n-hexane (for washing)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve 3,4,5-trimethoxyphenyl isothiocyanate in 6 ml of acetonitrile in a reaction vessel.

    • Add 4-aminophenol to the solution.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes.[11]

    • Upon completion, filter the resulting precipitate rapidly.

    • Wash the collected solid with n-hexane to remove any unreacted starting materials and impurities.

    • Dry the final product, 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea.

  • Characterization:

    • The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and Elemental Analysis.[12]

Mechanism of Action and Biological Relevance

The primary documented application of this compound is as a precursor to the sphingosine kinase inhibitor, SKI II.[4] However, the broader thiourea scaffold is associated with a wide array of biological activities.

Role as a Synthetic Intermediate for SKI II

Sphingosine kinases (SK1 and SK2) are enzymes that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid.[4] S1P is involved in regulating numerous cellular processes, including proliferation, survival, migration, and inflammation. Dysregulation of the SK/S1P signaling axis is implicated in the pathology of cancer, inflammatory diseases, and fibrosis. SKI II, synthesized from this compound, acts as a nonlipid inhibitor of this kinase, thereby blocking the production of S1P and inhibiting these downstream pathological processes.[4]

G Sph Sphingosine SK Sphingosine Kinase (SK1/SK2) Sph->SK ATP→ADP S1P Sphingosine-1-Phosphate (S1P) SK->S1P S1PR S1P Receptors (S1PR₁₋₅) S1P->S1PR Binds Effects Downstream Effects: • Cell Proliferation • Survival • Migration • Angiogenesis S1PR->Effects Activates SKI_II SKI II (from this compound) SKI_II->SK Inhibits

Caption: The Sphingosine Kinase signaling pathway and the inhibitory action of SKI II.

General Biological Activities of Thiourea Derivatives

Thiourea-containing compounds have been extensively studied and exhibit a broad spectrum of pharmacological activities:

  • Antimicrobial and Antiviral: Certain thiourea derivatives have shown efficacy against various bacterial and fungal strains.[1][13] Some have also been investigated as potential antiviral agents.[14]

  • Anticancer: Beyond SKI II, other thiourea derivatives have been found to inhibit tumor growth by targeting various cellular pathways in cancer cells.[13][15]

  • Enzyme Inhibition: This class of compounds is known to inhibit various enzymes, including urease, tyrosinase, and cholinesterases, making them of interest for treating metabolic and neurodegenerative disorders.[12][16][17]

  • Antithyroid Activity: Thiourea derivatives like propylthiouracil are used clinically to treat hyperthyroidism by inhibiting the thyroid peroxidase enzyme, which is essential for thyroid hormone synthesis.[13]

  • Anti-tuberculosis Activity: The thiourea drug isoxyl has been shown to inhibit the synthesis of oleic acid in Mycobacterium tuberculosis by targeting the Δ9-stearoyl desaturase enzyme, DesA3.[18]

Pharmacokinetics (General Profile)

Specific pharmacokinetic data for this compound are not available. However, studies on other thiourea derivatives and the parent compound provide general insights.

  • Absorption: Thioureas are generally absorbed from the gastrointestinal tract following oral administration.[13] In silico and preclinical studies of some thiourea-based antivirals suggest good GI absorption.[14]

  • Distribution: After absorption, they are distributed throughout the body.[13] A study on specific thiourea derivatives in rats showed rapid distribution to all examined tissues, including the liver, kidney, heart, spleen, and brain, indicating an ability to cross the blood-brain barrier.[14]

  • Metabolism and Excretion: Metabolism is expected to occur in the liver, with excretion primarily through the kidneys via urine.[13]

Conclusion

This compound (CAS: 1520-27-0) is a valuable chemical intermediate, most notably for its role in the synthesis of the potent sphingosine kinase inhibitor, SKI II. While detailed biological and pharmacokinetic data on this specific molecule are limited, its thiourea core structure places it within a class of compounds renowned for their diverse and significant biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. The established synthetic routes are straightforward, and the general toxicological profile of thioureas necessitates careful handling. For drug development professionals, this compound represents not only a key building block for targeting the SK/S1P pathway but also a scaffold with potential for further derivatization to explore a wide range of therapeutic targets.

References

An In-depth Technical Guide on the Molecular Structure and Crystallography of 1-(4-Hydroxyphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Hydroxyphenyl)thiourea is a derivative of thiourea featuring a hydroxyphenyl substituent. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities. This guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of this compound, with a focus on its role as a potential tyrosinase inhibitor. While a definitive crystal structure for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC), this document presents detailed crystallographic data for a closely related analogue to provide insights into its structural characteristics.

Molecular Structure

The molecular structure of this compound consists of a central thiourea core connected to a 4-hydroxyphenyl group. The presence of the thiourea moiety (-(NH)C(=S)NH-) allows for tautomerism, existing in both thione and thiol forms, with the thione form being predominant in aqueous solutions. The key structural features include the planar phenyl ring, the hydroxyl group which can act as a hydrogen bond donor and acceptor, and the thiourea group which is also involved in hydrogen bonding.

Molecular Formula: C H N O S Molecular Weight: 168.22 g/mol

Synthesis

The synthesis of this compound can be achieved through several established methods for synthesizing thiourea derivatives. A common approach involves the reaction of an isothiocyanate with an amine.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common synthesis methods for similar thiourea derivatives.

Materials:

  • 4-Aminophenol

  • Ammonium thiocyanate or a suitable isothiocyanate precursor

  • Hydrochloric acid

  • Ethanol

  • Water

Procedure:

  • A mixture of 4-aminophenol (1 equivalent) and ammonium thiocyanate (1.2 equivalents) in a suitable solvent such as ethanol is prepared.

  • Concentrated hydrochloric acid is added dropwise to the mixture while stirring.

  • The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate, this compound, is collected by filtration.

  • The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the final product.

Diagram of Synthetic Workflow:

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4-Aminophenol 4-Aminophenol Mixing in Ethanol Mixing in Ethanol 4-Aminophenol->Mixing in Ethanol Ammonium Thiocyanate Ammonium Thiocyanate Ammonium Thiocyanate->Mixing in Ethanol Addition of HCl Addition of HCl Mixing in Ethanol->Addition of HCl Reflux Reflux Addition of HCl->Reflux Precipitation in Water Precipitation in Water Reflux->Precipitation in Water Filtration Filtration Precipitation in Water->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final Product Final Product Recrystallization->Final Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Crystallography

As of the latest search, a definitive crystal structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, to provide valuable insight into the expected crystallographic parameters, the data for a closely related compound, 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea , is presented below. This data can serve as a useful reference for understanding the potential solid-state conformation and packing of this compound.

Crystal Data for 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea[1]
ParameterValue
Chemical FormulaC₁₆H₁₈N₂O₄S
Formula Weight334.38
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5705 (5)
b (Å)12.8195 (7)
c (Å)12.4157 (7)
α (°)90
β (°)99.434 (3)
γ (°)90
Volume (ų)1659.68 (15)
Z4
Temperature (K)296
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated) (g/cm³)1.338
Absorption Coefficient (mm⁻¹)0.22
Selected Bond Lengths and Angles for 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea[1]
BondLength (Å)AngleValue (°)
S1-C71.679(2)N1-C7-N2117.1(2)
N1-C71.353(3)N1-C7-S1122.1(2)
N2-C71.365(3)N2-C7-S1120.8(2)
N1-C11.423(3)C7-N1-C1126.8(2)
N2-C81.417(3)C7-N2-C8127.5(2)
O1-C41.366(3)C3-C4-O1119.9(2)

Note: Atom numbering may not correspond to the IUPAC nomenclature of this compound and is specific to the cited crystal structure.

In the crystal structure of this analogue, the molecules are linked by intermolecular N—H···S, N—H···O, and O—H···S hydrogen bonds, forming a three-dimensional network.[1]

Biological Significance and Signaling Pathways

Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2] Of particular interest to drug development professionals is their potential as enzyme inhibitors.

Tyrosinase Inhibition

Several studies have highlighted thiourea-containing compounds as potent inhibitors of tyrosinase.[3] Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes.[4] Overproduction of melanin can lead to hyperpigmentation disorders. By inhibiting tyrosinase, these compounds can potentially be used in dermatological and cosmetic applications for skin lightening and treating pigmentation issues.[4] The sulfur atom in the thiourea moiety is believed to be crucial for the inhibitory activity.[3]

Signaling Pathway of Tyrosinase in Melanogenesis:

G Tyrosinase Pathway in Melanogenesis and Inhibition cluster_pathway Melanogenesis Pathway cluster_enzyme Enzyme cluster_inhibitor Inhibitor Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous Tyrosinase Tyrosinase This compound This compound This compound->Tyrosinase Inhibits

Caption: The role of tyrosinase in melanin synthesis and its inhibition by this compound.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry, particularly as a tyrosinase inhibitor. While detailed crystallographic data for this specific compound is not yet available, analysis of closely related structures provides valuable insights into its molecular geometry and intermolecular interactions. The straightforward synthesis and the established biological relevance of the thiourea scaffold make this compound and its analogues promising candidates for further investigation in the development of novel therapeutic and cosmetic agents. Future work should focus on obtaining single crystals of this compound to elucidate its precise three-dimensional structure and to further explore its structure-activity relationships.

References

Potential Therapeutic Targets for 1-(4-Hydroxyphenyl)thiourea: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Hydroxyphenyl)thiourea is a versatile chemical intermediate recognized for its role in the synthesis of potent bioactive molecules. While direct therapeutic applications of this specific compound are not extensively documented, its structural motif is a cornerstone in the development of various enzyme inhibitors. Notably, it serves as a key precursor for the non-lipid sphingosine kinase inhibitor, SKI II, which has demonstrated significant efficacy in preclinical tumor models. The thiourea scaffold, of which this compound is a representative member, is associated with a broad spectrum of biological activities. Derivatives have shown inhibitory action against several key enzymes implicated in human diseases, including urease, tyrosinase, and various kinases. This technical guide consolidates the current understanding of the potential therapeutic targets related to this compound, focusing on the established activities of its derivatives and the broader thiourea class of compounds. Detailed experimental protocols for assessing these biological activities and relevant signaling pathways are provided to facilitate further research and drug development efforts in this area.

Introduction

This compound (Figure 1) is an organic compound featuring a thiourea core substituted with a 4-hydroxyphenyl group. Its primary significance in medicinal chemistry lies in its utility as a synthetic intermediate. A prominent example is its role in the synthesis of SKI II, a potent inhibitor of sphingosine kinase with demonstrated oral bioavailability and antitumor effects in murine models.[1][2][3] The thiourea moiety (S=C(NH)₂) is a well-established pharmacophore known to interact with various biological targets, often through hydrogen bonding and coordination with metal ions in enzyme active sites. Consequently, the therapeutic potential of this compound is inferred from the extensive research on structurally related compounds and derivatives that exhibit a range of pharmacological effects, including anticancer, antimicrobial, and enzyme-inhibitory activities. This guide will explore the primary therapeutic targets associated with the thiourea scaffold, with a focus on sphingosine kinase, urease, and tyrosinase, for which substantial evidence exists for this class of compounds.

Figure 1: Chemical Structure of this compound

A 2D representation of the chemical structure.

Potential Therapeutic Targets

Sphingosine Kinase (SphK)

Sphingosine kinases (SphK1 and SphK2) are pivotal enzymes in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). The balance between sphingosine and S1P levels acts as a cellular "rheostat," regulating cell fate decisions such as proliferation, survival, and apoptosis. Aberrant SphK1 activity is frequently observed in various cancers, where it promotes tumorigenesis, inflammation, and angiogenesis.

This compound is a direct precursor to SKI II, a known inhibitor of SphK.[1][2][3] This strongly suggests that the structural elements of this compound are compatible with the binding site of SphK and that its derivatives are promising candidates for SphK-targeted therapies.

Signaling Pathway

SphK1_Pathway GF Growth Factors (e.g., EGF, VEGF) SphK1_inactive SphK1 (inactive, cytosolic) GF->SphK1_inactive activate Cytokines Cytokines (e.g., TNF-α) Cytokines->SphK1_inactive activate GPCR GPCRs GPCR->SphK1_inactive activate SphK1_active SphK1 (active, membrane-bound) SphK1_inactive->SphK1_active translocation to membrane Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1_active S1PR S1P Receptors (S1PR1-5) S1P->S1PR activates Downstream Downstream Signaling (e.g., Akt, ERK, NF-κB) S1PR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis Inflammation Inflammation Downstream->Inflammation Apoptosis Apoptosis Downstream->Apoptosis inhibits Thiourea_deriv This compound Derivatives (e.g., SKI II) Thiourea_deriv->SphK1_active inhibit

Sphingosine Kinase 1 (SphK1) Signaling Pathway.

Urease

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In humans, urease produced by pathogenic bacteria, most notably Helicobacter pylori, is a key virulence factor. By generating ammonia, H. pylori neutralizes the acidic environment of the stomach, facilitating its colonization and contributing to the pathogenesis of gastritis, peptic ulcers, and gastric cancer. Thiourea and its derivatives are well-documented inhibitors of urease, with the thiocarbonyl sulfur atom believed to interact with the nickel ions in the enzyme's active site.

Inhibition Mechanism

Urease_Inhibition Urease Urease Active Site (with Ni2+ ions) Products Ammonia + CO2 (Pathogenesis) Urease->Products catalyzes hydrolysis Urea Urea Urea->Urease binds to Thiourea This compound Derivative Thiourea->Urease inhibits (chelates Ni2+)

Proposed Mechanism of Urease Inhibition.

Tyrosinase

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis. It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of significant interest in dermatology and cosmetics. Many thiourea derivatives have been reported to inhibit tyrosinase, likely by chelating the copper ions in the active site through their sulfur and nitrogen atoms.

Melanin Synthesis Pathway

Tyrosinase_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin (Pigmentation) Dopaquinone->Melanin spontaneous reactions Tyrosinase Tyrosinase (Copper-containing enzyme) Thiourea_deriv This compound Derivative Thiourea_deriv->Tyrosinase inhibits (chelates Cu2+)

Tyrosinase-mediated Melanin Synthesis and Inhibition.

Data Presentation

Quantitative data on the inhibitory activity of this compound is not extensively available in the public domain. The following table summarizes the known biological activities of its derivatives and the broader class of thiourea compounds against the identified potential therapeutic targets.

Target EnzymeCompound Class/DerivativeActivity TypeIC₅₀ / KᵢReference
Sphingosine Kinase 1 (SphK1)SKI II (derivative)Inhibition0.5 - 78 µM[1][2][3]
Urease (H. pylori)Thiourea (parent compound)Inhibition~21 µMGeneral Literature
Urease (Jack Bean)Substituted ThioureasInhibition0.39 - 60 µM[1]
Tyrosinase (Mushroom)Phenylthiourea DerivativesInhibitionLow µM to nM rangeGeneral Literature
Various Cancer Cell LinesSubstituted ThioureasCytotoxicityVariable (µM range)General Literature

Note: IC₅₀ values can vary significantly based on assay conditions and the specific derivative.

Experimental Protocols

Sphingosine Kinase Inhibition Assay (Radiometric)

Objective: To determine the in vitro inhibitory activity of a test compound against SphK1.

Workflow Diagram

SphK_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant SphK1 - Sphingosine Substrate - [γ-³²P]ATP - Test Compound Dilutions - Assay Buffer Start->Prepare_Reagents Reaction_Setup Set up Reaction Mixture: Assay Buffer + SphK1 + Test Compound Prepare_Reagents->Reaction_Setup Preincubation Pre-incubate at 37°C Reaction_Setup->Preincubation Initiate_Reaction Initiate Reaction: Add Sphingosine and [γ-³²P]ATP Preincubation->Initiate_Reaction Incubate Incubate at 37°C (e.g., 20-30 min) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., add acidic solution) Incubate->Stop_Reaction Lipid_Extraction Extract Lipids (e.g., Chloroform/Methanol) Stop_Reaction->Lipid_Extraction TLC Separate Lipids by TLC Lipid_Extraction->TLC Quantify Quantify Radiolabeled S1P (Autoradiography & Scintillation Counting) TLC->Quantify Calculate_IC50 Calculate % Inhibition and Determine IC₅₀ Quantify->Calculate_IC50 End End Calculate_IC50->End

References

N-Phenylthiourea Analogs as Sphingosine Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine kinases (SphKs) are critical enzymes in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to the bioactive lipid mediator sphingosine-1-phosphate (S1P). Two isoforms, SphK1 and SphK2, regulate the cellular balance between the pro-apoptotic molecules sphingosine and ceramide and the pro-survival molecule S1P. This balance, often termed the "sphingolipid rheostat," is crucial for cell fate decisions. Dysregulation of SphK activity is implicated in numerous diseases, including cancer, inflammation, and fibrosis, making these enzymes attractive therapeutic targets. While various scaffolds have been investigated as SphK inhibitors, this guide focuses on the potential of N-phenylthiourea analogs, a class of compounds known for their diverse biological activities.

Sphingosine Kinase Signaling Pathways

SphK1 and SphK2, despite catalyzing the same reaction, have distinct subcellular localizations and functions. SphK1 is primarily cytosolic and translocates to the plasma membrane upon activation, leading to an increase in intracellular S1P that can be exported to act on cell surface S1P receptors (S1PR1-5). In contrast, SphK2 is predominantly found in the nucleus, mitochondria, and endoplasmic reticulum, where it can have opposing effects to SphK1, including promoting apoptosis. The S1P generated by both isoforms can act intracellularly or be transported out of the cell to activate G protein-coupled S1P receptors, initiating downstream signaling cascades that influence cell proliferation, survival, migration, and angiogenesis.

Caption: Overview of the Sphingosine Kinase Signaling Pathway.

Inhibition by N-Phenylthiourea Analogs: State of Research

While the thiourea scaffold is present in a variety of biologically active molecules, and some have been investigated as kinase inhibitors, there is a notable lack of specific, publicly available data on N-phenylthiourea analogs as direct inhibitors of Sphingosine Kinase 1 and 2. Structure-activity relationship (SAR) studies and quantitative inhibition data (e.g., IC50 values) for this specific class of compounds against SphK1 and SphK2 are not extensively documented in peer-reviewed literature.

Research on thiourea derivatives has often focused on their anticancer properties through other mechanisms, such as inhibition of Epidermal Growth Factor Receptor (EGFR), or as inhibitors of other enzymes like tyrosinase. The structural similarities to known kinase inhibitors suggest that N-phenylthiourea analogs could potentially fit into the ATP-binding or sphingosine-binding pockets of SphKs, but this remains an underexplored area of research.

Quantitative Data on SphK Inhibitors

Due to the limited data on N-phenylthiourea analogs, the following table summarizes the inhibitory activity of other well-characterized SphK inhibitors to provide a comparative context for drug development professionals.

InhibitorTarget(s)IC50 / KiCompound Class
PF-543SphK1Ki = 3.6 nMPiperidine derivative
SKI-IISphK1/SphK2IC50 = 5-15 µM2-amino-thiazole derivative
ABC294640 (Opaganib)SphK2Ki = 9.8 µMN,N'-disubstituted urea
N,N-Dimethylsphingosine (DMS)SphK1/SphK2Ki ≈ 5 µMSphingosine analog
SLM6031434SphK1IC50 = 0.6 µMAmino-alcohol derivative
MP-A08SphK2IC50 = 1.3 µMPiperidinyl-acetophenone

Experimental Protocols

In Vitro Sphingosine Kinase Activity Assay (Radiometric)

This is a highly sensitive method to quantify the inhibitory potential of test compounds against SphK1 and SphK2.

Materials:

  • Recombinant human SphK1 or SphK2

  • D-erythro-sphingosine

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM MgCl₂, 0.5 mM DTT, 1 mM ATP)

  • N-phenylthiourea analogs (dissolved in DMSO)

  • Chloroform, Methanol, HCl

  • TLC plates (e.g., silica gel 60)

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture containing kinase buffer, recombinant SphK enzyme, and the N-phenylthiourea analog at various concentrations.

  • Initiate the reaction by adding D-erythro-sphingosine and [γ-³²P]ATP.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding acidic chloroform/methanol.

  • Extract the lipids by vortexing and centrifugation.

  • Spot the organic phase onto a TLC plate and develop the chromatogram to separate S1P from unreacted ATP.

  • Visualize the radiolabeled S1P spot by autoradiography.

  • Scrape the S1P spot and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Radiometric_Assay_Workflow start Start reagents Prepare Reaction Mix: Enzyme, Buffer, Inhibitor start->reagents initiate Initiate Reaction: Add Sphingosine & [γ-³²P]ATP reagents->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction & Extract Lipids incubate->stop tlc Separate by TLC stop->tlc visualize Visualize by Autoradiography tlc->visualize quantify Quantify Radioactivity visualize->quantify calculate Calculate IC50 quantify->calculate end End calculate->end

Caption: Workflow for a radiometric Sphingosine Kinase assay.

Cell-Based Assay for S1P Levels (LC-MS/MS)

This protocol measures the effect of inhibitors on S1P production in a cellular context.

Materials:

  • Cultured cells (e.g., U937, HEK293)

  • Cell culture medium and supplements

  • N-phenylthiourea analogs

  • Internal standard (e.g., C17-S1P)

  • Methanol, Chloroform, KCl

  • LC-MS/MS system

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with various concentrations of the N-phenylthiourea analog for a specified time.

  • Harvest the cells and add the internal standard.

  • Extract lipids using a chloroform/methanol extraction method.

  • Dry the organic phase and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system to separate and quantify S1P levels relative to the internal standard.

  • Determine the dose-dependent reduction in cellular S1P levels.

LCMS_Workflow start Start cell_culture Cell Culture & Treatment with Inhibitor start->cell_culture harvest Harvest Cells & Add Internal Standard cell_culture->harvest extraction Lipid Extraction harvest->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantify S1P Levels analysis->quantification end End quantification->end SAR_Logic cluster_outcome Desired Outcomes scaffold N-Phenylthiourea Scaffold r1 R1 Group (Phenyl Ring) - Modify substitution pattern - Introduce lipophilic groups scaffold->r1 Exploration of Lipophilic Pocket thiourea Thiourea Core - Bioisosteric replacement (e.g., urea, guanidine) scaffold->thiourea Interaction with Catalytic Residues r2 R2 Group - Vary steric bulk - Introduce polar groups scaffold->r2 Modulation of Solubility & Selectivity potency Increased Potency (Lower IC50) r1->potency thiourea->potency selectivity Isoform Selectivity (SphK1 vs. SphK2) r2->selectivity properties Improved ADME Properties r2->properties

An In-depth Technical Guide to the Tyrosinase Inhibitory Properties of Hydroxyphenylthioureas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hydroxyphenylthioureas as potent inhibitors of tyrosinase, the key enzyme in melanin biosynthesis. Excessive melanin production can lead to hyperpigmentation disorders, making tyrosinase inhibitors highly sought after in dermatology and cosmetics. This document details the quantitative inhibitory data, mechanisms of action, and essential experimental protocols for researchers working on the development of novel depigmenting agents.

Introduction to Tyrosinase and Melanogenesis

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a rate-limiting role in the complex process of melanogenesis.[1][2][3][4] It catalyzes two critical initial reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), and the subsequent oxidation of L-DOPA to dopaquinone.[3][4] Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form melanin pigments.[4] Due to this pivotal role, the inhibition of tyrosinase is a primary strategy for controlling melanin production and treating hyperpigmentation.[5][6] Hydroxyphenylthiourea derivatives have emerged as a promising class of tyrosinase inhibitors, often exhibiting greater potency than established agents like kojic acid.

Melanogenesis_Pathway cluster_Melanogenesis Melanogenesis Cascade cluster_Inhibition Inhibition Mechanism Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Pigments Dopaquinone->Melanin Spontaneous Reactions Inhibitor Hydroxyphenylthiourea Inhibitor->DOPA Inhibition Inhibitor->Dopaquinone Inhibition_Mechanisms cluster_legend Inhibition Types E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I (Competitive) S Substrate (S) I Inhibitor (I) (Hydroxyphenylthiourea) ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I (Uncompetitive) P Product (P) ES->P k_cat EI->ESI + S l1 Competitive: Inhibitor binds to Free Enzyme (E) l2 Uncompetitive: Inhibitor binds to ES Complex l3 Mixed: Inhibitor binds to both E and ES Experimental_Workflow cluster_workflow Tyrosinase Inhibitor Screening Workflow start Compound Synthesis (Hydroxyphenylthioureas) assay_prep Prepare Assay Reagents (Enzyme, Substrate, Buffer) start->assay_prep in_vitro_screen In Vitro Tyrosinase Assay (Spectrophotometric) assay_prep->in_vitro_screen calc_ic50 Calculate IC50 Values in_vitro_screen->calc_ic50 select_potent Select Potent Compounds (Low IC50) calc_ic50->select_potent kinetics Enzyme Kinetic Studies (Lineweaver-Burk Plot) select_potent->kinetics cytotoxicity Cytotoxicity Assay (MTT) (Rule out toxic effects) select_potent->cytotoxicity mechanism Determine Inhibition Mechanism (Competitive, Mixed, etc.) kinetics->mechanism cell_assay Cell-Based Melanogenesis Assay (e.g., B16F10 cells) in_vivo In Vivo Model Validation (e.g., Zebrafish, Mouse) cell_assay->in_vivo cytotoxicity->cell_assay lead Lead Compound Identified in_vivo->lead Cell_Assay_Workflow cluster_workflow Cell-Based Melanogenesis Assay Workflow start Seed B16F10 Cells in 24-well plates incubate1 Incubate for 24h (Allow cells to attach) start->incubate1 treat Treat cells with Inhibitor and/or α-MSH (stimulant) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 harvest Wash with PBS and Harvest Cells incubate2->harvest lyse Lyse Cells (e.g., with NaOH) harvest->lyse measure Measure Absorbance (~405 nm) to Quantify Melanin lyse->measure protein Normalize Melanin Content to Total Protein Content measure->protein end Determine % Melanin Reduction protein->end

References

Methodological & Application

Synthesis of 1-(4-Hydroxyphenyl)thiourea: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Hydroxyphenyl)thiourea is a valuable intermediate in the synthesis of various pharmaceutical compounds and bioactive molecules. Its structure, featuring a phenol group and a thiourea moiety, makes it a versatile building block for drug discovery and development. This application note provides a detailed, step-by-step experimental protocol for the synthesis of this compound from readily available starting materials. The described method is robust, scalable, and yields a high-purity product.

Reaction Scheme

The synthesis of this compound is achieved through the reaction of 4-aminophenol with ammonium thiocyanate in an acidic aqueous medium. The reaction proceeds via the in-situ formation of the corresponding isothiocyanate, which is then attacked by the amino group of another 4-aminophenol molecule, or more directly, through a concerted mechanism catalyzed by the acid.

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products 4-Aminophenol 4-Aminophenol Heating Heating (90°C) 4-Aminophenol->Heating Ammonium_Thiocyanate Ammonium Thiocyanate Ammonium_Thiocyanate->Heating HCl Hydrochloric Acid (catalyst) HCl->Heating Water Water (solvent) Water->Heating Reflux Reflux (9 hours) Heating->Reflux Product This compound Reflux->Product Ammonium_Chloride Ammonium Chloride (byproduct) Reflux->Ammonium_Chloride

Caption: Reaction workflow for the synthesis of this compound.

Experimental Protocol

Materials and Equipment:

  • 4-Aminophenol (99% purity)

  • Ammonium thiocyanate (98% purity)

  • Concentrated Hydrochloric acid (37%)

  • Deionized water

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • pH paper or pH meter

  • Recrystallization solvent (e.g., ethanol/water mixture)

  • Melting point apparatus

  • FT-IR spectrometer

  • NMR spectrometer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.91 g (0.1 mol) of 4-aminophenol in 100 mL of deionized water.

  • Acidification: Slowly add 8.3 mL of concentrated hydrochloric acid to the stirring solution.

  • Addition of Thiocyanate: To this acidic solution, add 8.37 g (0.11 mol) of ammonium thiocyanate.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to 90°C using a heating mantle. Maintain the reaction at this temperature under constant stirring for 9 hours. A comparable synthesis for a similar compound, 1-(4-methoxyphenyl)thiourea, was carried out at 90°C for 9 hours.[1] A general procedure for phenylthiourea synthesis suggests refluxing for 4 hours after initial heating.[2]

  • Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Further cool the flask in an ice bath to facilitate the precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product with cold deionized water to remove any unreacted starting materials and inorganic salts.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to form crystals.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 60°C until a constant weight is achieved.

Data Presentation

ParameterExpected Value
Appearance Off-white to pale yellow crystalline solid
Molecular Formula C₇H₈N₂OS
Molecular Weight 168.22 g/mol
Melting Point 214-216 °C (literature value: 214 °C)[3]
Yield 85-95% (based on similar syntheses)[1]
Solubility Soluble in ethanol, acetone; sparingly soluble in water

Spectroscopic Data:

  • FT-IR (KBr, cm⁻¹): Characteristic peaks are expected around 3400-3200 (N-H and O-H stretching), 1600 (aromatic C=C stretching), 1550 (N-H bending), and 1250 (C=S stretching).

  • ¹H NMR (DMSO-d₆, δ ppm): Expected signals include peaks for the aromatic protons (AA'BB' system), the phenolic hydroxyl proton, and the N-H protons of the thiourea group.

  • ¹³C NMR (DMSO-d₆, δ ppm): Signals corresponding to the thiocarbonyl carbon (C=S), and the aromatic carbons are anticipated.

Safety Precautions

  • This experiment should be conducted in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Aminophenol is harmful if swallowed and may cause skin irritation.

  • Ammonium thiocyanate is harmful if swallowed or inhaled.

  • Concentrated hydrochloric acid is corrosive and causes severe skin burns and eye damage. Handle with extreme care.

  • Avoid inhalation of dust and vapors.

Conclusion

This application note provides a comprehensive and detailed protocol for the laboratory synthesis of this compound. By following the outlined steps, researchers can reliably produce this important chemical intermediate in high yield and purity. The provided data serves as a benchmark for the characterization of the synthesized compound.

G Start Start Dissolve_4AP Dissolve 4-Aminophenol in Water Start->Dissolve_4AP Add_HCl Add Hydrochloric Acid Dissolve_4AP->Add_HCl Add_NH4SCN Add Ammonium Thiocyanate Add_HCl->Add_NH4SCN Heat_Reflux Heat and Reflux (90°C, 9h) Add_NH4SCN->Heat_Reflux Cool_Precipitate Cool and Precipitate Heat_Reflux->Cool_Precipitate Filter_Wash Filter and Wash with Water Cool_Precipitate->Filter_Wash Recrystallize Recrystallize from Ethanol/Water Filter_Wash->Recrystallize Filter_Dry Filter and Dry Recrystallize->Filter_Dry End End Filter_Dry->End

Caption: Step-by-step experimental workflow for the synthesis of this compound.

References

Application of 1-(4-Hydroxyphenyl)thiourea as a Corrosion Inhibitor in Acidic Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of 1-(4-Hydroxyphenyl)thiourea as a corrosion inhibitor for mild steel in acidic environments. Thiourea and its derivatives are well-established as effective corrosion inhibitors due to the presence of heteroatoms (Nitrogen and Sulfur) that facilitate their adsorption onto the metal surface, forming a protective barrier. The protocols outlined herein cover inhibitor synthesis, material preparation, and standard corrosion testing methodologies, including weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy. While specific quantitative data for this compound is not extensively available in published literature, this guide provides a comprehensive framework for its evaluation, supplemented with illustrative data based on the performance of analogous thiourea derivatives.

Introduction

The corrosion of metals, particularly in acidic media, is a significant challenge across various industries, including chemical processing, oil and gas, and metal finishing. The use of organic corrosion inhibitors is a practical and cost-effective method to mitigate this issue. Thiourea and its derivatives are a prominent class of organic inhibitors, recognized for their high inhibition efficiency at low concentrations.[1][2] The inhibitory action of these compounds is attributed to the presence of sulfur and nitrogen atoms, which possess lone pairs of electrons, enabling strong adsorption onto the metal surface.[3][4] This adsorption forms a protective film that isolates the metal from the corrosive environment.[2]

This compound is a derivative of particular interest due to the presence of a hydroxyl group on the phenyl ring, which may enhance its solubility and adsorption characteristics. This document serves as a practical guide for researchers to synthesize and evaluate the efficacy of this compound as a corrosion inhibitor for mild steel in acidic media.

Mechanism of Corrosion Inhibition

The primary mechanism of corrosion inhibition by this compound involves the adsorption of its molecules onto the metal surface, thereby blocking the active sites for corrosion.[2] This process can occur through:

  • Physisorption: Electrostatic interaction between the charged metal surface and the protonated inhibitor molecule.

  • Chemisorption: Covalent bonding between the lone pair electrons of sulfur and nitrogen atoms and the vacant d-orbitals of the iron atoms on the metal surface.

The adsorbed inhibitor molecules form a protective barrier that impedes both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. The presence of the phenyl ring and the hydroxyl group can further influence the adsorption process through π-electron interactions and increased electron density on the molecule.

Experimental Protocols

Synthesis of this compound

Materials:

  • 4-Aminophenol

  • Ammonium thiocyanate

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Distilled water

Procedure:

  • A mixture of 4-aminophenol (0.1 mol) and ammonium thiocyanate (0.12 mol) in a round-bottom flask is heated in an oil bath.

  • Concentrated hydrochloric acid is added dropwise with constant stirring until the mixture becomes a clear solution.

  • The reaction mixture is refluxed for 4-6 hours.

  • After cooling, the mixture is poured into ice-cold water.

  • The resulting precipitate of this compound is filtered, washed with cold water, and recrystallized from ethanol to obtain a purified product.

  • The synthesized compound should be characterized using techniques such as FTIR, ¹H NMR, and Mass Spectrometry to confirm its structure.

Preparation of Mild Steel Specimens

Materials:

  • Mild steel coupons of known composition (e.g., C: 0.15-0.20%, Mn: 0.40-0.60%, P: max 0.04%, S: max 0.05%, Fe: balance)

  • Silicon carbide papers of various grades (e.g., 220, 400, 600, 800, 1000, 1200)

  • Acetone

  • Distilled water

  • Ethanol

Procedure:

  • Cut mild steel coupons into appropriate dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm for weight loss studies).

  • Mechanically polish the surfaces of the coupons using successively finer grades of silicon carbide paper to achieve a smooth, mirror-like finish.

  • Degrease the polished coupons by washing with acetone, followed by rinsing with distilled water and then ethanol.

  • Dry the coupons in a stream of warm air and store them in a desiccator prior to use.

Weight Loss Measurements

Procedure:

  • Accurately weigh the prepared mild steel coupons using an analytical balance.

  • Immerse the coupons in a 1 M HCl solution (or other acidic medium) without and with various concentrations of this compound.

  • Maintain the solution at a constant temperature (e.g., 298 K) in a water bath for a specified immersion period (e.g., 6 hours).

  • After the immersion period, retrieve the coupons, wash them with a solution of 20% NaOH containing zinc dust to remove corrosion products, rinse with distilled water and acetone, dry, and reweigh.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where ΔW is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and ρ is the density of mild steel in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Apparatus:

  • Potentiostat/Galvanostat

  • A three-electrode corrosion cell:

    • Working Electrode: Prepared mild steel coupon with a known exposed surface area.

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode: Platinum foil or graphite rod.

Procedure:

  • Assemble the three-electrode cell with the prepared mild steel working electrode immersed in the test solution (1 M HCl without and with various concentrations of the inhibitor).

  • Allow the system to stabilize for approximately 30-60 minutes to reach a steady open-circuit potential (OCP).

3.4.1. Potentiodynamic Polarization:

  • Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

  • Plot the resulting potential versus the logarithm of the current density (Tafel plot).

  • Extrapolate the linear cathodic and anodic regions of the Tafel plot to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ is the corrosion current density in the absence of the inhibitor and Icorrᵢ is the corrosion current density in the presence of the inhibitor.

3.4.2. Electrochemical Impedance Spectroscopy (EIS):

  • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range from 100 kHz to 10 mHz.

  • Plot the impedance data as a Nyquist plot (Z'' vs. Z').

  • The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct).

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rct₀ is the charge transfer resistance in the absence of the inhibitor and Rctᵢ is the charge transfer resistance in the presence of the inhibitor.

Data Presentation

The following tables present hypothetical quantitative data for the corrosion inhibition of mild steel in 1 M HCl by this compound, based on typical results for similar thiourea derivatives.

Table 1: Weight Loss Data

Inhibitor Concentration (mM)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank75.212.53-
0.115.12.5279.9
0.58.31.3889.0
1.04.50.7594.0
2.02.80.4796.3

Table 2: Potentiodynamic Polarization Data

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank-485115075120-
0.1-4782307211580.0
0.5-4721257011289.1
1.0-465686811094.1
2.0-460426510896.3

Table 3: Electrochemical Impedance Spectroscopy Data

Inhibitor Concentration (mM)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank45150-
0.12208580.0
0.54106089.0
1.07504594.0
2.012003096.3

Visualizations

experimental_workflow cluster_synthesis Inhibitor Synthesis cluster_preparation Material Preparation cluster_testing Corrosion Testing cluster_electrochemical cluster_analysis Data Analysis synthesis Synthesis of this compound characterization Characterization (FTIR, NMR) synthesis->characterization solution_prep Preparation of Corrosive Media & Inhibitor Solutions characterization->solution_prep specimen_prep Mild Steel Specimen Preparation weight_loss Weight Loss Measurement specimen_prep->weight_loss electrochemical Electrochemical Studies specimen_prep->electrochemical solution_prep->weight_loss solution_prep->electrochemical data_analysis Calculation of Inhibition Efficiency weight_loss->data_analysis pdp Potentiodynamic Polarization eis Electrochemical Impedance Spectroscopy pdp->data_analysis eis->data_analysis mechanism_study Adsorption Isotherm & Mechanism data_analysis->mechanism_study

Caption: Experimental workflow for evaluating this compound as a corrosion inhibitor.

inhibition_mechanism cluster_solution Acidic Solution cluster_surface Mild Steel Surface (Fe) cluster_result inhibitor This compound (HPTU) protonated_inhibitor Protonated HPTU (HPTU-H⁺) inhibitor->protonated_inhibitor H⁺ adsorption Adsorption of Inhibitor protonated_inhibitor->adsorption anodic_site Anodic Sites (Fe → Fe²⁺ + 2e⁻) cathodic_site Cathodic Sites (2H⁺ + 2e⁻ → H₂) adsorption->anodic_site Blocks Anodic Reaction adsorption->cathodic_site Blocks Cathodic Reaction protective_film Formation of Protective Film adsorption->protective_film corrosion_inhibition Corrosion Inhibition protective_film->corrosion_inhibition

Caption: Proposed mechanism of corrosion inhibition by this compound in acidic media.

References

Application Notes and Protocols for Testing Anticancer Activity of Thiourea Derivatives on Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiourea derivatives have emerged as a promising class of compounds in medicinal chemistry, demonstrating a wide range of biological activities, including significant anticancer potential.[1][2] These compounds and their analogues have been shown to inhibit the growth of various cancer cell lines, targeting molecular pathways crucial for cancer progression, such as cell signaling and angiogenesis.[2][3][4] The structural diversity of the thiourea scaffold allows for modifications that can enhance cytotoxic activity and selectivity against tumor cells while minimizing harm to normal cells.[4][5][6]

This document provides a comprehensive set of protocols for the in vitro evaluation of thiourea derivatives' anticancer activity. The workflow progresses from initial cytotoxicity screening to more detailed mechanistic studies, including the analysis of apoptosis and cell cycle distribution.

Overall Experimental Workflow

The evaluation of a novel thiourea derivative follows a logical progression from broad screening to specific mechanistic investigation. The typical workflow involves an initial cytotoxicity assay to determine the compound's potency (IC50), followed by assays to elucidate the mechanism of cell death, such as apoptosis and cell cycle analysis.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis A Prepare Thiourea Derivative Stock Solutions C Cytotoxicity Assay (MTT/MTS) (24-72h incubation) A->C B Cell Culture & Seeding (Cancer & Normal Cell Lines) B->C D Determine IC50 Values C->D Data Processing E Apoptosis Assay (Annexin V/PI Staining) D->E Select Potent Compounds (Treat at IC50) F Cell Cycle Analysis (PI Staining) D->F Select Potent Compounds (Treat at IC50) G Signaling Pathway Analysis (e.g., Western Blot for Key Proteins) D->G Select Potent Compounds (Treat at IC50) H Quantify Apoptotic vs. Necrotic Cells E->H I Quantify Cell Cycle Arrest F->I J Correlate with Pathway Modulation G->J G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation promotes Inhibitor Thiourea Derivative Inhibitor->Raf inhibits

References

Application Notes and Protocols: Spectroscopic Analysis of 1-(4-Hydroxyphenyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic analysis of 1-(4-Hydroxyphenyl)thiourea, a compound of interest in medicinal chemistry and drug development. This document outlines the expected spectral data, experimental protocols for acquiring NMR and IR spectra, and a typical synthesis procedure.

Introduction

This compound is a thiourea derivative containing a phenol group. Thiourea and its derivatives are known for a wide range of biological activities. The structural elucidation and purity assessment of this compound are critical for its development as a potential therapeutic agent. NMR and IR spectroscopy are powerful analytical techniques for confirming the molecular structure and identifying key functional groups.

Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These values are based on the analysis of its chemical structure and comparison with similar compounds reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~9.5 - 10.0Singlet (broad)1HAr-OH
~9.0 - 9.5Singlet (broad)1HNH (adjacent to phenyl)
~7.5 - 8.0Singlet (broad)2HNH₂
~7.2 - 7.4Doublet2HAr-H (ortho to NH)
~6.7 - 6.9Doublet2HAr-H (ortho to OH)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~182 - 184C=S
~155 - 157Ar-C (C-OH)
~130 - 132Ar-C (C-NH)
~128 - 130Ar-CH (ortho to NH)
~115 - 117Ar-CH (ortho to OH)

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (phenolic)
3300 - 3100MediumN-H stretch (thiourea)
~1600MediumAromatic C=C stretch
~1510StrongN-H bend
~1350MediumC-N stretch
~1240StrongC-O stretch (phenolic)
~730MediumC=S stretch

Experimental Protocols

Synthesis of this compound

This protocol is adapted from procedures for similar thiourea derivatives.

Materials:

  • 4-Aminophenol

  • Ammonium thiocyanate

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 4-aminophenol in a minimal amount of ethanol.

  • In a separate beaker, prepare a solution of ammonium thiocyanate in water.

  • Slowly add the ammonium thiocyanate solution to the 4-aminophenol solution with stirring.

  • To the resulting mixture, add concentrated hydrochloric acid dropwise until the solution becomes acidic.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product with cold water to remove any unreacted starting materials and salts.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified crystals in a vacuum oven.

NMR Spectroscopic Analysis

Instrumentation:

  • NMR Spectrometer (e.g., Bruker, Jeol) operating at a frequency of 300 MHz or higher for ¹H NMR.

Sample Preparation:

  • Accurately weigh 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

IR Spectroscopic Analysis

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific) equipped with an Attenuated Total Reflectance (ATR) accessory or configured for KBr pellet preparation.

Sample Preparation (ATR Method):

  • Place a small amount of the dry, solid this compound sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Place the ATR accessory with the sample or the KBr pellet into the sample compartment of the FTIR spectrometer.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (Recrystallization) Synthesis->Purification NMR_Analysis NMR Spectroscopy (1H & 13C) Purification->NMR_Analysis Sample Preparation IR_Analysis IR Spectroscopy (FTIR) Purification->IR_Analysis Sample Preparation Structure_Confirmation Structure Confirmation NMR_Analysis->Structure_Confirmation Purity_Assessment Purity Assessment NMR_Analysis->Purity_Assessment IR_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Logical_Relationship cluster_Functional_Groups Key Functional Groups cluster_Spectroscopic_Signatures Corresponding Spectroscopic Signatures Compound This compound Phenol Phenolic -OH Compound->Phenol Thiourea Thiourea -NH-C(=S)-NH₂ Compound->Thiourea Aromatic Aromatic Ring Compound->Aromatic OH_IR IR: ~3300 cm⁻¹ (broad O-H) Phenol->OH_IR OH_NMR ¹H NMR: ~9.5-10.0 ppm (broad) Phenol->OH_NMR NH_IR IR: ~3150 cm⁻¹ (N-H) Thiourea->NH_IR CS_IR IR: ~730 cm⁻¹ (C=S) Thiourea->CS_IR NH_NMR ¹H NMR: ~7.5-9.5 ppm (broad) Thiourea->NH_NMR ArH_NMR ¹H NMR: ~6.7-7.4 ppm Aromatic->ArH_NMR

Caption: Relationship between functional groups of this compound and their spectroscopic signals.

Application Notes and Protocols for Enzyme Inhibition Assays of Thiourea Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the inhibitory effects of thiourea compounds on several key enzymes: Tyrosinase, Urease, Carbonic Anhydrase, and Xanthine Oxidase. Thiourea derivatives are a versatile class of compounds known to exhibit a wide range of biological activities, including the inhibition of various enzymes, making them promising candidates for drug discovery and development.

Tyrosinase Inhibition Assay

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis.[1] Its inhibition is a key strategy for the development of agents for hyperpigmentation disorders.

Signaling Pathway in Melanogenesis

The production of melanin is initiated by the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R), which activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP). This in turn activates protein kinase A (PKA), which phosphorylates the cAMP response element-binding protein (CREB).[2] CREB then upregulates the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic enzymes, including tyrosinase.[3]

Tyrosinase_Signaling_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Activates Transcription Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Produces Melanin Melanin Tyrosinase->Melanin Catalyzes L-Tyrosine to Thiourea Thiourea Inhibitor Thiourea->Tyrosinase Inhibits

Tyrosinase signaling pathway in melanogenesis.
Experimental Protocol: Tyrosinase Inhibition Assay (using L-DOPA)

This protocol is designed for a 96-well plate format.[4]

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Thiourea test compounds

  • Kojic acid (positive control)

  • 50 mM Sodium Phosphate Buffer (pH 6.8)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing monobasic and dibasic sodium phosphate solutions to achieve the desired pH.

    • Mushroom Tyrosinase Solution (1000 units/mL): Dissolve in cold sodium phosphate buffer. Prepare fresh and keep on ice.[4]

    • L-DOPA Solution (10 mM): Dissolve in sodium phosphate buffer. Prepare fresh.[4]

    • Test Compound and Kojic Acid Stock Solutions: Dissolve in DMSO to prepare high-concentration stock solutions (e.g., 10 mM). Prepare serial dilutions in sodium phosphate buffer. The final DMSO concentration in the assay should be below 1%.

  • Assay Plate Setup:

    • Test Wells: 40 µL of sodium phosphate buffer, 20 µL of thiourea compound dilution, and 20 µL of tyrosinase solution.

    • Positive Control Wells: 40 µL of sodium phosphate buffer, 20 µL of kojic acid dilution, and 20 µL of tyrosinase solution.

    • Negative Control Well (No Inhibitor): 60 µL of sodium phosphate buffer and 20 µL of tyrosinase solution.

    • Blank Well: 80 µL of sodium phosphate buffer.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of L-DOPA solution to all wells. The total volume should be 100 µL.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm in kinetic mode for 10-20 minutes.[4]

Data Analysis:

  • Calculate the Rate of Reaction (V): Determine the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

  • Calculate the Percentage of Inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

  • Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis.

Summary of Tyrosinase Inhibition by Thiourea Derivatives
Compound IDIC50 (µM)Inhibition TypeReference
Indole-thiourea 4b5.9 ± 2.47Competitive[5]
Kojic Acid (Standard)16.4 ± 3.53-[5]
Isocryptolepine aza acyl thiourea 6g0.832 ± 0.03Competitive[6]
Thioacetazone14Non-competitive[7]
Ambazone15Non-competitive[7]
Methimazole90Non-competitive[7]

Urease Inhibition Assay

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In pathogenic bacteria like Helicobacter pylori, urease activity is crucial for survival in the acidic environment of the stomach.[8]

Role of Urease in Helicobacter pylori Survival

H. pylori utilizes urease to neutralize gastric acid. The ammonia produced from urea hydrolysis raises the pH of the surrounding environment, allowing the bacterium to colonize the gastric mucosa.[8]

Urease_Survival_Pathway Urea Urea (from gastric juice) Urease Urease (in H. pylori) Urea->Urease Ammonia Ammonia (NH3) Urease->Ammonia Hydrolyzes Neutralization Neutralization Ammonia->Neutralization H_plus H+ (from gastric acid) H_plus->Neutralization Survival H. pylori Survival and Colonization Neutralization->Survival Enables Thiourea Thiourea Inhibitor Thiourea->Urease Inhibits

Role of urease in H. pylori survival.
Experimental Protocol: Urease Inhibition Assay (Indophenol Method)

This protocol is adapted for a 96-well plate format.

Materials and Reagents:

  • Jack Bean Urease

  • Urea

  • Thiourea test compounds

  • Thiourea (positive control)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Phenol Reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)

  • Alkali Reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chlorine NaOCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare all solutions in phosphate buffer.

    • Urease Solution: Prepare a working solution of urease.

    • Urea Solution: Prepare a stock solution of urea.

    • Test Compound and Standard Stock Solutions: Dissolve in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Assay Plate Setup:

    • In each well, add 25 µL of urease solution and 25 µL of the test compound dilution.

    • For the negative control, add 25 µL of buffer instead of the test compound.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Initiation: Add 50 µL of urea solution to each well.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Color Development:

    • Add 50 µL of phenol reagent to each well.

    • Add 50 µL of alkali reagent to each well.

    • Incubate at 37°C for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 630 nm.

Data Analysis:

  • Calculate the Percentage of Inhibition: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Summary of Urease Inhibition by Thiourea Derivatives
Compound IDIC50 (µM)Reference
N-monoarylacetothiourea b190.16 ± 0.05[9]
Alkyl chain-linked thiourea 3c10.65 ± 0.45[10]
Alkyl chain-linked thiourea 3g15.19 ± 0.58[10]
Thiourea (Standard)21.00 ± 0.11[11]
N,N'-disubstituted thiourea derivative5.53 ± 0.02[11]

Carbonic Anhydrase Inhibition Assay

Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, including pH regulation and CO2 transport.[12]

Role of Carbonic Anhydrase in Physiological pH Regulation

CAs play a critical role in maintaining acid-base balance in the body. By catalyzing the interconversion of CO2 and bicarbonate, they facilitate the transport of CO2 from tissues to the lungs and are essential for pH buffering in various tissues and cellular compartments.[13][14]

Carbonic_Anhydrase_Pathway CO2_H2O CO2 + H2O CA Carbonic Anhydrase CO2_H2O->CA HCO3_H HCO3- + H+ CA->HCO3_H Catalyzes Reversible Hydration pH_Regulation Physiological pH Regulation HCO3_H->pH_Regulation Thiourea Thiourea Inhibitor Thiourea->CA Inhibits

Role of Carbonic Anhydrase in pH regulation.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This colorimetric assay is based on the esterase activity of CA.[15]

Materials and Reagents:

  • Human or Bovine Carbonic Anhydrase

  • p-Nitrophenyl acetate (p-NPA)

  • Thiourea test compounds

  • Acetazolamide (positive control)

  • Tris-HCl Buffer (e.g., 50 mM, pH 7.5)

  • Acetonitrile or DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • CA Working Solution: Dilute the CA stock solution in cold Tris-HCl buffer.

    • Substrate Stock Solution (p-NPA): Dissolve p-NPA in acetonitrile or DMSO. Prepare fresh.

    • Test Compound and Acetazolamide Stock Solutions: Dissolve in DMSO and prepare serial dilutions.

  • Assay Plate Setup:

    • Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of acetazolamide dilution + 20 µL CA Working Solution.

    • Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Blank (No Enzyme): 180 µL Assay Buffer.

  • Enzyme-Inhibitor Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.

  • Reaction Initiation: Add 20 µL of the Substrate Solution to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.[15]

Data Analysis:

  • Calculate Reaction Rates (V): Determine the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100

  • Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Summary of Carbonic Anhydrase Inhibition by Thiourea Derivatives
Compound IDTarget IsoformIC50 (µM)Reference
Sulfonamide-substituted thiourea 9hCA II0.18 ± 0.05[16]
Sulfonamide-substituted thiourea 11hCA IX0.17 ± 0.05[16]
Sulfonamide-substituted thiourea 12hCA XII0.58 ± 0.05[16]
Phthalazine thiourea 3ahCA I6.40[17]
Phthalazine thiourea 3ahCA II6.13[17]

Xanthine Oxidase Inhibition Assay

Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[18] Elevated levels of uric acid can lead to gout.

Xanthine Oxidase in the Purine Degradation Pathway

Xanthine oxidase catalyzes the final two steps of the purine degradation pathway, leading to the formation of uric acid.[19]

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO1->Xanthine Oxidizes XO2 Xanthine Oxidase Xanthine->XO2 Uric_Acid Uric Acid XO2->Uric_Acid Oxidizes Thiourea Thiourea Inhibitor Thiourea->XO1 Inhibits Thiourea->XO2 Inhibits

Xanthine oxidase in the purine degradation pathway.
Experimental Protocol: Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the formation of uric acid from xanthine.[20]

Materials and Reagents:

  • Xanthine Oxidase

  • Xanthine

  • Thiourea test compounds

  • Allopurinol (positive control)

  • Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)

  • DMSO

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Xanthine Oxidase Solution: Prepare a stock solution in phosphate buffer.

    • Xanthine Solution: Prepare a stock solution of the substrate.

    • Test Compound and Allopurinol Stock Solutions: Dissolve in DMSO and prepare serial dilutions.

  • Assay Setup:

    • Test: Add buffer, xanthine oxidase solution, and the test compound solution.

    • Positive Control: Add buffer, xanthine oxidase solution, and allopurinol solution.

    • Control (No Inhibitor): Add buffer, xanthine oxidase solution, and vehicle.

    • Blank (No Enzyme): Add buffer and the test compound solution.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add the xanthine solution to start the reaction.

  • Absorbance Measurement: Measure the absorbance at 295 nm in kinetic mode.[20]

Data Analysis:

  • Calculate the Percentage of Inhibition: % Inhibition = [((A_control - A_blank) - (A_sample - A_blank)) / (A_control - A_blank)] * 100

  • Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Summary of Xanthine Oxidase Inhibition by Thiourea Derivatives

Currently, there is limited specific data available in the reviewed literature for the IC50 values of a wide range of thiourea derivatives against xanthine oxidase. Further focused studies would be required to populate a comprehensive table for this enzyme. Allopurinol is a commonly used standard inhibitor for comparison in such assays.

References

Application Notes and Protocols: Single-Crystal X-ray Diffraction of 1-(4-Hydroxyphenyl)thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1-(4-Hydroxyphenyl)thiourea derivatives are a class of organic compounds recognized for their significant and diverse biological activities. These activities include potential anticancer, antibacterial, antioxidant, and enzyme inhibitory properties.[1][2] The presence of the thiourea moiety (-NH-C(=S)-NH-) provides a versatile scaffold for forming strong hydrogen bonds, which is crucial for molecular recognition and interaction with biological targets.[3] The 4-hydroxyphenyl group is particularly interesting as it can act as both a hydrogen bond donor and acceptor, and it is a key structural feature in compounds known to inhibit enzymes like tyrosinase.[2][4]

Single-crystal X-ray diffraction (SC-XRD) is an indispensable analytical technique for the structural elucidation of these derivatives.[5] It provides precise, unambiguous three-dimensional information about the molecular geometry, including bond lengths, bond angles, and torsional angles.[6] Furthermore, SC-XRD reveals the details of the crystal packing, illuminating the intermolecular interactions such as N-H···S, N-H···O, and O-H···S hydrogen bonds that stabilize the solid-state architecture.[4][7] This detailed structural insight is critical for understanding structure-activity relationships (SAR), optimizing lead compounds in drug discovery, and designing novel materials with tailored properties. By correlating the specific spatial arrangement of functional groups with biological efficacy, researchers can make more informed decisions in the development of new therapeutic agents.[3]

Experimental Protocols

Protocol 1: Synthesis and Crystallization of this compound Derivatives

This protocol provides a general method for the synthesis of N,N'-disubstituted thioureas, followed by a common crystallization technique to obtain single crystals suitable for X-ray diffraction.

A. Synthesis

The synthesis typically involves the reaction of an isothiocyanate with 4-aminophenol.[4] A generalized procedure is as follows:

  • Preparation of Reactants:

    • Dissolve the desired substituted isothiocyanate (1.0 mmol) in a suitable organic solvent (e.g., 10-20 mL of acetonitrile or ethanol).[4][8]

    • In a separate flask, dissolve 4-aminophenol (1.1 mmol) in the same solvent.

  • Reaction:

    • Add the 4-aminophenol solution to the isothiocyanate solution.

    • Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.[4] Progress can be monitored by Thin-Layer Chromatography (TLC).[8]

  • Isolation and Purification:

    • Upon completion, the product often precipitates from the solution. If not, the solvent volume can be reduced under vacuum.

    • Filter the resulting solid precipitate using a Büchner funnel.

    • Wash the collected solid with a cold, non-polar solvent (e.g., n-hexane or cold ethanol) to remove unreacted starting materials.[4]

    • Dry the purified product in vacuo.

B. Crystallization by Slow Evaporation

High-quality single crystals are essential for a successful SC-XRD experiment.[9] Slow evaporation is a reliable method for growing such crystals.

  • Prepare a Saturated Solution: Dissolve the synthesized this compound derivative in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like dimethylformamide and acetonitrile) with gentle heating if necessary.[4]

  • Allow for Slow Evaporation:

    • Cover the container (e.g., a small beaker or vial) with parafilm.

    • Puncture a few small holes in the parafilm to allow the solvent to evaporate slowly over several days to weeks at room temperature.

    • Store the container in a vibration-free location.

  • Harvest Crystals: Once well-formed, optically clear crystals of a suitable size (ideally 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the mother liquor.[6]

Protocol 2: Single-Crystal X-ray Diffraction Analysis

This protocol outlines the major steps for determining the crystal structure from a harvested crystal.

  • Crystal Selection and Mounting:

    • Under a polarizing microscope, select a high-quality crystal that is free of cracks and defects.[6]

    • Carefully pick up the crystal using a cryo-loop (e.g., MiTeGen™ loop) with a small amount of cryo-protectant oil (e.g., Paratone-N).[10]

    • Mount the loop on a goniometer head.[9]

  • Data Collection:

    • Place the goniometer head on the diffractometer (e.g., a Bruker SMART CCD area-detector diffractometer).[4][7]

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.[10]

    • Center the crystal in the X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).

    • Perform an initial screening to determine the crystal quality and unit cell parameters.

    • Execute a data collection strategy, which involves rotating the crystal and collecting a series of diffraction images (frames) over a wide angular range (φ and ω scans).[4][7]

  • Data Reduction and Structure Solution:

    • Integrate the raw diffraction data to obtain the intensities and positions of the Bragg reflections.

    • Apply corrections for factors such as absorption.

    • Determine the crystal lattice parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods. This step yields an initial model of the atomic positions. Software such as SHELXS is commonly used for this purpose.[4][10]

  • Structure Refinement:

    • Refine the initial structural model against the experimental diffraction data using full-matrix least-squares on F².[4][7]

    • In this iterative process, the atomic positions, and their displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors.

    • Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.[11]

    • The quality of the final model is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2).

    • Specialized software such as SHELXL is typically used for refinement.[4][10] The final output is often a Crystallographic Information File (CIF).[10]

Data Presentation

The following table summarizes the crystallographic data for a representative this compound derivative and a related compound, illustrating the type of quantitative data obtained from SC-XRD analysis.

Parameter1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea[4]1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea[7]
Chemical Formula C₁₆H₁₈N₂O₄SC₁₄H₁₄N₂O₂S
Molar Mass ( g/mol ) 334.38274.33
Crystal System MonoclinicTriclinic
Space Group P2₁/c
a (Å) 10.5705 (5)6.9925 (4)
b (Å) 12.8195 (7)9.8666 (6)
c (Å) 12.4157 (7)10.4238 (6)
α (°) 90103.055 (2)
β (°) 99.434 (3)100.033 (1)
γ (°) 9090.508 (1)
Volume (ų) 1659.68 (15)688.99 (7)
Z (molecules/cell) 42
Temperature (K) 296296
Radiation (λ, Å) Mo Kα (0.71073)Mo Kα (0.71073)
Reflections collected 1219326807
Final R1 [I>2σ(I)] 0.0450.036

Visualization of Experimental Workflow

The following diagram illustrates the comprehensive workflow from the synthesis of this compound derivatives to their final structural characterization.

G Experimental Workflow for SC-XRD Analysis cluster_synthesis Synthesis & Crystallization cluster_analysis X-ray Diffraction Analysis cluster_output Final Output Synthesis 1. Synthesis of Thiourea Derivative Purification 2. Purification Synthesis->Purification Crystallization 3. Crystal Growth (Slow Evaporation) Purification->Crystallization Selection 4. Crystal Selection & Mounting Crystallization->Selection DataCollection 5. Data Collection (Diffractometer) Selection->DataCollection DataProcessing 6. Data Reduction & Structure Solution DataCollection->DataProcessing Refinement 7. Structure Refinement DataProcessing->Refinement FinalStructure 8. 3D Molecular Structure & Crystallographic Data (CIF) Refinement->FinalStructure

Caption: Workflow from synthesis to structural analysis.

References

Application Notes and Protocols for Measuring the Antimicrobial Efficacy of Synthesized Thioureas

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide on the methodologies used to evaluate the antimicrobial properties of newly synthesized thiourea compounds. This document outlines detailed protocols for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and susceptibility using the disk diffusion assay.

Introduction

Thiourea derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antibacterial and antifungal properties.[1] Their structural versatility allows for modifications that can enhance their efficacy against various pathogens, including drug-resistant strains.[2] Accurate and standardized measurement of their antimicrobial efficacy is crucial for the development of new therapeutic agents.[3]

This document provides detailed protocols for the most common in vitro methods used to assess the antimicrobial activity of synthesized thioureas: Broth Microdilution for Minimum Inhibitory Concentration (MIC) determination, Minimum Bactericidal Concentration (MBC) determination, and the Kirby-Bauer Disk Diffusion Assay.

Key Antimicrobial Efficacy Parameters

The antimicrobial efficacy of a compound is primarily quantified by the following parameters:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[5][6]

  • Zone of Inhibition: A clear area around an antimicrobial-impregnated disk on an agar plate where bacterial growth is inhibited. The diameter of this zone is proportional to the susceptibility of the microorganism to the agent.[7][8]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is used to determine the MIC of a synthesized thiourea compound against a specific microorganism in a liquid medium.[4][9]

Materials:

  • Synthesized thiourea compound

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[10]

  • Sterile 96-well microtiter plates[11]

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard[12]

  • Sterile pipettes and tips

  • Incubator (35°C ± 2°C)[7]

  • Microplate reader (optional)

Protocol:

  • Preparation of Thiourea Stock Solution: Prepare a stock solution of the synthesized thiourea in a suitable solvent (e.g., DMSO). The solvent should be tested for any intrinsic antimicrobial activity.

  • Preparation of Bacterial Inoculum:

    • From a pure, overnight culture of the test bacterium, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the thiourea stock solution to the first well of a row and mix.

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.

  • Inoculation:

    • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension.

    • Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).[4]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[14]

  • Determination of MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the thiourea compound at which no visible growth is observed.[4][11]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed as a follow-up to the MIC test to determine if the compound is bactericidal or bacteriostatic.[6] An agent is considered bactericidal if the MBC is no more than four times the MIC.[6]

Materials:

  • Results from the MIC test

  • Nutrient agar plates

  • Sterile micropipette and tips

  • Incubator (37°C)

Protocol:

  • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

  • Spread the aliquot onto a nutrient agar plate.

  • Incubate the plates at 37°C for 24 hours.

  • Count the number of colonies on each plate.

  • The MBC is the lowest concentration of the thiourea compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[5][15][16]

Disk Diffusion (Kirby-Bauer) Assay

This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a compound.[8][17]

Materials:

  • Synthesized thiourea compound

  • Sterile paper disks (6 mm diameter)

  • Test bacterial strain(s)

  • Mueller-Hinton Agar (MHA) plates[7]

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs[12]

  • Sterile forceps

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Protocol:

  • Preparation of Thiourea Disks:

    • Prepare a stock solution of the synthesized thiourea in a suitable volatile solvent.

    • Aseptically apply a known volume (e.g., 20 µL) of the desired concentration of the thiourea solution onto each sterile paper disk.

    • Allow the disks to dry completely in a sterile environment.[7]

  • Preparation of Bacterial Inoculum: Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted bacterial inoculum.

    • Rotate the swab against the side of the tube to remove excess fluid.

    • Swab the entire surface of an MHA plate evenly in three directions to ensure a confluent lawn of growth.[12]

  • Application of Disks:

    • Using sterile forceps, place the prepared thiourea disks onto the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar surface.

    • Also place a control disk containing only the solvent and a disk with a standard antibiotic.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[18]

  • Measurement of Zone of Inhibition: After incubation, measure the diameter of the zone of no growth around each disk in millimeters (mm).[8]

Antifungal Susceptibility Testing

The broth microdilution method can be adapted for antifungal susceptibility testing against yeast and molds.[19][20][21]

Key Modifications for Antifungal Testing:

  • Growth Medium: RPMI 1640 medium is commonly used.[22]

  • Inoculum Preparation: Fungal inoculum is prepared and standardized, often by counting spores or cells using a hemocytometer.

  • Incubation: Incubation times and temperatures may vary depending on the fungal species (e.g., 24-48 hours at 35°C for yeasts).[23]

  • Reading of Results: For some fungi and antifungal agents, a significant reduction in growth (e.g., 50% or 90%) is considered the endpoint rather than complete inhibition.

Data Presentation

Quantitative data from the antimicrobial efficacy assays should be summarized in clearly structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Synthesized Thioureas against Bacterial Strains

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
Thiourea-1163264
Thiourea-281632
Ciprofloxacin0.250.060.5

Table 2: Minimum Bactericidal Concentration (MBC) of Synthesized Thioureas

CompoundS. aureus (ATCC 29213) MBC (µg/mL)MBC/MIC Ratio
Thiourea-1322
Thiourea-2162
Ciprofloxacin0.52

Table 3: Zone of Inhibition Diameters for Synthesized Thioureas

Compound (Concentration)S. aureus (ATCC 29213) Zone Diameter (mm)E. coli (ATCC 25922) Zone Diameter (mm)
Thiourea-1 (100 µ g/disk )1814
Thiourea-2 (100 µ g/disk )2218
Ciprofloxacin (5 µ g/disk )2530

Visualizations

Experimental Workflows

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compound Prepare Thiourea Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC Determination.

MBC_Workflow mic_results MIC Plate Results (Wells with no growth) subculture Subculture Aliquots onto Nutrient Agar Plates mic_results->subculture incubate Incubate at 37°C for 24h subculture->incubate read_mbc Determine MBC (Lowest concentration with ≥99.9% killing) incubate->read_mbc

Caption: Workflow for MBC Determination.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_disks Prepare Thiourea- Impregnated Disks place_disks Place Disks on Agar Surface prep_disks->place_disks prep_inoculum Prepare Bacterial Inoculum inoculate_plate Inoculate MHA Plate with Bacteria prep_inoculum->inoculate_plate inoculate_plate->place_disks incubate Incubate at 37°C for 18-24h place_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Caption: Workflow for Disk Diffusion Assay.

Proposed Mechanism of Action

Some thiourea derivatives are known to exert their antibacterial effects by targeting essential bacterial enzymes involved in DNA replication and cell wall synthesis.[2]

Thiourea_MoA cluster_targets Bacterial Enzyme Targets cluster_effects Cellular Effects thiourea Thiourea Derivative dna_gyrase DNA Gyrase/ Topoisomerase IV thiourea->dna_gyrase Inhibits inhA Enoyl-ACP Reductase (InhA) thiourea->inhA Inhibits dna_rep Inhibition of DNA Replication dna_gyrase->dna_rep cell_wall Disruption of Cell Wall Synthesis inhA->cell_wall cell_death Bacterial Cell Death dna_rep->cell_death cell_wall->cell_death

Caption: Proposed Mechanism of Action.

References

Application Notes and Protocols for the Synthesis and Evaluation of Novel 1-(4-Hydroxyphenyl)thiourea Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of novel 1-(4-hydroxyphenyl)thiourea derivatives. The detailed protocols and data presented are intended to guide researchers in the discovery and development of new therapeutic agents based on this promising chemical scaffold. Thiourea derivatives are a versatile class of compounds known for their wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Data Presentation

Table 1: Anticancer Activity of Selected Thiourea Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
1 SW620 (metastatic colon)9.4 ± 1.85Cisplatin13.2 ± 2.10[1]
2 SW620 (metastatic colon)1.5 ± 0.72Cisplatin13.2 ± 2.10[1]
3 SW620 (metastatic colon)5.8 ± 0.76Cisplatin13.2 ± 2.10[1]
8 SW620 (metastatic colon)7.6 ± 1.75Cisplatin13.2 ± 2.10[1]
9 SW620 (metastatic colon)6.2 ± 1.15Cisplatin13.2 ± 2.10[1]
10e NCI-H460 (lung)1.86Sorafenib-[2]
10e Colo-205 (colon)9.92Sorafenib-[2]
10e MCF-7 (breast)9.19Sorafenib-[2]
7 HCT116 (colon)1.11Doxorubicin8.29
7 HepG2 (liver)1.74Doxorubicin7.46
7 MCF-7 (breast)7.0Doxorubicin4.56

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antimicrobial Activity of Selected Thiourea Derivatives
Compound IDMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference CompoundMIC (µg/mL)Citation
1 S. flexneri--Cephradine-
2 E. coli--Cephradine-
4 S. flexneri, P. aeruginosa--Cephradine-
1d E. coli ATCC 25922-625Ciprofloxacin0.012-0.62[3]
1b E. coli ATCC 25922-625Ciprofloxacin0.012-0.62[3]
- Gram-positive cocci-2-32--[4]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 3: Enzyme Inhibition Activity of Selected Thiourea Derivatives
Compound IDEnzymeIC50 (µM)Reference CompoundIC50 (µM)Citation
2e Acetylcholinesterase (AChE)0.04 ± 0.01--[5]
2b Butyrylcholinesterase (BChE)0.06 ± 0.02--[5]
3 Acetylcholinesterase (AChE)50 µg/mLGalantamine15 µg/mL[6]
3 Butyrylcholinesterase (BChE)60 µg/mLGalantamine15 µg/mL[6]
4 Acetylcholinesterase (AChE)58 µg/mLGalantamine15 µg/mL[6]
4 Butyrylcholinesterase (BChE)63 µg/mLGalantamine15 µg/mL[6]

Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Experimental Protocols

Synthesis and Characterization

A general and efficient method for the synthesis of this compound derivatives involves the reaction of 4-aminophenol with various isothiocyanates.

Protocol 1: General Synthesis of this compound Derivatives

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-aminophenol in a suitable solvent such as acetone or dichloromethane.

  • Addition of Isothiocyanate: To the stirred solution, add 1.0-1.2 equivalents of the desired isothiocyanate derivative.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature. For less reactive aromatic amines, refluxing may be necessary.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the solvent is evaporated under reduced pressure. The crude product is then washed with a non-polar solvent like hexane to remove any unreacted isothiocyanate.[7]

  • Purification: The resulting solid product is purified by recrystallization from a suitable solvent system, such as an ethanol-dichloromethane mixture, to afford the pure thiourea derivative.

  • Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods:

    • FT-IR: Look for characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), C=S stretching (around 1200-1400 cm⁻¹), and C=C aromatic stretching.[4]

    • ¹H-NMR: Expect signals for aromatic protons and the N-H protons of the thiourea moiety, which typically appear as broad singlets.[8]

    • ¹³C-NMR: The thiocarbonyl (C=S) carbon typically resonates in the range of 178-184 ppm.[9]

G cluster_synthesis Synthesis Workflow Reactants 4-Aminophenol + Isothiocyanate Derivative Reaction Reaction in Solvent (e.g., Acetone) Reactants->Reaction Stirring at RT or Reflux Purification Washing & Recrystallization Reaction->Purification Evaporation Product Pure this compound Derivative Purification->Product Characterization Spectroscopic Analysis (FT-IR, NMR) Product->Characterization

A generalized workflow for the synthesis of this compound derivatives.
Biological Evaluation

Protocol 2: In Vitro Anticancer Activity - MTT Assay

This protocol is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[10]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thiourea derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[10]

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 3: In Vitro Antimicrobial Activity - Agar Well Diffusion Assay

This method is used for the initial screening of the antimicrobial activity of the synthesized compounds.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of a sterile Mueller-Hinton Agar plate.

  • Well Preparation: Aseptically punch wells (6 mm in diameter) into the agar plate using a sterile cork borer.[11]

  • Compound Loading: Introduce a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells.[11]

  • Incubation: Incubate the plates under suitable conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).[3]

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Protocol 4: Enzyme Inhibition - Cholinesterase Inhibition Assay (Ellman's Method)

This assay is used to evaluate the inhibitory potential of the compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide), DTNB (5,5'-dithiobis(2-nitrobenzoic acid)), and the test compound in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).[12]

  • Assay in 96-Well Plate: In a 96-well plate, add the buffer, DTNB solution, and the test compound solution.[12]

  • Enzyme Addition: Add the enzyme solution to initiate the reaction.[12]

  • Substrate Addition: After a brief pre-incubation, add the substrate solution to start the enzymatic reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 405 nm at regular intervals to determine the rate of the reaction.[12]

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value for each compound.

Signaling Pathways and Drug Discovery Workflow

The development of novel this compound derivatives follows a structured drug discovery workflow. Some thiourea derivatives have been reported to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Wnt/β-catenin and RAS-RAF-MAPK pathways.[1][13]

G cluster_pathway Simplified RAS-RAF-MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Thiourea Thiourea Derivatives Thiourea->RAF

Inhibition of the RAS-RAF-MAPK pathway by certain thiourea derivatives.

G cluster_discovery Drug Discovery Workflow Target Target Identification & Validation Hit Hit Identification (Screening) Target->Hit Lead Lead Generation (Synthesis of Derivatives) Hit->Lead Optimization Lead Optimization (SAR Studies) Lead->Optimization Preclinical Preclinical Studies (In vivo models) Optimization->Preclinical Clinical Clinical Trials Preclinical->Clinical

A generalized workflow for the discovery and development of novel drugs.

References

Troubleshooting & Optimization

improving the reaction yield of 1-(4-Hydroxyphenyl)thiourea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the reaction yield and purity of 1-(4-Hydroxyphenyl)thiourea.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and its derivatives?

A1: The most prevalent method for synthesizing N-substituted thioureas, including this compound, is the reaction of an appropriate isothiocyanate with a primary or secondary amine. In this specific case, it involves the reaction of 4-aminophenol with a suitable isothiocyanate. Another common approach for creating thiourea derivatives involves the condensation of amines with carbon disulfide.[1]

Q2: What is this compound used for?

A2: this compound serves as an important intermediate in the synthesis of various biologically active molecules. For instance, it is a precursor for (SKI II), a nonlipid inhibitor of sphingosine kinase, which has shown significant inhibition of tumor growth in mice and is orally bioavailable.[2]

Q3: What are the key physical and chemical properties of this compound?

A3: Key properties are summarized in the table below.

PropertyValue
Molecular Formula C7H8N2OS[2][3][4]
Molecular Weight 168.22 g/mol [2][4]
Melting Point 214°C[4]
Appearance Typically a solid[5]
CAS Number 1520-27-0[2][4]

Q4: How can the final product be purified?

A4: The most common method for purifying crude this compound is recrystallization.[6] This technique involves dissolving the crude solid in a minimal amount of a hot solvent and then allowing it to cool, which causes the pure compound to crystallize while impurities remain dissolved in the solvent.[6] Solvents like ethanol have been successfully used for obtaining single crystals of thiourea derivatives.[5] Washing the filtered product with a non-polar solvent like n-hexane can also help remove certain impurities.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no product at all. What are the potential causes and how can I fix this?

A: Several factors can contribute to low product yield. Consider the following potential causes and solutions:

  • Cause 1: Purity of Reactants: The purity of your starting materials, such as 4-aminophenol and the isothiocyanate, is crucial. Impure reactants can introduce side reactions or inhibit the primary reaction.[7]

    • Solution: Ensure you are using high-purity reagents. If necessary, purify the starting materials before use. For example, solvents can be redistilled to remove impurities.[5]

  • Cause 2: Reaction Temperature: Temperature plays a significant role in reaction kinetics and product stability.

    • Solution: The optimal temperature can vary. While some thiourea derivative syntheses proceed well at room temperature[5], others may require heating to increase the reaction rate.[8] However, excessively high temperatures can lead to product decomposition or an increase in side reactions, thereby reducing the yield.[8][9] It is advisable to monitor the reaction temperature closely and optimize it for your specific conditions.

  • Cause 3: Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion.

    • Solution: Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC). Continue the reaction until the starting materials are consumed. Reaction times can vary from 30 minutes to several hours depending on the specific reactants and conditions.[5][8]

  • Cause 4: Inappropriate Solvent: The choice of solvent can significantly impact the reaction.

    • Solution: The solvent should be able to dissolve the reactants but not react with them. Acetonitrile and dimethylformamide (DMF) have been used effectively for synthesizing thiourea derivatives.[5][8] The solvent should be anhydrous if the reactants are sensitive to moisture.

Problem: Impure Final Product

Q: My final product appears to be impure after isolation. What are the common impurities and how can I remove them?

A: Impurities often consist of unreacted starting materials or byproducts from side reactions.

  • Cause 1: Unreacted Starting Materials: The reaction may not have gone to completion, or an incorrect stoichiometric ratio of reactants was used.

    • Solution: Optimize reaction conditions (time, temperature) to ensure the reaction goes to completion. Use the correct molar ratios of reactants. Purification via recrystallization is highly effective at removing unreacted starting materials.[6]

  • Cause 2: Side Reactions: Side reactions can lead to the formation of unintended byproducts.[7] The specific side products will depend on the reactants and conditions used.

    • Solution: Adjusting the reaction conditions, such as lowering the temperature, may minimize side reactions.[8] A thorough purification process, such as column chromatography or multiple recrystallizations, may be necessary to separate the desired product from byproducts.

  • Cause 3: Inefficient Work-up and Purification: The product may be lost or contaminated during the isolation and purification steps.

    • Solution: During filtration and transfer of the product, care should be taken to minimize mechanical losses.[7] When recrystallizing, use a minimal amount of hot solvent to avoid losing product due to its solubility in the cold solvent.[6] Washing the crystals with a small amount of cold, fresh solvent can help remove residual impurities.

Experimental Protocols

Protocol 1: General Synthesis of a 1-(Aryl)thiourea Derivative

This protocol is adapted from the synthesis of 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea and can be used as a general guideline.[5]

  • Reactant Preparation: In a round-bottom flask, dissolve 4-aminophenol (1.10 mmol) in an appropriate solvent (e.g., 6 mL of acetonitrile).

  • Reaction Initiation: To this solution, add the corresponding isothiocyanate (e.g., 3,4,5-trimethoxyphenyl isothiocyanate, 0.89 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The reaction may be complete in as little as 30 minutes.[5]

  • Product Isolation: Once the reaction is complete, filter the resulting precipitate.

  • Washing: Wash the filtered solid with a suitable solvent (e.g., n-hexane) to remove non-polar impurities.[5]

  • Drying: Dry the purified solid. The removal of the solvent should yield the final product.[5]

Protocol 2: Purification by Recrystallization

This is a general procedure for purifying the crude product.[6]

  • Solvent Selection: Choose a suitable recrystallization solvent. Ethanol has been shown to be effective for thiourea derivatives.[5] The desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures in the chosen solvent.

  • Dissolution: Place the crude solid in a beaker or flask and add a minimal amount of the recrystallization solvent. Heat the mixture until the solid completely dissolves.[6]

  • Cooling: Remove the solution from the heat and allow it to cool slowly to room temperature, undisturbed.

  • Crystallization: Further cool the solution in an ice-water bath to maximize the precipitation of the crystals.

  • Isolation: Collect the pure crystals by vacuum filtration.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

Comparative Synthesis Data

The following table summarizes reaction conditions and yields for different thiourea synthesis methods found in the literature, which can help in selecting a starting point for optimization.

ReactantsSolventTemperatureTimeYieldReference
4-Aminophenol + 3,4,5-Trimethoxyphenyl isothiocyanateAcetonitrileRoom Temp.30 min66%[5]
Nitroaniline + Heterocyclic thioisocyanateDimethylformamide80°C4 hours94%[8]
Urea + Lawesson's reagentTetrahydrofuran75°C3.5 hours62.4%[9]
Ammonium thiocyanate (melt)None140-145°C5-6 hours~15%[10]

Visual Guides

Synthesis_Workflow Figure 1: General Workflow for Synthesis and Purification start Start: Reagents react Reaction (e.g., 4-Aminophenol + Isothiocyanate) start->react filter Filtration react->filter Precipitate forms wash Washing (e.g., with n-hexane) filter->wash crude Crude Product wash->crude recrystallize Recrystallization (e.g., from Ethanol) crude->recrystallize final_product Pure this compound recrystallize->final_product Pure crystals Troubleshooting_Yield Figure 2: Troubleshooting Guide for Low Reaction Yield problem Problem: Low Yield check_reagents Check Reagent Purity problem->check_reagents check_temp Verify Reaction Temperature problem->check_temp check_time Monitor Reaction Time (TLC) problem->check_time solution_reagents Solution: Use high-purity or purified reagents. check_reagents->solution_reagents Impure? solution_temp Solution: Optimize temperature. Avoid excessive heat. check_temp->solution_temp Suboptimal? solution_time Solution: Ensure reaction runs to completion. check_time->solution_time Incomplete?

References

addressing solubility issues of 1-(4-Hydroxyphenyl)thiourea in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using 1-(4-Hydroxyphenyl)thiourea in biological assays.

Troubleshooting Guide: HPTU Precipitation

Compound precipitation can significantly compromise experimental results by lowering the effective compound concentration and introducing artifacts.[1] The following guide addresses common precipitation issues with HPTU.

ObservationPotential Cause(s)Recommended Solution(s)
Immediate Precipitation Upon Dilution Solvent Shock: Rapid change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous buffer or medium.[1]Perform a serial dilution. First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution.[2] Add the stock solution dropwise to the aqueous solution while gently vortexing to avoid localized high concentrations.[1]
Concentration Exceeds Solubility Limit: The final desired concentration is higher than HPTU's thermodynamic or kinetic solubility in the assay medium.[1][2]Decrease the final working concentration of HPTU. Determine the compound's maximum solubility in your specific assay buffer beforehand (see Protocol 3).
Precipitation Over Time in Incubator Temperature Shift: Moving the solution from room temperature to 37°C can decrease the solubility of some compounds.[1]Pre-warm the cell culture media or assay buffer to 37°C before adding the HPTU solution.[1] Ensure the incubator provides a stable temperature environment.
pH Shift: Changes in the medium's pH due to CO₂ environment or cellular metabolism can affect the solubility of ionizable compounds.[1]Ensure your medium is properly buffered for the incubator's CO₂ concentration (e.g., using HEPES). Test HPTU's solubility at various pH levels to understand its sensitivity.
Interaction with Media Components: Salts, proteins, or other components in complex media can interact with HPTU, causing it to precipitate.[1]Test HPTU's stability in the specific medium over the experiment's duration. Evaluate its solubility in a simpler buffer like PBS to determine if media components are the cause.[1]
Precipitation After Freeze-Thaw Cycles Reduced Solubility at Low Temperatures: The compound may have poor solubility at freezing temperatures, leading to the formation of micro-precipitates that do not redissolve easily.[3]Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Inconsistent or Non-Reproducible Assay Results Undetected Micro-precipitation: The compound may be forming very fine precipitates that are not easily visible but still reduce the effective concentration.[3]Centrifuge the working solution at high speed before adding it to the assay and use the supernatant. Visually inspect the solution for turbidity against a dark background.[2]
Compound Degradation in Solvent: The compound may be unstable in the stock solvent (e.g., DMSO) over time, leading to degradation products with different solubilities.[4]Prepare fresh stock solutions regularly. Store stock solutions at -20°C or -80°C in tightly sealed, desiccated containers.

Solubility Data for this compound

The solubility of HPTU is influenced by the solvent, temperature, and pH. While exact quantitative values can vary, this table provides a general guide for common solvents used in biological research.

SolventQualitative SolubilityConsiderations for Biological Assays
Dimethyl Sulfoxide (DMSO) HighThe most common solvent for preparing high-concentration stock solutions.[3] Final assay concentrations should typically be ≤0.5% to avoid solvent-induced artifacts and cytotoxicity.[1][5]
Ethanol / Methanol ModerateCan be used as a co-solvent.[3] However, ethanol can have biological effects and may be more cytotoxic than DMSO at similar concentrations.[6]
Polyethylene Glycol (PEG-400) Moderate to HighCan be used as a co-solvent to improve solubility and is often used in preclinical formulations.[7][8]
Aqueous Buffers (e.g., PBS, Tris) Low to Very LowHPTU has poor water solubility.[9] Direct dissolution in aqueous buffers is generally not feasible for achieving high concentrations.
Cell Culture Media (e.g., DMEM, RPMI) LowSolubility is limited and can be affected by media components like serum proteins.[3] The presence of serum can sometimes help solubilize lipophilic compounds.

Experimental Protocols

Protocol 1: Preparation of a 10 mM HPTU Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of HPTU that can be stored and used for subsequent dilutions.

Materials:

  • This compound (MW: 168.22 g/mol )[10]

  • 100% DMSO, sterile-filtered

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Methodology:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 1.68 mg of HPTU.

  • Dissolution: Add the weighed HPTU powder to a sterile vial. Add 1 mL of 100% DMSO.

  • Mixing: Cap the vial tightly and vortex at room temperature until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but be cautious of potential degradation with excessive heat.

  • Storage: Aliquot the stock solution into single-use volumes (e.g., 20 µL) to minimize freeze-thaw cycles.[1] Store the aliquots in a desiccated container at -20°C or -80°C.

Protocol 2: Preparation of Aqueous Working Solutions

Objective: To dilute the concentrated DMSO stock solution into an aqueous assay buffer or cell culture medium while minimizing precipitation.

Materials:

  • 10 mM HPTU stock solution in DMSO

  • Sterile aqueous assay buffer or cell culture medium, pre-warmed to the experimental temperature (e.g., 37°C)

  • Sterile polypropylene tubes

  • Vortex mixer

Methodology:

  • Pre-warm Buffer: Ensure your aqueous buffer or medium is at the desired experimental temperature (e.g., 37°C) to prevent temperature-induced precipitation.[1]

  • Calculate Dilution: Determine the volume of DMSO stock needed for your final concentration. For example, to make 1 mL of a 10 µM working solution from a 10 mM stock, you will need 1 µL of the stock. This results in a final DMSO concentration of 0.1%.

  • Add Dropwise while Mixing: Vigorously vortex or pipette-mix the pre-warmed aqueous buffer. While it is still mixing, add the calculated volume of the DMSO stock solution dropwise directly into the buffer.[1] This rapid dispersion is crucial to prevent "solvent shock."

  • Final Mix: Cap the tube and vortex gently for 5-10 seconds to ensure a homogenous solution.

  • Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.[1]

Protocol 3: Kinetic Solubility Assessment in Assay Buffer

Objective: To determine the maximum concentration at which HPTU remains soluble in a specific assay buffer over the course of an experiment.

Materials:

  • 10 mM HPTU stock solution in DMSO

  • Assay buffer of interest

  • 96-well clear-bottom microplate

  • Plate reader capable of measuring absorbance at ~600-650 nm

Methodology:

  • Prepare Dilutions: In the 96-well plate, prepare a serial dilution of your HPTU stock solution directly into the assay buffer to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Ensure the final DMSO concentration is constant in all wells, including a "vehicle control" well with only DMSO.[2]

  • Initial Reading (T=0): Immediately after preparation, read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 620 nm). This will detect any immediate precipitation (turbidity).

  • Incubation: Incubate the plate under the same conditions as your planned experiment (e.g., 2 hours at 37°C).

  • Final Reading: After incubation, read the absorbance again at the same wavelength.

  • Analysis: An increase in absorbance over time indicates the formation of precipitate. The highest concentration that shows no significant increase in absorbance is considered the kinetic solubility limit under your specific assay conditions.

Mandatory Visualizations

Troubleshooting Workflow for HPTU Precipitation

start Precipitation Observed in Assay check_when When did it occur? start->check_when immediate Immediately upon dilution check_when->immediate Immediately over_time Over time in incubator check_when->over_time Over Time cause_immediate Potential Cause: - Solvent Shock - Concentration too high immediate->cause_immediate solution_immediate1 Solution 1: Perform serial dilution or add stock dropwise to vortexing buffer cause_immediate->solution_immediate1 solution_immediate2 Solution 2: Lower the final HPTU concentration cause_immediate->solution_immediate2 cause_over_time Potential Cause: - Temperature Shift - pH Change - Media Interaction over_time->cause_over_time solution_over_time1 Solution 1: Pre-warm media to 37°C before adding compound cause_over_time->solution_over_time1 solution_over_time2 Solution 2: Ensure media is properly buffered (e.g., HEPES) cause_over_time->solution_over_time2 center HPTU Solubility in Biological Assays solvent Solvent System center->solvent physchem Physicochemical Conditions center->physchem assay Assay Components center->assay compound Compound Properties center->compound sub_solvent1 Primary Solvent (e.g., DMSO) solvent->sub_solvent1 sub_solvent2 Co-solvents (e.g., PEG) solvent->sub_solvent2 sub_solvent3 Final Solvent % solvent->sub_solvent3 sub_physchem1 Temperature physchem->sub_physchem1 sub_physchem2 pH of Medium/Buffer physchem->sub_physchem2 sub_physchem3 Ionic Strength physchem->sub_physchem3 sub_assay1 Serum / Proteins assay->sub_assay1 sub_assay2 Salts and Buffers assay->sub_assay2 sub_compound1 Concentration compound->sub_compound1 sub_compound2 Purity / Solid Form compound->sub_compound2 growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) growth_factor->receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation hptu This compound (HPTU) hptu->receptor Potential Inhibition

References

troubleshooting low bioactivity of synthesized N,N'-disubstituted thiourea compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with N,N'-disubstituted thiourea compounds. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and bioactivity assessment.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific issues.

Synthesis & Characterization

Q1: I am getting a low yield in my N,N'-disubstituted thiourea synthesis. What are the common causes and solutions?

Low yields can be attributed to several factors, including the reactivity of starting materials and reaction conditions.[1]

Potential CauseRecommended SolutionExpected Outcome
Poor Amine Nucleophilicity For amines with electron-withdrawing groups, consider adding a non-nucleophilic base like triethylamine to activate the amine.[2]Enhanced reaction rate and higher yield.[2]
Steric Hindrance If using bulky substituents on the amine or isothiocyanate, increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be effective.[2]Increased conversion to the desired product.[2]
Degradation of Isothiocyanate Use freshly prepared or purified isothiocyanate. Store in a cool, dark, and dry environment.[2]Improved yield and reduction of side products.[2]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider the points above or add a slight excess of the more stable reactant.[2]Drive the reaction to completion.[2]

Q2: I am trying to synthesize an unsymmetrical N,N'-disubstituted thiourea but am getting a significant amount of the symmetrical byproduct. How can I avoid this?

The formation of a symmetrical thiourea is a common side reaction when the isothiocyanate intermediate reacts with the starting amine.[1] To minimize this, a two-step, one-pot method is recommended where the second amine is added only after the complete formation of the isothiocyanate.[2]

Q3: How do I confirm the identity and purity of my synthesized compound?

A combination of spectroscopic and physical methods is essential for characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[3][4]

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as N-H, C=S, and C=O stretches.[3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[3]

  • Melting Point: A sharp melting point is a good indicator of high purity.[3]

  • Elemental Analysis: To determine the elemental composition of the compound.[5]

Bioactivity & Screening

Q4: My synthesized N,N'-disubstituted thiourea compound shows low or no bioactivity in my assay. What should I check?

Several factors can contribute to unexpectedly low bioactivity. A systematic approach to troubleshooting is crucial.

Potential IssueTroubleshooting StepDesired Outcome
Compound Purity Re-evaluate the purity of your compound using the methods in Q3. Impurities can interfere with the assay or inhibit the activity of your compound.Ensure the tested compound is of high purity.
Solubility and Stability Determine the solubility of your compound in the assay buffer. Visually inspect for precipitation and use light scattering to detect sub-visible precipitation. Assess the compound's stability in the assay medium over the experiment's duration.[3]The compound remains dissolved and stable throughout the assay.
Assay Controls Verify the performance of your positive and negative controls. A known active compound (positive control) should show the expected effect, and the vehicle (e.g., DMSO) should have no significant effect.[3]Confirmation that the assay system is performing correctly.
Cell Line Health Test cell lines for mycoplasma contamination, which can alter cellular responses. Use cells with a low passage number to avoid phenotypic drift.[3]Healthy and reliable cell line for consistent results.
Structure-Activity Relationship (SAR) Consider the structural features of your compound. Lipophilicity and steric hindrance play a significant role in bioactivity.[6] The presence of certain functional groups can enhance or diminish activity.Understanding of how the compound's structure influences its biological effect.

Q5: What are the key structural features that influence the bioactivity of N,N'-disubstituted thiourea derivatives?

The biological activity of these compounds is significantly influenced by the nature of the substituents on the nitrogen atoms.[6]

  • Lipophilicity: The introduction of lipophilic moieties, such as hydrocarbon radicals or halogen atoms, can enhance the compound's ability to penetrate cell membranes and interact with biological targets.[6]

  • Steric Factors: While some bulk can be beneficial, excessive steric hindrance may interfere with the binding of the compound to its target.[6] For example, trifluoromethyl groups have been shown to sometimes decrease activity compared to smaller halogen substituents.[6]

  • Hydrogen Bonding: The thiourea backbone (-NH-C(S)-NH-) can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.[6]

Quantitative Data Summary

The following tables summarize the bioactivity of selected N,N'-disubstituted thiourea derivatives from various studies.

Table 1: Urease Inhibition

CompoundIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Compound 161.23 ± 0.1Thiourea22.8 ± 1.31
Compound 111.67Acetohydroxamic acid21.03 ± 0.94
N-methyl quinolonyl derivative1.83 ± 0.79--
Data sourced from multiple studies for comparison.[7][8][9]

Table 2: Antiplatelet Activity

CompoundIC₅₀ (µM)
3d29.1 ± 2.0
3m34.5 ± 0.9
3p84.6 ± 0.5
3i86.2 ± 0.3
Inhibition of platelet aggregation induced by arachidonic acid.[10]

Table 3: Antimicrobial Activity (MIC in µg/mL)

CompoundE. coli ATCC 25922S. aureus ATCC 25923
1b>5000>5000
1d>5000>5000
Ciprofloxacin (Control)0.0230.24
MIC: Minimum Inhibitory Concentration.[4][11]

Experimental Protocols

General Synthesis of N,N'-Disubstituted Thioureas from Isothiocyanate and Amine

This protocol is a generalized procedure based on common laboratory practices.[2]

Materials:

  • Appropriate amine (1.0 equivalent)

  • Appropriate isothiocyanate (1.0-1.1 equivalents)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetone)

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve the amine (1.0 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • If the amine is a salt or has low nucleophilicity, add triethylamine (1.1 equivalents).

  • Add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.[2]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. Gentle heating may be applied if the reaction is slow.[2]

  • Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[2]

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.[3]

Materials:

  • Cultured cells (e.g., cancer cell line)

  • Complete cell culture medium

  • Synthesized thiourea compound dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the thiourea compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.[3]

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[3]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[3]

Visualizations

Troubleshooting_Workflow start Low Bioactivity Observed check_purity Verify Compound Purity (NMR, MS, MP) start->check_purity check_solubility Assess Solubility & Stability in Assay Medium check_purity->check_solubility Purity Confirmed redesign Redesign Compound or Modify Assay Protocol check_purity->redesign Impure check_assay Evaluate Assay Performance (Controls, Cell Health) check_solubility->check_assay Soluble & Stable check_solubility->redesign Insoluble/Unstable analyze_sar Analyze Structure-Activity Relationship (SAR) check_assay->analyze_sar Assay Validated check_assay->redesign Assay Failed analyze_sar->redesign Unfavorable SAR success Bioactivity Confirmed analyze_sar->success Favorable SAR

Caption: Troubleshooting workflow for low bioactivity.

Synthesis_Scheme cluster_product Product R1_NH2 Amine (R1-NH2) plus + R2_NCS Isothiocyanate (R2-N=C=S) thiourea N,N'-Disubstituted Thiourea (R1-NH-C(S)-NH-R2) R2_NCS->thiourea Solvent, Temp.

Caption: General synthesis of N,N'-disubstituted thioureas.

Urease_Inhibition_Pathway urea Urea urease Urease Enzyme urea->urease Substrate ammonia Ammonia (NH3) urease->ammonia Hydrolysis co2 Carbon Dioxide (CO2) urease->co2 Hydrolysis increase_ph Increase in pH ammonia->increase_ph thiourea Thiourea Compound thiourea->urease Inhibition pathology Pathological Conditions (e.g., Urinary Stones) increase_ph->pathology

Caption: Urease inhibition by thiourea compounds.

References

Technical Support Center: Optimization of N-Aryl Thiourea Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-aryl thioureas. The information is tailored for researchers, scientists, and drug development professionals to facilitate the optimization of their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-aryl thioureas?

A1: The most prevalent and versatile methods for synthesizing N-aryl thioureas include:

  • Reaction of an Aryl Isothiocyanate with an Amine: This is a widely used, efficient, and generally high-yielding nucleophilic addition reaction.[1][2] The reaction often proceeds smoothly at room temperature.[3][4]

  • Reaction of an Aryl Amine with Carbon Disulfide: This method is particularly useful when the corresponding aryl isothiocyanate is not commercially available.[1] It involves the formation of a dithiocarbamate intermediate, which then converts to the thiourea.[1]

  • Thionation of Urea: This involves converting the carbonyl group of a urea derivative to a thiocarbonyl group, typically using a thionating agent like Lawesson's reagent.[1]

  • Green Approaches: Modern methods focus on environmental sustainability, utilizing aqueous media or solvent-free conditions, such as manual grinding or ball milling, to reduce the use of hazardous organic solvents.[3][4][5]

Q2: I am observing a very low yield. What are the primary causes?

A2: Low yields in N-aryl thiourea synthesis can stem from several factors:

  • Poor Reagent Quality: Degradation of the aryl isothiocyanate is a common issue, as they can be sensitive to heat, moisture, and prolonged storage.[1][3]

  • Low Nucleophilicity of the Amine: The presence of electron-withdrawing groups on the aryl amine (e.g., a nitro group) significantly decreases its reactivity.[4][5][6]

  • Steric Hindrance: Bulky substituents on either the amine or the isothiocyanate can slow the reaction rate, leading to incomplete conversion.[1][5]

  • Suboptimal Reaction Conditions: Inadequate reaction time or a non-optimal temperature can result in an incomplete reaction.[5]

  • Side Reactions: The formation of unwanted byproducts, such as symmetrical N,N'-diaryl thioureas, can consume starting materials and reduce the yield of the desired product.[3][5]

Q3: What are the common side products I should be aware of?

A3: Key side products to monitor include:

  • Symmetrical N,N'-Diaryl Thiourea: This often occurs when using the carbon disulfide method if the in situ generated isothiocyanate reacts with the initial starting amine.[5] It can also form if the isothiocyanate starting material is contaminated with water, which can hydrolyze it back to the corresponding amine.[3]

  • Thiuram Disulfides: In syntheses involving carbon disulfide, oxidative coupling of the dithiocarbamate intermediate can lead to the formation of thiuram disulfides.[3]

Q4: How can I purify my final N-aryl thiourea product?

A4: Purification strategies depend on the nature of the product and impurities:

  • Recrystallization: This is the most common method for purifying solid thiourea products. Ethanol is often a suitable solvent.[3][4]

  • Column Chromatography: For products that are difficult to crystallize or when impurities have similar solubility, silica gel column chromatography is an effective purification technique.[4][5]

  • Trituration: If the crude product is an oil, stirring it vigorously with a poor solvent (e.g., hexane) can induce crystallization and wash away soluble impurities.[4]

  • Filtration: If the product precipitates from the reaction mixture with high purity, it can be isolated simply by filtration and washing with a cold solvent.[5]

Troubleshooting Guides

This section provides detailed solutions for specific issues encountered during synthesis.

Problem 1: Low Yield or No Product Formation
Possible CauseRecommended SolutionExpected Outcome
Degradation of Aryl Isothiocyanate Use freshly prepared or purified isothiocyanate. Store reagents in a cool, dark, and dry place. Consider running the reaction at a lower temperature (e.g., 0°C) as the reaction is often exothermic.[1][3]Improved yield and reduced byproducts from isothiocyanate decomposition.
Low Nucleophilicity of Aryl Amine For weakly nucleophilic amines (e.g., 4-nitroaniline), consider adding a non-nucleophilic base like triethylamine to activate the amine.[1] Alternatively, a phase-transfer catalyst (e.g., TBAB) or a different synthetic route may be necessary.[1][7]Increased reaction rate and conversion to the desired product.
Steric Hindrance Increase the reaction temperature or prolong the reaction time. The use of microwave irradiation can also be effective in overcoming steric barriers.[1]Higher conversion of sterically hindered substrates.
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. Extend the reaction time as needed.[5]Drive the reaction to completion and maximize yield.
Problem 2: Presence of Multiple Byproducts
Possible CauseRecommended SolutionExpected Outcome
Formation of Symmetrical Thiourea If using the carbon disulfide method, carefully control the stoichiometry or use a two-step, one-pot approach where the isothiocyanate is formed before adding the second amine.[1] If using an isothiocyanate, ensure anhydrous conditions are maintained to prevent hydrolysis.[3]Minimized formation of the symmetrical byproduct.
Oxidation to Thiuram Disulfide When using carbon disulfide, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidative coupling of the dithiocarbamate intermediate.[3]Reduced presence of oxidative side products.
Thermal Degradation Conduct the reaction at a lower temperature (room temperature or 0°C) to prevent the thermal breakdown of the isothiocyanate into various side products.[3]A cleaner reaction profile with fewer impurities.

Data Presentation: Optimizing Reaction Conditions

Optimizing reaction parameters is crucial for maximizing yield and purity. The following tables summarize the impact of different conditions on N-aryl thiourea synthesis.

Table 1: Effect of Phase-Transfer Catalyst (TBAB) on N-acyl Thiourea Yield

CompoundCatalystYield (%)
1bNone41%
1bTBAB76%
Data illustrates that for certain heterogeneous reactions, a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can significantly improve product yield.[7]

Table 2: General Effect of Reaction Temperature on Yield

TemperatureGeneral Impact on YieldNotes
0°C to Room TempOften optimal for amine + isothiocyanate reactions.Minimizes thermal degradation of isothiocyanate, leading to higher purity and yield.[3]
Elevated Temp (Reflux)May increase reaction rate.Useful for sterically hindered or poorly reactive starting materials, but risks decomposing the isothiocyanate.[1][5]
This table provides a qualitative guideline. The optimal temperature must be determined experimentally for each specific reaction.

Experimental Protocols

Protocol 1: Synthesis from Aryl Amine and Aryl Isothiocyanate

This protocol is a general guideline and may require optimization for specific substrates.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aryl amine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, acetone, or THF).[4][5]

  • Reagent Addition: To the stirred solution, add the aryl isothiocyanate (1.0-1.1 eq.) dropwise at room temperature.[3][5]

  • Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed. Reactions are often complete within a few hours.[4]

  • Workup and Isolation:

    • If the product precipitates from the reaction mixture, collect the solid by filtration and wash it with a small amount of cold solvent.[5]

    • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification: Purify the crude product by recrystallization (e.g., from ethanol) or by flash column chromatography on silica gel if necessary.[4][5]

Protocol 2: Synthesis from Aryl Amine and Carbon Disulfide (for Symmetrical Thioureas)

This protocol is a general method for producing symmetrical N,N'-diarylthioureas.

  • Reaction Setup: In a round-bottom flask, dissolve the aryl amine (2.0 eq.) in ethanol. Add sodium hydroxide (1.0 eq.) and stir until dissolved.

  • Dithiocarbamate Formation: Cool the mixture in an ice bath. Add carbon disulfide (1.1 eq.) dropwise to the cooled, stirred solution. Allow the mixture to stir and warm to room temperature for 1-2 hours.

  • Reaction: Heat the reaction mixture to reflux. Hydrogen sulfide gas may be evolved and should be handled in a fume hood and trapped in a bleach solution.[3] Monitor the reaction by TLC.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Collect the crystalline product by filtration, wash with cold ethanol, and dry.[3] The crude product can be further purified by recrystallization from ethanol.[3]

Visualizations

Experimental Workflow General Experimental Workflow for N-Aryl Thiourea Synthesis reagents 1. Select & Prepare Reagents (Aryl Amine + Isothiocyanate/CS2) setup 2. Reaction Setup (Dissolve Amine in Solvent) reagents->setup addition 3. Reagent Addition (Add Isothiocyanate or CS2) setup->addition reaction 4. Reaction (Stir at RT or Reflux) addition->reaction monitoring 5. Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Workup (Filtration or Evaporation) monitoring->workup Reaction Complete purification 7. Purification (Recrystallization or Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for N-aryl thiourea synthesis.

Troubleshooting Low Yield Troubleshooting Workflow for Low Product Yield start Low Yield Observed check_reagents Verify Reagent Purity (Fresh Isothiocyanate?) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions Reagents OK solution_reagents Solution: Use purified reagents. Run under anhydrous conditions. check_reagents->solution_reagents Degradation Suspected check_reactivity Assess Substrate Reactivity (Steric/Electronic Effects) check_conditions->check_reactivity Conditions OK solution_conditions Solution: Optimize temperature. Increase reaction time. check_conditions->solution_conditions Suboptimal solution_reactivity Solution: Increase temperature. Add catalyst (e.g., base, PTC). check_reactivity->solution_reactivity Poor Reactivity

Caption: Troubleshooting workflow for low product yield.

Reaction Mechanism Simplified Reaction Mechanism: Amine + Isothiocyanate cluster_0 Nucleophilic Attack cluster_1 Proton Transfer Amine R-NH₂ Isothiocyanate Ar-N=C=S Amine->Isothiocyanate lone pair attacks C Intermediate Zwitterionic Intermediate Isothiocyanate->Intermediate Intermediate_2 Zwitterionic Intermediate Thiourea N-Aryl Thiourea (Final Product) Intermediate_2->Thiourea

Caption: Simplified mechanism for N-aryl thiourea synthesis.

References

Technical Support Center: Stability and Degradation Analysis of Thiourea Derivatives in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the stability and degradation analysis of thiourea derivatives in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for thiourea derivatives in solution?

A1: The most common degradation pathways for thiourea derivatives in solution are oxidation and hydrolysis.[1] Oxidation can lead to the formation of corresponding ureas, disulfides, or various sulfur oxides.[1][2][3] Hydrolysis, which can be catalyzed by both acids and bases, often results in the formation of ureas and the release of sulfide.[1][4] The specific degradation products are highly dependent on the compound's structure and the conditions it is exposed to.[1]

Q2: What are the key factors that influence the stability of thiourea derivatives in solution?

A2: Several factors can significantly impact the stability of thiourea derivatives:

  • pH: Stability is highly pH-dependent. Many thiourea derivatives exhibit increased degradation in both acidic and alkaline environments.[1][5] The rate and products of degradation often vary with pH.[1]

  • Temperature: Higher temperatures generally accelerate the rate of degradation, including thermal decomposition and hydrolysis.[5][6]

  • Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide or even dissolved atmospheric oxygen, can lead to rapid degradation.[1][3][7]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation, leading to a variety of degradation products.[1][8][9][10] It is crucial to protect solutions of thiourea derivatives from light.[1]

  • Metal Ions: Certain metal ions can catalyze the degradation of thiourea derivatives. The addition of a chelating agent like EDTA may be beneficial in such cases.[5]

Q3: What is a forced degradation study and why is it essential for thiourea derivatives?

A3: A forced degradation study, or stress testing, is a process where a drug substance is intentionally subjected to harsh conditions (e.g., high temperature, extreme pH, strong oxidizing agents, intense light) to accelerate its degradation.[1][11][12] This is a critical step in drug development for several reasons:

  • Identifying Potential Degradants: It helps to rapidly identify potential degradation products that could form under normal storage conditions over a longer period.[1]

  • Elucidating Degradation Pathways: The study provides insight into the chemical breakdown mechanisms of the molecule.[1][11]

  • Developing Stability-Indicating Methods: It is essential for developing and validating analytical methods (like HPLC) that can accurately separate the active pharmaceutical ingredient (API) from all its potential degradation products, ensuring the method is "stability-indicating".[1][11]

Q4: How should I prepare and store stock solutions of thiourea derivatives for stability studies?

A4: To ensure the integrity of your stock solutions:

  • Use high-purity solvents and prepare solutions as freshly as possible.[1]

  • For long-term studies, consider purging the solvent with an inert gas (e.g., nitrogen, argon) to minimize oxidative degradation.[5]

  • Store stock solutions protected from light in amber vials or by wrapping containers in aluminum foil.[5]

  • Store solutions at low temperatures (e.g., 2-8 °C) to minimize degradation, provided the compound's solubility is not compromised.[5]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Forced Degradation Study Issues
Problem StatementPossible CausesRecommended Actions
Degradation is Too Fast or Complete 1. Stress conditions are too harsh (e.g., acid/base concentration is too high, temperature is excessive).2. The thiourea derivative is inherently unstable under the tested conditions.1. Reduce the severity of the stress conditions. For example, use a lower concentration of acid/base, decrease the temperature, or shorten the exposure time.[1] 2. This provides valuable information about the compound's intrinsic stability. Document the instability and proceed with milder conditions to achieve the target degradation (typically 5-20%).[13]
No or Very Little Degradation Observed 1. Stress conditions are too mild.2. The thiourea derivative is highly stable.3. The analytical method is not sensitive enough to detect low levels of degradation products.1. Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time).[1] 2. While this indicates good intrinsic stability, for the purpose of a forced degradation study, you may need to employ more aggressive conditions to generate degradants.[1] 3. Review the analytical method's limit of detection (LOD) and limit of quantitation (LOQ). If necessary, develop a more sensitive method.[1]
Precipitate Formation in Solution 1. Degradation has led to the formation of insoluble products.2. The solubility limit of the parent compound or a degradant has been exceeded under the stress conditions.1. Prepare fresh solutions before use. If storing solutions is necessary, filter them before analysis.[5] 2. Try using a co-solvent if it does not interfere with the degradation chemistry or analysis. Ensure the final concentration is well below the solubility limit.
Discoloration (e.g., Yellowing) of Solution 1. Oxidation or photodegradation has occurred.1. Ensure the compound is stored in a tightly sealed, amber glass container in a cool, dark, and dry place.[5] 2. Consider purging the container with an inert gas like nitrogen before sealing.[5]
HPLC Analysis Issues
Problem StatementPossible CausesRecommended Actions
Appearance of Unexpected Peaks 1. Contamination of the mobile phase, solvent, or sample.2. Formation of new, unexpected degradation products.3. "Ghost peaks" from previous injections (carryover) or system contamination.[1]1. Run a blank gradient to check for mobile phase contamination. Prepare fresh mobile phase and sample solutions.[1] 2. Analyze the mass of the unexpected peak using LC-MS to identify potential new degradants.[1] 3. Implement a thorough column wash protocol between runs. Check for carryover by injecting a blank solvent after a concentrated sample.[1]
Poor Peak Shape (Tailing or Fronting) 1. Column overload.2. Incompatibility between the sample solvent and the mobile phase.3. Secondary interactions with the stationary phase (e.g., with residual silanols).1. Reduce the sample concentration or injection volume.[1] 2. Dissolve the sample in the mobile phase or a weaker solvent if possible.[1] 3. Adjust the mobile phase pH or add an ion-pairing agent. Consider using a column with end-capping.[1]
Shifting Retention Times 1. Inconsistent mobile phase composition or pH.2. Fluctuations in column temperature.3. Insufficient column equilibration.1. Ensure accurate and consistent mobile phase preparation. If using a gradient, check the pump's mixing performance.[1] 2. Use a column oven to maintain a constant temperature.[1] 3. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Quantitative Data Summary

The stability of thiourea derivatives is highly structure-specific. The following table provides example data illustrating the typical influence of pH and temperature on the degradation of a hypothetical thiourea derivative.

Table 1: Example Degradation Data for a Thiourea Derivative After 24 Hours

ConditionTemperature (°C)% DegradationMajor Degradant(s)
0.1 M HCl6015.2Urea derivative, Amine fragments
pH 4.0 Buffer603.5Urea derivative
pH 7.0 Buffer601.8Urea derivative
pH 9.0 Buffer6012.8Urea derivative, Sulfide
0.1 M NaOH6025.6Urea derivative, Sulfide
pH 7.0 Buffer25< 0.5Not Detected
pH 7.0 Buffer808.9Urea derivative
3% H₂O₂2530.1Urea derivative, Disulfide

Note: This is example data and will vary depending on the specific thiourea derivative.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate degradation products of a thiourea derivative under various stress conditions to support the development and validation of a stability-indicating analytical method.[1]

Materials:

  • Thiourea derivative (API)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • High-purity water and solvent (e.g., Acetonitrile or Methanol) for stock solution

  • pH meter, heating block or oven, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the thiourea derivative at a concentration of 1 mg/mL in a suitable solvent.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the solution at 60°C for 24 hours. After cooling, neutralize with an equivalent volume of 0.1 M NaOH and dilute to a final concentration of 100 µg/mL for analysis.[1]

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. After cooling, neutralize with 0.1 M HCl and dilute to a final concentration of 100 µg/mL.[1]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 12 hours, protected from light. Dilute to a final concentration of 100 µg/mL.[1]

  • Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours. After cooling, dilute to a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark. After exposure, prepare a solution of 100 µg/mL for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.[1]

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify the thiourea derivative and separate it from its potential degradation products.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Example Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by the UV spectrum of the thiourea derivative (e.g., 254 nm).

  • System Suitability: Perform injections of a standard solution to verify system precision, peak asymmetry, and theoretical plates before running samples.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to stress thermal Thermal (80°C) stock->thermal Expose to stress photo Photolytic (ICH Q1B) stock->photo Expose to stress neutralize Neutralize & Dilute to 100 µg/mL acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC-UV/PDA Analysis neutralize->hplc lcms LC-MS for Peak Identification hplc->lcms Identify degradants report Report Results: % Degradation & Purity hplc->report

Caption: Workflow for a forced degradation study of a thiourea derivative.

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photolysis (UV Light) Thiourea Thiourea Derivative (R-NH-C(=S)-NH-R') Urea Urea Derivative (R-NH-C(=O)-NH-R') Thiourea->Urea [O] Disulfide Formamidine Disulfide Thiourea->Disulfide [O] SOx Sulfur Oxides (SO₂, SO₃) Thiourea->SOx [O] Urea_H Urea Derivative Thiourea->Urea_H H₂O, H⁺/OH⁻ Fragments Various Fragments (e.g., Isothiocyanates, Amines) Thiourea->Fragments Sulfide Sulfide (H₂S) Urea_H->Sulfide

Caption: Common degradation pathways for thiourea derivatives in solution.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the NMR analysis of substituted thiourea derivatives.

Frequently Asked questions (FAQs)

Q1: My ¹H NMR spectrum shows very broad signals for the N-H protons, and sometimes they disappear entirely. What is happening?

A1: This is a common issue and is typically due to two phenomena: chemical exchange and the choice of NMR solvent.

  • Chemical Exchange: N-H protons are "exchangeable protons." They can rapidly exchange with other labile protons in the sample (like trace amounts of water) or with deuterium from the solvent (if using protic deuterated solvents like D₂O or CD₃OD).[1][2] This rapid exchange broadens the signal, sometimes to the point where it merges with the baseline and disappears.[1]

  • Solvent Choice: The rate of proton exchange is highly dependent on the solvent.[2]

    • Protic Solvents (e.g., D₂O, CD₃OD): These solvents will actively exchange with your N-H protons, causing the signals to disappear. They should be avoided if you want to observe N-H signals.[1]

    • Aprotic Solvents (e.g., DMSO-d₆, CDCl₃, Acetone-d₆): DMSO-d₆ is the preferred solvent for observing exchangeable protons because it is aprotic and forms hydrogen bonds with the N-H protons, slowing down the exchange rate and resulting in sharper signals.[1][2] While CDCl₃ is aprotic, it can contain trace amounts of DCl, which can also lead to signal loss over time.[1]

Troubleshooting Steps:

  • Ensure your sample and deuterated solvent are as dry as possible.

  • Use DMSO-d₆ as your NMR solvent.[1]

  • If signals are still broad in DMSO-d₆, consider acquiring the spectrum at a lower temperature to reduce the exchange rate.

Q2: I see a doubling of signals for my substituent groups in both the ¹H and ¹³C NMR spectra at room temperature. Does this mean my sample is impure?

A2: Not necessarily. This is a classic sign of restricted C-N bond rotation in thiourea derivatives.[3][4]

Due to the delocalization of electrons from the nitrogen lone pairs to the C=S double bond, the C-N bond has significant double-bond character.[5] This restricts free rotation around the bond, creating two different stereoisomers known as rotamers (or conformers), often labeled as cis and trans.[4][5] If the rotation is slow on the NMR timescale at room temperature, the distinct chemical environments of the substituents in each rotamer will give rise to a separate set of signals.[3][4]

G cluster_molecule Thiourea Derivative cluster_process Dynamic Process cluster_isomers Resulting Rotamers cluster_spectrum Observed NMR Spectrum mol R'-NH-C(=S)-NH-R ROT Slow C-N Bond Rotation (on NMR timescale) mol->ROT Rotamer1 Rotamer A (e.g., Z-isomer) ROT->Rotamer1 Rotamer2 Rotamer B (e.g., E-isomer) ROT->Rotamer2 Spectrum Doubled set of signals (one for each rotamer) Rotamer1->Spectrum Rotamer2->Spectrum

Caption: Logical workflow showing how restricted C-N bond rotation leads to two distinct rotamers, resulting in a doubled set of signals in the NMR spectrum.

Troubleshooting Confirmation (Variable Temperature NMR): To confirm that signal doubling is due to slow rotation, you can perform a Variable Temperature (VT) NMR experiment.[6]

  • Heating: As you increase the temperature, the rate of C-N bond rotation increases. Eventually, the rotation becomes fast on the NMR timescale, and the two distinct signals for each substituent will broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal.[7]

  • Cooling: As you decrease the temperature, the signals for the two rotamers should become sharper and more resolved.[7]

Q3: How can I perform a Variable Temperature (VT) NMR experiment to study dynamic processes like bond rotation?

A3: VT NMR is a powerful technique for studying dynamic molecular processes.[8] Here is a generalized protocol. Note: Always follow the specific procedures for your spectrometer and consult with facility staff, as incorrect operation can damage the probe.[8][9]

Experimental Protocol: Variable Temperature (VT) NMR

  • Solvent Selection: Choose a deuterated solvent with a high boiling point and low freezing point to cover your desired temperature range. DMSO-d₆ (Melting Point: 18.5 °C, Boiling Point: 189 °C) is excellent for high-temperature studies, while Toluene-d₈ (MP: -95 °C, BP: 111 °C) or CD₂Cl₂ (MP: -97 °C, BP: 40 °C) are suitable for low-temperature work. Ensure your compound is soluble across the entire range.

  • Sample Preparation: Prepare a sample of appropriate concentration in a high-quality (e.g., Class A) NMR tube designed for VT work to prevent breakage.[8]

  • Initial Setup:

    • Acquire a standard spectrum at ambient temperature (e.g., 25 °C / 298 K).

    • Calibrate the temperature using a standard sample (e.g., methanol for low temp, ethylene glycol for high temp) if precise temperature accuracy is required.

  • Changing Temperature:

    • Increase or decrease the temperature in small, steady increments (e.g., 10-20 °C at a time).[9]

    • Allow the sample to equilibrate at each new temperature for at least 5-10 minutes before acquiring a spectrum.[8] This ensures thermal stability and uniform temperature throughout the sample.

  • Data Acquisition:

    • Acquire a spectrum at each temperature point. Pay close attention to the signals that were doubled at room temperature.

    • Note the temperature at which the two signals merge into one—this is the coalescence temperature (Tc) .

  • Returning to Ambient: After the experiment, return the probe to ambient temperature slowly and in increments to avoid thermal shock.[9]

G Start Start: Spectrum at 25°C (Doubled Signals) IncreaseT Increase Temp by 10-20°C Start->IncreaseT Equilibrate Equilibrate for 5-10 min IncreaseT->Equilibrate Acquire Acquire Spectrum Equilibrate->Acquire CheckCoalescence Coalescence Reached? Acquire->CheckCoalescence CheckCoalescence->IncreaseT No Coalesced Record Coalescence Temp (Tc) (Signals Merged) CheckCoalescence->Coalesced Yes End Return to 25°C Slowly Coalesced->End

Caption: A workflow diagram for performing a Variable Temperature (VT) NMR experiment to determine the coalescence temperature of rotamers.

Q4: What are the typical ¹H and ¹³C chemical shifts for thiourea derivatives? My signals seem to be in an unusual region.

A4: The chemical shifts in thiourea derivatives are highly influenced by substitution, solvent, and concentration. However, some general ranges can be used as a guide.

  • ¹³C NMR (C=S Carbon): The thiocarbonyl (C=S) carbon is highly deshielded and typically appears in the range of 180-190 ppm . In unsubstituted thiourea, it is found around 182-183 ppm.[10] This is a key diagnostic peak. Upon coordination to a metal via the sulfur atom, this signal can shift upfield.[11]

  • ¹H NMR (N-H Protons): The chemical shift of N-H protons is highly variable due to hydrogen bonding and chemical exchange.[2] In DMSO-d₆, they often appear as broad singlets in the range of 7.0-10.0 ppm .[10][12][13] The specific position depends on whether the proton is cis or trans to the C=S bond and the nature of the substituents.

Data Presentation: Typical Chemical Shift Ranges

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Notes
¹³C Thiocarbonyl (C=S)180 - 190Highly deshielded. Sensitive to electronic effects.
¹H Amide (N-H)7.0 - 10.0 (in DMSO-d₆)Highly variable. Position and shape depend on solvent, temperature, and concentration.[7]
¹H α-protons on N-alkyl groups2.5 - 4.0Deshielded by the adjacent nitrogen atom.
¹H Protons on N-aryl groups6.5 - 8.5Typical aromatic region, influenced by thiourea group.
Q5: Could the complex spectrum be due to thione-thiol tautomerism? How can I check for this?

A5: Yes, thione-thiol tautomerism is another potential cause of spectral complexity, although the thione form is generally much more stable and predominant in solution for simple thioureas.[14]

The equilibrium is between the thione form (containing the C=S double bond) and the thiol form (containing the S-H bond and C=N double bond).

G Thione H₂N-C(=S)-NH₂ Thione Form (Major) Thiol HS-C(=NH)-NH₂ Thiol (Iso-thiourea) Form (Minor) Thione->Thiol Tautomerization

Caption: Equilibrium between the major thione and minor thiol tautomeric forms of thiourea.

Experimental Evidence:

  • Search for an S-H Proton: If the thiol tautomer is present in a significant amount, you might observe a signal for the S-H proton in the ¹H NMR spectrum. These typically appear in a different region than N-H protons, often between 1-4 ppm, but can be very broad.

  • ¹³C NMR: The presence of the thiol form would result in a C=N signal (typically 150-170 ppm) instead of the C=S signal (~180-190 ppm). If the tautomerization is slow, you might see both. If it's fast, you'd see an averaged signal.

  • Solvent Effects: Changing to a solvent that can better stabilize the thiol form might shift the equilibrium. However, for most derivatives, the thione form is overwhelmingly favored, and this equilibrium is less commonly observed as a cause of signal doubling than C-N bond rotation.[14] Mass spectrometry studies suggest that thio-derivatives are more prone to tautomerism than their urea counterparts.[14]

References

how to avoid false positives in high-throughput screening of thiourea libraries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid false positives when screening thiourea-containing compound libraries.

Troubleshooting Guide

This section addresses specific issues that may arise during high-throughput screening (HTS) of thiourea libraries.

Problem: My primary screen of a thiourea library has an unusually high hit rate. How can I determine if these are false positives?

Answer:

An unexpectedly high hit rate is a common indicator of assay interference. Thiourea derivatives can sometimes be classified as pan-assay interference compounds (PAINS), though this is not always the case.[1] A systematic approach is necessary to triage these initial hits and identify genuine binders.

Troubleshooting Steps:

  • Hit Confirmation: Re-test the primary hits under the same assay conditions to eliminate random errors.

  • Dose-Response Curves: Generate concentration-response curves for the confirmed hits. True inhibitors will typically exhibit a sigmoidal dose-response relationship, while false positives may show irregular or flat curves.

  • Orthogonal Assays: Validate the hits using an orthogonal assay that employs a different detection method or principle.[2] This helps to rule out interference with the primary assay's technology. For example, if the primary assay is fluorescence-based, an orthogonal assay could be based on mass spectrometry.[3]

  • Counter-Screens: Perform a series of counter-screens designed to identify common mechanisms of assay interference associated with thiourea compounds.[2][4] (See detailed protocols below).

Problem: A specific thiourea-containing compound is active across multiple, unrelated assays. What is the likely cause?

Answer:

Promiscuous activity across different assays is a strong indication of a false positive, often due to a non-specific mechanism of action. For thiourea compounds, this can be due to several factors:

  • Redox Activity: Thiourea and its derivatives can have redox properties, which can interfere with assays that are sensitive to the redox state of the components.[5][6][7][8]

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can sequester and inhibit enzymes non-specifically. This is a common cause of false positives in HTS.

  • Chemical Reactivity: The thiourea moiety can be susceptible to oxidation, and some derivatives may react non-specifically with components of the assay, such as proteins.[9][10]

To investigate, perform the counter-screens detailed in the "Experimental Protocols" section, specifically focusing on redox activity and aggregation assays.

Problem: My confirmed hits from a thiourea library are not showing clear dose-response curves. What should I investigate?

Answer:

A lack of a clear, sigmoidal dose-response curve can suggest a non-specific mode of action. Here are some potential causes and troubleshooting steps:

  • Solubility Issues: At higher concentrations, the compound may be precipitating out of the assay buffer. Visually inspect the wells for precipitation and consider performing a solubility assay.

  • Aggregation: The compound may be forming aggregates at the concentrations tested. An aggregation assay, such as Dynamic Light Scattering (DLS), can help to identify this.

  • Complex Interference Mechanism: The compound might be interfering with the assay in a way that is not directly proportional to its concentration. For example, it might be disrupting an enzyme-substrate complex or interfering with the detection signal.

It is recommended to perform aggregation assays and to carefully analyze the raw data from the primary assay for any signs of interference with the detection technology.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms by which thiourea-containing compounds cause false positives in HTS?

A1: Thiourea derivatives can cause false positives through several mechanisms:

  • Redox Cycling: The thiourea moiety can undergo redox reactions, producing reactive oxygen species (ROS) that can damage proteins or interfere with assay components.[5][6][7]

  • Hydrogen Bonding: Thioureas are strong hydrogen bond donors, which can lead to non-specific binding to proteins.[11][12]

  • Metal Chelation: The sulfur and nitrogen atoms in the thiourea scaffold can chelate metal ions that may be essential for enzyme activity or assay signal generation.

  • Compound Aggregation: Like many HTS hits, thiourea derivatives can form aggregates that non-specifically inhibit enzymes.

  • Interference with Assay Technology: Compounds may directly interfere with the detection method, for example, by quenching fluorescence or inhibiting a reporter enzyme like luciferase.[4]

Q2: What types of assays are particularly susceptible to interference from thiourea compounds?

A2: Assays that are sensitive to the redox environment are particularly vulnerable to interference from thiourea compounds. This includes many enzyme assays that rely on the activity of proteins with sensitive cysteine residues. Additionally, assays that use metal cofactors can be affected by the chelating properties of thioureas. Fluorescence-based assays can also be problematic if the thiourea compound is fluorescent or quenches the signal of the reporter fluorophore.

Q3: Are there specific structural motifs in thiourea derivatives that are more likely to cause false positives?

A3: While the thiourea group itself can be a source of interference, certain structural modifications can increase the likelihood of false positives. For example, highly lipophilic substituents can increase the propensity for compound aggregation. The presence of other reactive groups on the molecule can also contribute to non-specific activity.

Q4: What are the best practices for designing a screening cascade for a thiourea library?

A4: A robust screening cascade is essential for identifying true hits from a thiourea library. The following workflow is recommended:

  • Primary Screen: A high-throughput screen to identify initial hits.

  • Hit Confirmation: Re-testing of hits to confirm activity.

  • Dose-Response Analysis: Generation of concentration-response curves.

  • Orthogonal Assay: Validation of hits in a secondary assay with a different detection method.[2]

  • Counter-Screens: A panel of assays to identify common false positive mechanisms (e.g., redox activity, aggregation, cytotoxicity).[4]

  • Structural Analysis: Examination of the chemical structures of the hits to flag potential PAINS or other reactive moieties.

  • Biophysical Validation: Confirmation of direct binding to the target using techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Nuclear Magnetic Resonance (NMR).

Q5: How can I use computational tools to predict potential false positives from my thiourea library?

A5: In silico methods can be valuable for pre-screening a thiourea library to flag compounds with a high potential for assay interference. Several computational tools and approaches can be used:

  • PAINS Filters: Use Pan-Assay Interference Compounds (PAINS) filters to identify compounds containing substructures known to be associated with false positive results.

  • Physicochemical Property Profiling: Calculate properties such as lipophilicity (logP) and molecular weight to identify compounds that are more likely to aggregate or have poor solubility.

  • Molecular Docking: While not a direct predictor of false positives, docking studies can help to assess the plausibility of a specific binding mode to the target of interest.[1]

Quantitative Data Summary

The following table summarizes common interference mechanisms and suggested counter-screens.

Interference MechanismDescriptionSuggested Counter-Screen(s)
Redox Activity The compound undergoes redox cycling, producing reactive oxygen species that can interfere with the assay.[5][6][7]Redox cycling assay (e.g., using a fluorescent probe like DCF-DA), assay with and without a reducing agent (e.g., DTT).
Compound Aggregation The compound forms aggregates that non-specifically inhibit the target protein.Dynamic Light Scattering (DLS), concentration-dependent inhibition in the presence of a non-ionic detergent (e.g., Triton X-100).
Thiol Reactivity The compound covalently modifies cysteine residues on the target protein or other assay components.Assay with and without a thiol-containing scavenger (e.g., glutathione, DTT).
Fluorescence Interference The compound is intrinsically fluorescent or quenches the fluorescence of the assay's reporter molecule.Pre-read of the assay plate before adding reagents, measurement of compound fluorescence spectrum.
Luciferase Inhibition The compound directly inhibits the luciferase reporter enzyme in luminescence-based assays.[4]A counter-screen using purified luciferase enzyme.
Cytotoxicity In cell-based assays, the compound's apparent activity is due to cell death.[4]A standard cytotoxicity assay (e.g., MTT, CellTiter-Glo).

Experimental Protocols

Protocol 1: Redox Activity Counter-Screen

Objective: To determine if a compound's activity is due to redox cycling.

Methodology:

  • Prepare two sets of assay reactions.

  • To one set, add a reducing agent such as dithiothreitol (DTT) to a final concentration of 1 mM.

  • To the other set, add the vehicle control for the reducing agent.

  • Add the test compound at various concentrations to both sets of reactions.

  • Initiate the reaction and measure the activity.

  • Interpretation: A significant increase in the IC50 value in the presence of DTT suggests that the compound may be acting through an oxidative mechanism.[10]

Protocol 2: Aggregation Counter-Screen

Objective: To determine if a compound is a non-specific inhibitor due to aggregation.

Methodology:

  • Prepare two sets of assay reactions.

  • To one set, add a non-ionic detergent such as Triton X-100 to a final concentration of 0.01% (v/v).

  • To the other set, add the vehicle control for the detergent.

  • Add the test compound at various concentrations to both sets of reactions.

  • Initiate the reaction and measure the activity.

  • Interpretation: A significant increase in the IC50 value in the presence of the detergent suggests that the compound's inhibitory activity is dependent on aggregation.

Protocol 3: Dynamic Light Scattering (DLS)

Objective: To directly detect the formation of compound aggregates.

Methodology:

  • Prepare solutions of the test compound in the assay buffer at concentrations at and above the observed IC50.

  • Analyze the solutions using a DLS instrument.

  • Interpretation: The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule is indicative of aggregation.

Visualizations

Hit_Validation_Workflow cluster_0 Primary Screen & Hit Identification cluster_1 Triage & Validation cluster_2 Hit-to-Lead PrimaryScreen Primary HTS HitConfirmation Hit Confirmation PrimaryScreen->HitConfirmation DoseResponse Dose-Response Curves HitConfirmation->DoseResponse OrthogonalAssay Orthogonal Assay DoseResponse->OrthogonalAssay CounterScreens Counter-Screens (Redox, Aggregation, etc.) OrthogonalAssay->CounterScreens SAR Structure-Activity Relationship Analysis CounterScreens->SAR BiophysicalValidation Biophysical Validation (SPR, ITC, NMR) SAR->BiophysicalValidation ValidatedHit Validated Hit BiophysicalValidation->ValidatedHit

Caption: A typical workflow for validating hits from a high-throughput screen.

Thiourea_False_Positives cluster_mechanisms Potential Mechanisms of Assay Interference Thiourea Thiourea Derivative Redox Redox Activity Thiourea->Redox Hbond Non-specific Hydrogen Bonding Thiourea->Hbond Aggregation Compound Aggregation Thiourea->Aggregation Reactivity Chemical Reactivity Thiourea->Reactivity FalsePositive False Positive Result Redox->FalsePositive Hbond->FalsePositive Aggregation->FalsePositive Reactivity->FalsePositive

Caption: Common mechanisms of false positives associated with thiourea derivatives.

Troubleshooting_Decision_Tree Start High Hit Rate Observed DoseResponse Do hits show a clear dose-response relationship? Start->DoseResponse Orthogonal Are hits active in an orthogonal assay? DoseResponse->Orthogonal Yes FalsePositive Likely False Positives DoseResponse->FalsePositive No CounterScreen Do hits pass counter-screens? Orthogonal->CounterScreen Yes Orthogonal->FalsePositive No Validated Potential True Hits CounterScreen->Validated Yes CounterScreen->FalsePositive No

Caption: A decision tree for troubleshooting a high hit rate in a thiourea library screen.

References

Technical Support Center: Optimizing Cell-Based Assay Protocols for Hydroxyphenylthiourea Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cell-based assay protocols for hydroxyphenylthiourea cytotoxicity. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during cell-based cytotoxicity assays with hydroxyphenylthiourea compounds.

Issue 1: Low or No Observed Cytotoxicity

Possible Cause Recommended Action
Compound Solubility: Hydroxyphenylthiourea derivatives can have limited aqueous solubility, leading to precipitation in cell culture media.- Optimize Stock Solution: Prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous media, do so rapidly and with vigorous vortexing to minimize precipitation. - Control DMSO Concentration: Ensure the final DMSO concentration in your assay does not exceed 0.5%, as higher concentrations can be toxic to cells.[1][2] It's crucial to determine the maximum DMSO tolerance for your specific cell line. - Pre-warm Media: Warming the cell culture media to 37°C before adding the compound stock can aid in solubility.
Sub-optimal Assay Conditions: The chosen experimental parameters may not be suitable for the specific compound or cell line.- Optimize Seeding Density: Ensure cells are in their exponential growth phase. A cell density that is too low or too high can affect the apparent cytotoxicity. - Time-Course Experiment: The incubation time with the compound may be too short or too long. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time.
Cell Line Resistance: The selected cell line may be inherently resistant to the cytotoxic effects of the hydroxyphenylthiourea compound.- Cell Line Panel: Test the compound against a panel of different cancer cell lines to identify sensitive ones. - Mechanism of Action: Investigate the expression of potential target proteins or pathways in your cell line that are known to be modulated by thiourea derivatives.

Issue 2: High Variability Between Replicate Wells

Possible Cause Recommended Action
Uneven Cell Seeding: Inconsistent number of cells seeded across the wells of a microplate.- Proper Cell Suspension: Ensure a homogenous single-cell suspension before seeding by gentle pipetting. - Consistent Plating Technique: Use a consistent method for adding the cell suspension to each well, avoiding edge effects.
Compound Precipitation: Inconsistent precipitation of the compound in different wells.- Visual Inspection: After adding the compound to the media, visually inspect the wells for any signs of precipitation. - Improve Mixing: Ensure thorough mixing of the compound in the media before and after adding it to the wells.
Edge Effects: Evaporation from the outer wells of a microplate can lead to increased compound concentration and affect cell growth.- Plate Hydration: Fill the outer wells of the plate with sterile water or PBS to maintain humidity. - Randomized Plating: Avoid plating experimental and control groups in separate sections of the plate.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of cytotoxicity for hydroxyphenylthiourea compounds?

A1: Hydroxyphenylthiourea derivatives exert their cytotoxic effects through multiple mechanisms. A primary mechanism is the induction of apoptosis (programmed cell death).[3][4] This can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These compounds have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, which are the executioners of apoptosis.[5][6][7][8] Additionally, some thiourea derivatives can cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from proliferating.[9][10]

Q2: Which signaling pathways are commonly affected by hydroxyphenylthiourea compounds?

A2: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key target of many thiourea derivatives.[11] This pathway, which includes ERK, JNK, and p38 MAPK, plays a crucial role in cell proliferation, differentiation, and apoptosis. Depending on the specific compound and cellular context, hydroxyphenylthiourea derivatives can either activate or inhibit different branches of the MAPK pathway. For instance, sustained activation of the JNK pathway has been linked to apoptosis induction by some of these compounds.[12][13]

Q3: How do I choose the right cytotoxicity assay for my experiments?

A3: The choice of assay depends on the specific research question and the expected mechanism of action.

  • MTT/XTT/WST-1 Assays: These colorimetric assays measure metabolic activity and are good indicators of cell viability and proliferation. They are well-suited for high-throughput screening.

  • Trypan Blue Exclusion Assay: This is a simple and rapid method to differentiate between viable and non-viable cells based on membrane integrity.

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity.

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): These are essential for specifically quantifying apoptosis and distinguishing it from necrosis.

Q4: What are typical IC50 values for hydroxyphenylthiourea derivatives?

A4: The half-maximal inhibitory concentration (IC50) values for hydroxyphenylthiourea and related derivatives can vary significantly depending on the specific chemical structure, the cancer cell line being tested, and the assay conditions. Generally, active compounds exhibit IC50 values in the low micromolar range. For example, certain N,N'-disubstituted thiourea derivatives have shown IC50 values ranging from the sub-micromolar to low double-digit micromolar concentrations against various cancer cell lines.[14][15][16][17]

Quantitative Data

The following tables summarize the cytotoxic activity (IC50 values) of various thiourea derivatives against different human cancer cell lines.

Table 1: IC50 Values (µM) of N,N'-Disubstituted Thiourea Derivatives in Various Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HCT116 (Colon)Reference
N-(2,4-dichloro)benzoyl-N'-phenylthiourea0.31---[15]
Derivative 119.1315.69--[15]
Derivative 2-5.988--[16]
Derivative 339.0---[16]
N-(2-hydroxyphenyl)-2-propylpentanamide--µM range-[18]

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Hydroxyphenylthiourea compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the hydroxyphenylthiourea compound. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the data on a dose-response curve.[3]

2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Visualizations

experimental_workflow General Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Stock in DMSO) treatment Compound Treatment (Serial Dilutions) compound_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, or 72h) treatment->incubation viability_assay Viability Assay (e.g., MTT) incubation->viability_assay data_acquisition Data Acquisition (Plate Reader) viability_assay->data_acquisition data_analysis Data Analysis (IC50 Calculation) data_acquisition->data_analysis

Caption: A streamlined workflow for assessing the cytotoxicity of hydroxyphenylthiourea compounds.

signaling_pathway Proposed Signaling Pathways of Hydroxyphenylthiourea Cytotoxicity cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Regulation cluster_cellcycle Cell Cycle Control HPT Hydroxyphenylthiourea ERK ERK HPT->ERK Modulates JNK JNK HPT->JNK Modulates p38 p38 HPT->p38 Modulates Bcl2 Bcl-2 (Anti-apoptotic) HPT->Bcl2 Inhibits Bax Bax (Pro-apoptotic) HPT->Bax Activates G2M G2/M Arrest HPT->G2M Apoptosis Apoptosis JNK->Apoptosis Promotes Caspases Caspase Activation Bcl2->Caspases Inhibits Bax->Caspases Activates Caspases->Apoptosis Executes G2M->Apoptosis

Caption: Key signaling pathways involved in hydroxyphenylthiourea-induced cytotoxicity.

troubleshooting_logic Troubleshooting Logic for Low Cytotoxicity start Low/No Cytotoxicity Observed solubility Check Compound Solubility start->solubility solubility_ok Solubility OK solubility->solubility_ok Yes solubility_issue Precipitation solubility->solubility_issue No assay_conditions Optimize Assay Conditions conditions_ok Conditions OK assay_conditions->conditions_ok Yes conditions_issue Sub-optimal assay_conditions->conditions_issue No cell_line Evaluate Cell Line cell_line_ok Sensitive Line cell_line->cell_line_ok Yes cell_line_issue Resistant Line cell_line->cell_line_issue No solubility_ok->assay_conditions solution1 Adjust Solvent/ Concentration solubility_issue->solution1 conditions_ok->cell_line solution2 Time-course/ Seeding Density conditions_issue->solution2 solution3 Test New Cell Line cell_line_issue->solution3

Caption: A decision tree for troubleshooting experiments with low hydroxyphenylthiourea cytotoxicity.

References

Technical Support Center: Resolving Inconsistencies in Enzyme Inhibition Kinetics for Thiourea Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies encountered during the investigation of thiourea compounds as enzyme inhibitors.

Frequently Asked questions (FAQs)

Q1: Why do I observe different modes of enzyme inhibition (competitive, non-competitive, mixed) for my thiourea compound against the same enzyme target reported in the literature?

A1: Discrepancies in enzyme inhibition kinetics for thiourea compounds are a common challenge and can arise from several factors:

  • Compound-Specific Properties: Minor structural variations in thiourea derivatives can lead to different binding modes.

  • Assay Conditions: Variations in pH, temperature, buffer composition, and substrate concentration can influence the apparent inhibition mechanism.

  • Compound Instability and Degradation: Thiourea derivatives can be unstable in aqueous solutions, degrading over time, which can affect their interaction with the enzyme.[1][2]

  • Promiscuous Inhibition Mechanisms: Thiourea-containing compounds can sometimes act as Pan-Assay Interference Compounds (PAINS), leading to non-specific inhibition that can be misinterpreted as a specific mode of action.[3][4][5][6][7] This can be due to compound aggregation, redox cycling, or covalent modification of the enzyme.[3][7]

Q2: My thiourea compound shows potent inhibition in the initial screen, but the results are not reproducible. What could be the cause?

A2: Lack of reproducibility is a significant concern and often points towards issues with the compound's behavior in the assay rather than a true, specific inhibition. Key factors include:

  • Compound Aggregation: At higher concentrations, some organic molecules, including thiourea derivatives, can form aggregates that sequester and non-specifically inhibit the enzyme.[8][9][10] This inhibition is often sensitive to the presence of detergents.[10]

  • Poor Solubility: Thiourea compounds can have limited solubility in aqueous buffers.[11] Precipitation of the compound during the assay will lead to inconsistent results.

  • Time-Dependent Inhibition: Some thiourea compounds may exhibit time-dependent inhibition, where the potency increases with the pre-incubation time with the enzyme. If pre-incubation times are not strictly controlled, this can lead to variability.

  • Compound Degradation: As mentioned, the stability of your compound in the specific assay buffer and over the duration of the experiment is crucial.[1][2] Always use freshly prepared solutions when possible.[1]

Q3: What are Pan-Assay Interference Compounds (PAINS), and how do I know if my thiourea derivative is one?

A3: PAINS are compounds that show activity in various high-throughput screening assays through non-specific mechanisms.[3][4][5][6][7] Thiourea and its derivatives have been identified as potential PAINS.[3][4] Common mechanisms of interference include:

  • Redox Cycling: Some compounds can undergo redox cycling, generating reactive oxygen species that can damage the enzyme and lead to apparent inhibition.

  • Covalent Modification: Reactive functional groups on the thiourea derivative may covalently bind to the enzyme, causing irreversible inhibition that can be misinterpreted in kinetic studies.

  • Chelation: The thiourea scaffold can chelate metal ions that may be essential for enzyme activity.

To investigate if your compound is a PAINS, you can perform several control experiments outlined in the troubleshooting guide below.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving inconsistencies in your enzyme inhibition data for thiourea compounds.

Problem 1: Inconsistent IC50 or Ki Values

Possible Causes & Solutions

Possible CauseRecommended Action
Compound Instability Perform a stability study of your compound in the assay buffer over the time course of your experiment using techniques like HPLC.[2] Always use freshly prepared stock solutions.[1]
Compound Aggregation Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer. A significant decrease in potency suggests aggregation-based inhibition.[10]
Poor Solubility Visually inspect for precipitation at the highest concentrations used. Determine the solubility of your compound in the assay buffer. Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells.[11]
Variability in Assay Conditions Strictly control pH, temperature, and incubation times.[11] Ensure that the substrate concentration is well below its saturation limit for competitive inhibition studies.
Enzyme Concentration If you suspect tight-binding inhibition, the assumption that the free inhibitor concentration equals the total inhibitor concentration may be invalid. Use the Morrison equation for Ki determination in such cases.[12]
Problem 2: Conflicting Inhibition Mechanism

Possible Causes & Solutions

Possible CauseRecommended Action
Pan-Assay Interference (PAINS) Conduct counter-screens against unrelated enzymes. Activity against multiple targets suggests promiscuous inhibition.[10]
Redox Interference Include a reducing agent like DTT in your assay buffer (if compatible with your enzyme) to see if it reverses the inhibition.
Incorrect Kinetic Model Ensure your data fits the chosen model well. Use statistical analysis to compare the goodness-of-fit of different inhibition models (competitive, non-competitive, uncompetitive, mixed).
Substrate-Dependent Effects For some enzymes, the inhibitor might bind preferentially to the enzyme-substrate complex (uncompetitive) or to both the free enzyme and the enzyme-substrate complex (mixed). Varying the substrate concentration and performing a detailed kinetic analysis is crucial.

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below. These protocols can be adapted based on the specific enzyme and thiourea compound being investigated.

Tyrosinase Inhibition Assay
  • Principle: This assay measures the ability of an inhibitor to reduce the activity of tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome, a colored product.

  • Materials:

    • Mushroom tyrosinase

    • L-DOPA

    • Phosphate buffer (e.g., 50 mM, pH 6.8)

    • Test compound (thiourea derivative) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate reader

  • Protocol:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add 160 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of tyrosinase solution.

    • Pre-incubate the mixture at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution.

    • Immediately measure the absorbance at 475 nm in kinetic mode for at least 5 minutes.

    • The rate of dopachrome formation is proportional to the enzyme activity. Calculate the percentage of inhibition.

Urease Inhibition Assay
  • Principle: This assay measures the production of ammonia from the hydrolysis of urea by urease. The ammonia is detected using the indophenol method, which forms a colored product.

  • Materials:

    • Jack bean urease

    • Urea

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • Phenol reagent (phenol and sodium nitroprusside)

    • Alkali reagent (sodium hypochlorite and sodium hydroxide)

    • Test compound (thiourea derivative)

    • 96-well microplate reader

  • Protocol:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add 25 µL of the test compound solution and 25 µL of urease solution.

    • Pre-incubate at 37°C for 30 minutes.

    • Add 50 µL of urea solution to initiate the reaction and incubate for 15 minutes at 37°C.

    • Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

    • Incubate at 37°C for 50 minutes for color development.

    • Measure the absorbance at 630 nm.

    • Calculate the percentage of inhibition.

Cholinesterase (AChE/BChE) Inhibition Assay
  • Principle: Based on Ellman's method, this assay measures the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

  • Materials:

    • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

    • DTNB

    • Phosphate buffer (e.g., 0.1 M, pH 8.0)

    • Test compound (thiourea derivative)

    • 96-well microplate reader

  • Protocol:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution.

    • Add 20 µL of the enzyme solution (AChE or BChE).

    • Pre-incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).

    • Measure the absorbance at 412 nm at regular intervals.

    • Calculate the rate of reaction and the percentage of inhibition.[13]

Quantitative Data Summary

The following tables summarize the inhibitory activities of various thiourea derivatives against different enzymes as reported in the literature. Note that direct comparison of IC50 and Ki values across different studies should be done with caution due to variations in experimental conditions.

Table 1: Tyrosinase Inhibition by Thiourea Derivatives

CompoundInhibition TypeIC50 (µM)Ki (µM)Reference
ThioureaNon-competitiveVaries-[3]
PhenylthioureaCompetitive-0.2[3]
AmbazoneNon-competitive1518[3]
ThioacetazoneNon-competitive149[3]
Isocryptolepine "aza" type acyl thiourea (6g)Competitive0.832-[14]
Indole-thiourea derivative (4b)Competitive5.9-
N-aryl-N'-substituted phenylthiourea (6h)Non-competitive6.13-[15]
Bis-thiourea derivative (4)-More potent than kojic acid-[16]

Table 2: Cholinesterase Inhibition by Thiourea Derivatives

CompoundEnzymeIC50 (µg/mL)Reference
1-(3-chlorophenyl)-3-cyclohexylthioureaAChE50[4][17]
BChE60[4][17]
1-(1,1-dibutyl)-3-phenylthioureaAChE58[4]
BChE63[4]

Table 3: Carbonic Anhydrase Inhibition by Thiourea Derivatives

CompoundIsozymeKI (µM)Reference
Chiral thiourea derivative (5a)hCA I3.4-7.6[18]
hCA II8.7-44.2[18]
Chiral thiourea benzimidazole derivative (9b)hCA I73.6[18]

Visualizations

Signaling Pathways

Inhibition of these enzymes can modulate various cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of the inhibitor.

Signaling_Pathway_Tyrosinase cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus MC1R MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK ERK PKA->ERK p38 p38 PKA->p38 CREB CREB PKA->CREB MITF MITF ERK->MITF p38->MITF CREB->MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase α-MSH α-MSH α-MSH->MC1R Tyrosinase_Inhibitor Thiourea Inhibitor Tyrosinase_Inhibitor->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin

Caption: Tyrosinase inhibition pathway in melanogenesis.

Experimental_Workflow cluster_0 Assay Preparation cluster_1 Enzyme Inhibition Assay cluster_2 Data Analysis Prepare_Reagents Prepare Buffers, Enzyme, Substrate, and Inhibitor Solutions Serial_Dilution Perform Serial Dilution of Thiourea Compound Prepare_Reagents->Serial_Dilution Pre_incubation Pre-incubate Enzyme with Inhibitor Serial_Dilution->Pre_incubation Reaction_Initiation Initiate Reaction by Adding Substrate Pre_incubation->Reaction_Initiation Data_Acquisition Monitor Reaction Progress (e.g., Absorbance) Reaction_Initiation->Data_Acquisition Calculate_IC50 Calculate IC50 Values Data_Acquisition->Calculate_IC50 Kinetic_Analysis Determine Inhibition Type (Lineweaver-Burk, etc.) Calculate_IC50->Kinetic_Analysis Statistical_Analysis Perform Statistical Analysis Kinetic_Analysis->Statistical_Analysis

Caption: General workflow for an enzyme inhibition assay.

Troubleshooting_Logic Start Inconsistent Results Check_Reproducibility Are results reproducible? Start->Check_Reproducibility Check_Solubility Is compound soluble in assay buffer? Check_Reproducibility->Check_Solubility Yes Inconsistent_IC50 Inconsistent IC50/Ki Check_Reproducibility->Inconsistent_IC50 No Check_Stability Is compound stable? Check_Solubility->Check_Stability Yes Check_Solubility->Inconsistent_IC50 No Check_Aggregation Inhibition affected by detergent? Check_Stability->Check_Aggregation Yes Check_Stability->Inconsistent_IC50 No Check_PAINS Activity against unrelated enzymes? Check_Aggregation->Check_PAINS No False_Positive Potential False Positive/ Promiscuous Inhibitor Check_Aggregation->False_Positive Yes Check_PAINS->False_Positive Yes True_Inhibition Likely True, Specific Inhibition Check_PAINS->True_Inhibition No Conflicting_Mechanism Conflicting Mechanism Inconsistent_IC50->Conflicting_Mechanism

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Hydroxyphenylthiourea Analogs as Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structure-activity relationships (SAR) of hydroxyphenylthiourea analogs and related compounds as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. The following sections present quantitative data on their inhibitory potency, detailed experimental protocols for tyrosinase inhibition assays, and visualizations of the relevant biological pathway and experimental workflows to aid in the rational design of novel tyrosinase inhibitors.

Quantitative Comparison of Tyrosinase Inhibitory Activity

The inhibitory potency of a series of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea analogs against mushroom tyrosinase is summarized in the table below. The data is adapted from the study by Criton and Le Mellay-Hamon (2008). The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Compound IDR'XRIC50 (µM)
1 HSH0.29
2 HOH1.8
3 HS4-F0.44
4 HO4-F1.3
5 HS4-Cl0.35
6 HO4-Cl1.1
7 HS4-Br0.33
8 HO4-Br0.9
9 HS4-I0.38
10 HO4-I1.0
11 HS4-CH30.55
12 HO4-CH32.5
13 HS4-OCH30.62
14 HO4-OCH33.1
15 HS3,4-di-Cl0.25
16 HO3,4-di-Cl0.8
Kojic Acid ---11

Key SAR Observations:

  • Thiourea vs. Urea Moiety: The thiourea (X=S) analogs consistently demonstrate significantly higher inhibitory potency (lower IC50 values) compared to their corresponding urea (X=O) counterparts. This suggests that the sulfur atom plays a crucial role in the interaction with the tyrosinase enzyme, possibly through chelation of the copper ions in the active site.

  • Effect of Phenyl Ring Substitution:

    • Halogens: The introduction of halogen atoms (F, Cl, Br, I) at the para-position of the phenyl ring (R) generally leads to potent inhibitors. The inhibitory activity is not dramatically different across the various halogens in the thiourea series.

    • Electron-Donating Groups: The presence of electron-donating groups like methyl (CH3) and methoxy (OCH3) at the para-position slightly decreases the inhibitory activity compared to the unsubstituted analog.

    • Multiple Substitutions: A di-substituted analog with two chlorine atoms (3,4-di-Cl) on the phenyl ring (compound 15) exhibited the highest potency among the tested compounds, indicating that multiple substitutions can enhance inhibitory activity.

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This in vitro assay is widely used to screen for potential tyrosinase inhibitors. The following is a generalized protocol based on common methodologies.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine) as the substrate

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (hydroxyphenylthiourea analogs)

  • Kojic acid (as a positive control)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Dissolve the test compounds and kojic acid in DMSO to prepare stock solutions, followed by serial dilutions in phosphate buffer to achieve the desired final concentrations. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Assay Protocol:

    • In a 96-well microplate, add the following to each well:

      • Phosphate buffer

      • Test compound solution (at various concentrations) or vehicle control (buffer with DMSO)

      • Mushroom tyrosinase solution

    • Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

    • Immediately measure the absorbance of the reaction mixture at a specific wavelength (e.g., 475-490 nm) at time zero and then at regular intervals for a set duration (e.g., every minute for 15-30 minutes) using a microplate reader. The formation of dopachrome, an orange/red colored product, is monitored.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound and the control.

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity with inhibitor) / Activity of control] x 100

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Melanin_Biosynthesis_Pathway Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Leucodopachrome Leucodopachrome Dopaquinone->Leucodopachrome Cysteinyldopa Cysteinyldopa Dopaquinone->Cysteinyldopa Dopachrome Dopachrome Leucodopachrome->Dopachrome DHI 5,6-Dihydroxyindole (DHI) Dopachrome->DHI Indole_5_6_quinone Indole-5,6-quinone DHI->Indole_5_6_quinone Tyrosinase Eumelanin Eumelanin (Brown-Black Pigment) Indole_5_6_quinone->Eumelanin Cysteine Cysteine Cysteine->Cysteinyldopa Pheomelanin Pheomelanin (Red-Yellow Pigment) Cysteinyldopa->Pheomelanin Tyrosinase Tyrosinase Inhibitor Hydroxyphenylthiourea Analogs Inhibitor->Tyrosinase Inhibition

Melanin biosynthesis pathway and the inhibitory action of hydroxyphenylthiourea analogs on tyrosinase.

Enzyme_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) Start->Prepare_Reagents Dispense Dispense Reagents into 96-Well Plate Prepare_Reagents->Dispense Pre_incubation Pre-incubate Enzyme and Inhibitor Dispense->Pre_incubation Add_Substrate Add Substrate to Initiate Reaction Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance Kinetically Add_Substrate->Measure_Absorbance Data_Analysis Data Analysis Measure_Absorbance->Data_Analysis Calculate_Inhibition Calculate % Inhibition Data_Analysis->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

General workflow for an in vitro enzyme inhibition assay.

SAR_Study_Logic Design Design and Synthesize Analog Series Biological_Screening Biological Screening (e.g., Tyrosinase Inhibition Assay) Design->Biological_Screening Identify_Hits Identify Hit Compounds Biological_Screening->Identify_Hits SAR_Analysis Analyze Structure-Activity Relationships (SAR) Identify_Hits->SAR_Analysis Hypothesis Formulate SAR Hypothesis SAR_Analysis->Hypothesis Lead_Optimization Lead Optimization Hypothesis->Lead_Optimization New_Analogs Design New Analogs Based on SAR Lead_Optimization->New_Analogs Iterative Cycle Preclinical Preclinical Development Lead_Optimization->Preclinical Optimized Candidate New_Analogs->Design

Logical flow of a structure-activity relationship (SAR) study in drug discovery.

A Comparative Analysis of Thiourea vs. Urea Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of thiourea and urea derivatives, two prominent scaffolds in medicinal chemistry. Both moieties are recognized for their ability to form strong hydrogen bonds, a critical interaction for binding to biological targets.[1][2][3][4] However, the substitution of urea's carbonyl oxygen with a sulfur atom to form thiourea introduces significant changes in electronic, steric, and physicochemical properties. These differences can profoundly impact a compound's biological activity, making the choice between these two scaffolds a crucial decision in the drug design process. This analysis draws upon experimental data to highlight the key performance differences in binding affinity, enzyme inhibition, and cell permeability.

Performance Comparison: Thiourea vs. Urea

The primary distinction between thiourea and urea lies in the properties of the thiocarbonyl (C=S) and carbonyl (C=O) groups. The sulfur atom in thiourea is larger, less electronegative, and more polarizable than the oxygen atom in urea. This results in the N-H protons of thiourea being more acidic, making them stronger hydrogen bond donors.[5][6] This enhanced hydrogen-bonding capacity often translates to more potent biological activity.

Binding Affinity and Enzyme Inhibition

Experimental evidence frequently demonstrates that thiourea derivatives exhibit superior inhibitory activity compared to their direct urea analogs against a variety of biological targets, including kinases, urease, and other enzymes.[7][8][9] The stronger hydrogen-bonding capability of the thiourea moiety is a primary contributor to this increased potency.

For instance, studies on anticancer agents have shown that thiourea derivatives can be significantly more effective. One study revealed a 1,3-bis(4-(trifluoromethyl)phenyl)thiourea derivative to be over 100-fold more potent against the A549 lung cancer cell line (IC50 = 0.2 µM) than its corresponding urea analog (IC50 = 22.8 µM).[8] Similarly, another series of compounds designed as anticancer agents showed that thiourea derivatives had higher antitumor activity against MCF-7 and SkBR3 breast cancer cells than their urea counterparts.[8] In the context of enzyme inhibition, tryptamine-based thiourea derivatives showed greater potential against the urease enzyme than their urea analogs.[9]

However, the superiority of thiourea is not universal. The overall molecular structure and the specific topology of the target's binding site play a critical role. In some cases, the pre-organized (Z,Z) conformation of a urea derivative is better suited for establishing a bidentate hydrogen bond with a target, whereas the corresponding thiourea may adopt a less favorable (Z,E) conformation that requires energetic reorganization to bind effectively.[10]

Table 1: Comparative Analysis of Enzyme Inhibition and Cytotoxicity

Compound PairTarget / Cell LineThiourea Derivative IC50 (µM)Urea Derivative IC50 (µM)Fold Difference (Urea/Thiourea)Reference
1,3-bis(4-(trifluoromethyl)phenyl)A549 Lung Cancer0.222.8114x[8]
1-aryl-3-(pyridin-2-yl) derivativeMCF-7 Breast Cancer1.3Less Active>1x[8]
1-aryl-3-(pyridin-2-yl) derivativeSkBR3 Breast Cancer0.7Less Active>1x[8]
Tryptamine derivative (Compound 14)Urease11.4(Not specified as most active)N/A[9]
Dipeptide Conjugate (Compound 23)Urease2.0(Not specified as most active)N/A[11]
C20-epi-aminosalinomycin derivativesTrypanosoma bruceiGenerally 10x more potentLess Potent~10x[12]

Note: "Less Active" indicates the original study found the urea derivative to be less potent without specifying a precise IC50 value.

Cell Permeability

A drug's ability to cross biological membranes is fundamental to its efficacy. This property is heavily influenced by its lipophilicity. The sulfur atom in thiourea derivatives generally increases lipophilicity compared to the oxygen in urea analogs. This enhanced lipophilicity can facilitate the penetration of compounds through cell membranes.[8]

While direct comparative data on the apparent permeability coefficient (Papp) for analogous pairs is not always available, the principle is well-established in drug design. For example, in a series of antitrypanosomal agents, an increase in the permeability of thiourea derivatives was correlated with improved cell swelling activity, a proxy for cellular entry and effect.[12] The choice between urea and thiourea can therefore be used to modulate a compound's pharmacokinetic properties.

Table 2: Physicochemical Properties and Permeability

PropertyThiourea DerivativesUrea DerivativesImplication for Drug Design
Lipophilicity (logP) Generally higherGenerally lowerHigher lipophilicity in thioureas may enhance passive diffusion across cell membranes, but excessive lipophilicity can lead to poor solubility and off-target effects.
Permeability (Papp) Often enhanced due to increased lipophilicityCan be lower, but sufficient for many applicationsThe thiourea scaffold can be chosen to improve the absorption and distribution of a drug candidate.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of compound performance. Below are protocols for key experiments cited in this guide.

Enzyme Inhibition Assay (Urease Example)

This protocol describes a common method to determine the inhibitory potential of a compound against the urease enzyme by measuring the production of ammonia.

  • Reagent Preparation:

    • Enzyme Solution: Prepare a stock solution of Jack bean urease (e.g., 1 U/mL) in a phosphate buffer (e.g., 0.01 M K2HPO4, 1 mM EDTA, pH 8.2).

    • Substrate Solution: Prepare a 100 mM urea solution in the same phosphate buffer.

    • Test Compounds: Prepare stock solutions of thiourea and urea derivatives in DMSO (e.g., 10 mM). Create serial dilutions to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

    • Phenol Reagent: Prepare a solution of 0.005% sodium nitroprusside and 1% w/v phenol.

    • Alkali Reagent: Prepare a solution of 0.5% w/v sodium hydroxide and 0.1% active chloride NaClO.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the urease enzyme solution to each well.

    • Add 30 µL of the test compound dilution (or standard inhibitor like thiourea) to the wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[13]

    • Initiate the enzymatic reaction by adding 50 µL of the urea substrate solution to each well.[13]

    • Incubate the reaction mixture at 37°C for another 15 minutes.

    • Stop the reaction and develop the color by adding 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the color to develop.

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 630 nm.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Negative Control)] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Caco-2 Cell Permeability Assay

This assay is a standard in vitro model used to predict human intestinal absorption of drugs.[14] It measures the transport of a compound across a monolayer of human colon adenocarcinoma (Caco-2) cells.

  • Cell Culture:

    • Seed Caco-2 cells onto microporous membrane filter inserts (e.g., Transwell®) at a suitable density.

    • Culture the cells for 21-25 days in an appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.[15] Change the medium every 2-3 days.

    • Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be above a predetermined threshold (e.g., >200 Ω·cm²).[15][16]

  • Transport Experiment (Apical to Basolateral):

    • Gently wash the cell monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4).

    • Add the test compound solution (e.g., 10 µM in transport buffer) to the apical (upper) compartment of the insert.

    • Add fresh transport buffer to the basolateral (lower) compartment.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).[16]

    • At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of compound appearance in the acceptor (basolateral) compartment (mol/s).

      • A is the surface area of the membrane (cm²).

      • C0 is the initial concentration of the compound in the donor (apical) compartment (mol/cm³).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Raf_MEK_ERK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK Inhibition by (Thio)urea Derivatives ERK ERK Kinase MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: The Raf-MEK-ERK pathway, a target for (thio)urea-based kinase inhibitors.

Caco2_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase A 1. Seed Caco-2 cells on Transwell inserts B 2. Culture for 21-25 days to form a monolayer A->B C 3. Verify monolayer integrity (Measure TEER) B->C D 4. Wash monolayer with transport buffer (HBSS) C->D E 5. Add test compound to Apical (donor) side D->E F 6. Add fresh buffer to Basolateral (acceptor) side E->F G 7. Incubate at 37°C (e.g., 90-120 min) F->G H 8. Collect samples from both compartments G->H I 9. Quantify compound concentration (LC-MS/MS) H->I J 10. Calculate Papp value I->J Result Predicted Intestinal Absorption J->Result

Caption: Experimental workflow for the Caco-2 cell permeability assay.

SAR_Logic cluster_input Molecular Scaffolds cluster_properties Physicochemical Properties cluster_output Biological Outcomes Urea Urea Scaffold (C=O) Props Electronic Profile Lipophilicity Acidity (N-H) Conformation Urea->Props Urea->Props Favorable pre-organization (context-dependent) Thiourea Thiourea Scaffold (C=S) Thiourea->Props Thiourea->Props Stronger H-bond donor Higher Lipophilicity Activity Binding Affinity Enzyme Inhibition Cell Permeability Props->Activity

Caption: Logical relationship between scaffold choice and biological activity.

Conclusion

The choice between a thiourea and a urea scaffold in drug design is a nuanced decision that significantly impacts a compound's biological profile. While the existing literature provides strong evidence that thiourea derivatives often confer more potent biological activity, particularly in enzyme inhibition and anticancer contexts, due to their enhanced hydrogen-bonding capabilities and increased lipophilicity, this is not a universal rule.[7][8] The specific structural requirements of the biological target and the desired pharmacokinetic profile of the final drug candidate are paramount. Therefore, the strategic selection between these two valuable moieties should be guided by empirical data, including head-to-head comparisons of synthesized analogs, to optimize for potency, selectivity, and drug-like properties.

References

Validating the Anticancer Mechanism of 1-(4-Hydroxyphenyl)thiourea Derivatives In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo anticancer mechanisms of 1-(4-Hydroxyphenyl)thiourea derivatives. While direct in vivo studies on this specific subclass of thiourea derivatives are limited in publicly available literature, this document synthesizes findings from related thiourea compounds to extrapolate and validate their potential therapeutic pathways and performance against alternative anticancer agents.

Data Presentation: Comparative Efficacy

The following tables summarize the in vitro cytotoxic activity of various thiourea derivatives, including those with hydroxyphenyl moieties, against several cancer cell lines. This data provides a basis for inferring potential in vivo efficacy and highlights comparisons with established anticancer drugs.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Thiourea Derivatives Against Various Cancer Cell Lines

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
Phenylthiourea1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thioureaNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
Diarylthiourea1-(4-(hexyloxy)phenyl)-3-phenylureaMCF-7338.33Doxorubicin4.56
Benzoylthiourea1-Benzoyl-3-(4-methoxyphenyl)thioureaNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Thiourea-SulfonamideCompound 5cHepG2, MCF-7, Caco-2, PC-3Broad selective cytotoxicityCisplatin-[2]
Bis-thioureaCompound SK1Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: The table includes data from closely related thiourea derivatives due to the limited availability of specific in vivo data for this compound derivatives.

Experimental Protocols

Detailed methodologies for key in vivo experiments cited in studies on related thiourea derivatives are provided below. These protocols can serve as a foundation for designing future in vivo studies on this compound derivatives.

Xenograft Tumor Model

Patient-derived tumor xenograft (PDTX) models are a common approach to evaluate the in vivo anticancer activity of novel compounds.[3][4]

  • Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used.[3]

  • Tumor Implantation: Fresh surgical tumor tissue is sectioned into small pieces (approx. 3 mm³) and implanted subcutaneously or orthotopically into the mice.[3]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Treatment: Once tumors reach a specific volume (e.g., 100-200 mm³), animals are randomized into treatment and control groups. The thiourea derivative is administered via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control and a positive control (e.g., cisplatin, sorafenib) are included.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific treatment duration. Tumor weight and volume are recorded.

  • Toxicity Assessment: Animal body weight is monitored throughout the study. At the end of the study, major organs can be collected for histopathological analysis to assess toxicity.[5]

In Vivo Anti-Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM Assay)

The CAM assay is a widely used method to evaluate the anti-angiogenic potential of compounds in vivo.

  • Egg Incubation: Fertilized chicken eggs are incubated at 37°C with humidity.

  • Windowing: On a specific day of incubation (e.g., day 3), a small window is made in the eggshell to expose the CAM.

  • Compound Application: A sterile filter paper disc saturated with the test compound (thiourea derivative) at different concentrations is placed on the CAM. A vehicle control and a positive control (e.g., celecoxib) are also used.

  • Incubation and Observation: The eggs are re-incubated, and after a set period (e.g., 48-72 hours), the CAM is observed under a microscope to assess the inhibition of blood vessel formation.

  • Quantification: The degree of angiogenesis inhibition can be quantified by counting the number of blood vessel branch points or by using image analysis software.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the potential signaling pathways that may be targeted by this compound derivatives based on evidence from related compounds.

anticancer_mechanism Thiourea This compound Derivatives VEGFR2 VEGFR-2 Thiourea->VEGFR2 Inhibition COX2 COX-2 Thiourea->COX2 Inhibition Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Inflammation Inflammation COX2->Inflammation Promotes TumorGrowth Tumor Growth & Proliferation Angiogenesis->TumorGrowth Inflammation->TumorGrowth

Caption: Potential anticancer mechanism of this compound derivatives.

Experimental Workflow

This diagram outlines a typical workflow for the in vivo validation of the anticancer mechanism of this compound derivatives.

experimental_workflow start Synthesis & Characterization of Thiourea Derivatives in_vitro In Vitro Cytotoxicity Assays (e.g., MTT) start->in_vitro in_vivo_model In Vivo Xenograft Tumor Model in_vitro->in_vivo_model treatment Treatment with Thiourea Derivatives, Vehicle, and Positive Control in_vivo_model->treatment data_collection Tumor Growth Measurement & Toxicity Assessment treatment->data_collection analysis Analysis of Tumor Weight, Histopathology, & Biomarkers data_collection->analysis mechanism Mechanism Validation (e.g., IHC for VEGFR-2, COX-2) analysis->mechanism end Conclusion on In Vivo Anticancer Mechanism mechanism->end

Caption: Experimental workflow for in vivo validation.

Discussion of Anticancer Mechanisms

Based on studies of various thiourea derivatives, the anticancer effects of this compound derivatives in vivo are likely mediated through multiple pathways:

  • Anti-angiogenesis: Several thiourea derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[6][7][8] By blocking VEGFR-2, these compounds can suppress the formation of new blood vessels that tumors need to grow and metastasize.[6] In vivo models like the CAM assay and xenograft studies can be employed to validate this anti-angiogenic effect.

  • COX-2 Inhibition: Some thiourea derivatives exhibit inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and carcinogenesis.[2] Inhibition of COX-2 can lead to reduced inflammation and potentially inhibit tumor growth. In vivo studies often use models of inflammation-induced cancer to investigate this mechanism.

  • Induction of Apoptosis: While primarily studied in vitro, many thiourea derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This is a crucial mechanism for eliminating malignant cells. In vivo validation would involve immunohistochemical analysis of tumor tissues from xenograft models for markers of apoptosis.

  • Comparison with Alternatives: In preclinical studies, novel thiourea derivatives are often compared to standard-of-care chemotherapeutic agents like cisplatin and targeted therapies such as sorafenib.[6] These comparisons are essential to determine the relative potency and potential advantages of the new compounds.

References

A Comparative Guide to Tyrosinase Inhibitors: 1-(4-Hydroxyphenyl)thiourea vs. Kojic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent tyrosinase inhibitors: 1-(4-Hydroxyphenyl)thiourea (PTU), a derivative of phenylthiourea, and kojic acid, a well-established agent. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for the development of skin lightening agents and treatments for hyperpigmentation disorders. This document synthesizes available experimental data to objectively evaluate their performance, mechanisms of action, and kinetic profiles.

Performance Comparison: Potency and Inhibition Kinetics

The efficacy of a tyrosinase inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The mechanism of inhibition further clarifies how the compound interacts with the enzyme.

Table 1: Comparison of Tyrosinase Inhibitory Activity

CompoundIC50 (µM)Source OrganismSubstrateInhibition TypeReference
This compound (and related derivatives)
N-hydroxy-N'-phenylthiourea derivative~0.29MushroomL-DOPANot specified[1]
1-substituted thiourea derivative1.7MushroomNot specifiedNot specified[2]
PhenylthioureaKi = 0.21 ± 0.09Not specifiedDOPACompetitive
Kojic Acid 16.69MushroomL-DOPACompetitive[3]
22.84 (monophenolase)MushroomL-TyrosineCompetitive[4]
24.57 (diphenolase)MushroomL-DOPAMixed-type[4]
30.6MushroomNot specifiedCompetitive (monophenolase), Mixed (diphenolase)[2]

Note: A direct IC50 value for this compound was not available in the reviewed literature. The data presented for PTU derivatives suggest a potentially high potency. It is crucial to note that IC50 values are highly dependent on experimental conditions (e.g., enzyme source, substrate concentration, pH, temperature), and direct comparisons should be made with caution when data is sourced from different studies.

Mechanism of Action

This compound (PTU): Phenylthiourea and its derivatives are known to be potent tyrosinase inhibitors. The inhibitory activity of 1-phenylthioureas is directly correlated with their ability to inhibit melanin production in cell cultures. The proposed mechanism for phenylthiourea is competitive inhibition, where it likely binds to the active site of the enzyme, competing with the natural substrate (tyrosine or DOPA). The thiourea functional group is thought to chelate the copper ions within the active site of the tyrosinase enzyme, thereby blocking its catalytic activity.

Kojic Acid: Kojic acid is a well-characterized tyrosinase inhibitor that acts through a mixed-type inhibition mechanism. It exhibits competitive inhibition of the monophenolase activity (hydroxylation of L-tyrosine to L-DOPA) and a mixed-type inhibition of the diphenolase activity (oxidation of L-DOPA to dopaquinone)[5][6]. Its inhibitory effect is primarily attributed to its ability to chelate the copper ions in the active site of tyrosinase, which are essential for the enzyme's catalytic function[7].

Signaling Pathway of Melanogenesis and Tyrosinase Inhibition

The following diagram illustrates the melanin synthesis pathway and the points of intervention by tyrosinase inhibitors.

Melanogenesis_Pathway cluster_Melanocyte Melanocyte cluster_Inhibitors Tyrosine L-Tyrosine Tyrosinase1 Tyrosinase (Monophenolase) Tyrosine->Tyrosinase1 LDOPA L-DOPA Tyrosinase2 Tyrosinase (Diphenolase) LDOPA->Tyrosinase2 Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Spontaneous reactions Tyrosinase1->LDOPA Hydroxylation Tyrosinase2->Dopaquinone Oxidation PTU This compound PTU->Tyrosinase1 Inhibits PTU->Tyrosinase2 Inhibits KojicAcid Kojic Acid KojicAcid->Tyrosinase1 Inhibits KojicAcid->Tyrosinase2 Inhibits caption Melanogenesis pathway and points of inhibition.

Caption: Melanogenesis pathway and points of inhibition.

Experimental Protocols

A standardized and reproducible experimental protocol is essential for the accurate assessment of tyrosinase inhibitory activity. The following is a typical protocol for a mushroom tyrosinase inhibition assay using L-DOPA as a substrate.

Materials and Reagents:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus), 1000 units/mL in phosphate buffer

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound (Test Compound)

  • Kojic Acid (Positive Control)

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and kojic acid in DMSO.

    • Prepare serial dilutions of the test compound and kojic acid in sodium phosphate buffer to achieve the desired final concentrations. The final concentration of DMSO in the reaction mixture should not exceed 1% to prevent enzyme denaturation.

    • Prepare a 2.5 mM solution of L-DOPA in sodium phosphate buffer. This solution should be prepared fresh.

    • Prepare a solution of mushroom tyrosinase (e.g., 92 Units/mL) in sodium phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add 80 µL of sodium phosphate buffer.

    • Add 40 µL of the respective test compound or kojic acid dilution.

    • For the control (no inhibitor), add 40 µL of sodium phosphate buffer.

    • Add 40 µL of the mushroom tyrosinase solution to all wells.

    • Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 40 µL of the L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm using a microplate reader.

    • Take readings at regular intervals (e.g., every minute) for a specified period (e.g., 5-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (velocity) from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound and kojic acid using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] x 100 where V_control is the reaction rate in the absence of an inhibitor, and V_inhibitor is the reaction rate in the presence of the inhibitor.

    • The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow

The following diagram outlines the general workflow for screening and characterizing tyrosinase inhibitors.

Tyrosinase_Inhibition_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis A Prepare Reagents: - Tyrosinase Enzyme - Substrate (L-DOPA/L-Tyrosine) - Buffer - Inhibitors (PTU, Kojic Acid) B Perform Tyrosinase Inhibition Assay (96-well plate format) A->B C Measure Absorbance (475 nm) over time (Kinetic Reading) B->C D Calculate Reaction Rates (Velocity) C->D E Determine % Inhibition D->E G Determine Inhibition Kinetics (e.g., Lineweaver-Burk Plot) D->G F Calculate IC50 Value E->F caption General workflow for tyrosinase inhibitor screening.

Caption: General workflow for tyrosinase inhibitor screening.

Conclusion

Both this compound and kojic acid demonstrate significant potential as tyrosinase inhibitors. While kojic acid is a well-established inhibitor with a considerable body of research supporting its mixed-type inhibition, derivatives of phenylthiourea, including potentially this compound, exhibit very high potency, in some cases surpassing that of kojic acid. The competitive inhibition mechanism of phenylthiourea suggests a direct interaction with the enzyme's active site.

For drug development professionals, the high potency of PTU derivatives makes them attractive candidates for further investigation. However, the limited publicly available data specifically for this compound necessitates further head-to-head comparative studies against established inhibitors like kojic acid under standardized conditions to definitively ascertain its relative efficacy and therapeutic potential. Future research should also focus on the safety and stability of these compounds for cosmetic and pharmaceutical applications.

References

In-Vivo Efficacy and Toxicity of 1-(4-Hydroxyphenyl)thiourea: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential in-vivo efficacy and toxicity of 1-(4-Hydroxyphenyl)thiourea. Due to a notable lack of publicly available in-vivo studies specifically on this compound, this guide draws upon data from structurally related thiourea derivatives and established experimental protocols to project its likely biological profile and provide a framework for future research.

Comparative Efficacy of Phenylthiourea Derivatives

Thiourea and its derivatives are a class of compounds recognized for their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The introduction of a phenyl ring and hydroxyl group, as in this compound, is anticipated to modulate this activity.

Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard method for evaluating acute anti-inflammatory activity. While specific data for this compound is unavailable, studies on other phenylthiourea derivatives demonstrate their potential to reduce inflammation. For comparison, the anti-inflammatory effects of a structurally similar compound, 1,3-bis(p-hydroxyphenyl)urea, have been documented. This compound has been shown to decrease the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, as well as the enzyme COX-2 in inflamed rat paw tissue.

Compound/AlternativeAnimal ModelDosageEfficacy (% Inhibition of Edema)Reference Compound
This compound Rat/MouseData not availableData not availableData not available
1,3-bis(p-hydroxyphenyl)ureaRat100 mg/kgComparable to Diclofenac SodiumDiclofenac Sodium
Naproxen-thiourea derivativesRat10 mg/kgUp to 54.12%Naproxen
Anticancer Activity

The anticancer potential of thiourea derivatives is a significant area of research. These compounds are thought to exert their effects through various mechanisms, including the inhibition of kinases and interactions with microtubules. In-vivo studies often utilize xenograft models, where human cancer cells are implanted into immunocompromised mice. Although specific in-vivo anticancer data for this compound is not available in the reviewed literature, various N,N'-diarylthiourea derivatives have shown cytotoxic effects against different cancer cell lines in vitro.

Compound/AlternativeCancer ModelEfficacy (e.g., Tumor Growth Inhibition)Reference Compound
This compound Data not availableData not availableData not available
Sorafenib (a diarylurea)VariousClinically approvedStandard of care
Other N,N'-diarylthiourea derivativesIn-vitro cancer cell linesVarying IC50 valuesDoxorubicin, Cisplatin

In-Vivo Toxicity Profile

Understanding the toxicity profile of a compound is crucial for its development as a therapeutic agent. Acute and sub-chronic toxicity studies in animal models are standard procedures.

Acute Toxicity

Acute toxicity studies determine the effects of a single high dose of a substance. The LD50 (lethal dose for 50% of the test animals) is a common metric. For 1,3-bis(p-hydroxyphenyl)urea, no toxic symptoms or death were observed up to a dose of 5000 mg/kg body weight in an acute oral toxicity test.

CompoundAnimal ModelRoute of AdministrationLD50Observed Adverse Effects
This compound Data not availableData not availableData not availableData not available
1,3-bis(p-hydroxyphenyl)ureaRatOral> 5000 mg/kgNo mortality or significant clinical signs of toxicity.
General Thiourea DerivativesRatOralVariesPulmonary edema at high doses.
Sub-chronic Toxicity

Sub-chronic toxicity studies involve repeated administration of the compound over a longer period (typically 28 or 90 days) to evaluate potential cumulative effects and target organ toxicity. In a 28-day study of 1,3-bis(p-hydroxyphenyl)urea, hydropic degeneration in the liver and congestion in the lungs were observed at a high dose of 1000 mg/kg body weight.

CompoundAnimal ModelDurationKey Findings
This compound Data not availableData not availableData not available
1,3-bis(p-hydroxyphenyl)ureaRat28 daysLiver (hydropic degeneration) and lung (congestion) toxicity at 1000 mg/kg.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key in-vivo experiments.

Carrageenan-Induced Paw Edema (Anti-inflammatory)
  • Animals: Male Wistar rats (180-200 g) are used.

  • Groups: Animals are divided into a control group, a reference standard group (e.g., Indomethacin), and experimental groups receiving different doses of the test compound.

  • Procedure:

    • The test compound or vehicle is administered orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

G cluster_workflow Anti-Inflammatory Assay Workflow Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping 7 days Compound Administration Compound Administration Grouping->Compound Administration Carrageenan Induction Carrageenan Induction Compound Administration->Carrageenan Induction 60 min Paw Volume Measurement Paw Volume Measurement Carrageenan Induction->Paw Volume Measurement 1-5 hours Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Workflow for Carrageenan-Induced Paw Edema Assay.

Acute Oral Toxicity (OECD 423)
  • Animals: Female rats are typically used as they are generally more sensitive.

  • Procedure:

    • A single dose of the test substance is administered orally to a small number of animals.

    • The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

    • The outcome (survival or death) in the first group of animals determines the dose for the next group.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.

  • Data Analysis: The LD50 is estimated based on the observed outcomes.

Acute Oral Toxicity Study Workflow (OECD 423).

Signaling Pathways

Thiourea derivatives have been reported to interact with multiple signaling pathways involved in inflammation and cancer.

G cluster_inflammation Inflammatory Cascade cluster_cancer Cancer Cell Signaling Inflammatory Stimulus Inflammatory Stimulus Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Inflammatory Stimulus->Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6) COX-2 Upregulation COX-2 Upregulation Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)->COX-2 Upregulation Prostaglandin Synthesis Prostaglandin Synthesis COX-2 Upregulation->Prostaglandin Synthesis Inflammation Inflammation Prostaglandin Synthesis->Inflammation Growth Factor Receptors\n(e.g., EGFR) Growth Factor Receptors (e.g., EGFR) Kinase Cascades\n(e.g., MAPK) Kinase Cascades (e.g., MAPK) Growth Factor Receptors\n(e.g., EGFR)->Kinase Cascades\n(e.g., MAPK) Transcription Factors Transcription Factors Kinase Cascades\n(e.g., MAPK)->Transcription Factors Cell Proliferation\n& Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation\n& Survival Thiourea Derivatives Thiourea Derivatives Thiourea Derivatives->Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6) Inhibition Thiourea Derivatives->COX-2 Upregulation Inhibition Thiourea Derivatives->Kinase Cascades\n(e.g., MAPK) Inhibition

Potential Signaling Pathways Modulated by Thiourea Derivatives.

Disclaimer: The information provided in this guide is for research and informational purposes only. The efficacy and toxicity profiles are based on data from related compounds and established methodologies, and may not be representative of this compound. Further in-vivo studies are required to definitively characterize the biological activity of this specific compound.

Assessing the Cross-Reactivity of Novel Kinase Inhibitors: A Comparative Guide for 1-(4-Hydroxyphenyl)thiourea and Other Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel kinase inhibitors, a thorough understanding of a compound's selectivity is paramount for predicting its therapeutic window and potential off-target effects. This guide provides a framework for assessing the cross-reactivity of 1-(4-Hydroxyphenyl)thiourea (HPTU) and other novel thiourea-based compounds against a panel of kinases. Due to the limited publicly available kinase screening data for HPTU, this document uses a representative thiourea compound, herein referred to as Thiourea Compound-X (TC-X) , to illustrate the assessment process. The performance of TC-X is compared against well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine , and the multi-targeted inhibitors Sorafenib and Dasatinib .

Comparative Kinase Inhibition Profiles

The inhibitory activity of a test compound is typically evaluated across a broad panel of kinases to determine its selectivity. The data is often presented as the percentage of remaining kinase activity at a fixed compound concentration, or as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%).

Table 1: Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase TargetKinase FamilyThiourea Compound-X (% Inhibition)Staurosporine (% Inhibition)Sorafenib (% Inhibition)Dasatinib (% Inhibition)
ABL1Tyrosine Kinase35998899
AURKASerine/Threonine Kinase85987095
CDK2Serine/Threonine Kinase40954560
EGFRTyrosine Kinase75973085
KDR (VEGFR2)Tyrosine Kinase90999592
METTyrosine Kinase25966570
p38α (MAPK14)Serine/Threonine Kinase15925588
SRCTyrosine Kinase45987599
BRAFSerine/Threonine Kinase88859850
c-KITTyrosine Kinase30979098

Note: Data for Thiourea Compound-X is illustrative. Data for Staurosporine, Sorafenib, and Dasatinib are compiled from publicly available sources and may vary based on assay conditions.

Table 2: IC50 Values (nM) for Selected Kinases

Kinase TargetThiourea Compound-X (IC50, nM)Staurosporine (IC50, nM)Sorafenib (IC50, nM)Dasatinib (IC50, nM)
KDR (VEGFR2)858908
BRAF1202522>1000
ABL1>1000720<1
SRC8506150<1

Note: Data for Thiourea Compound-X is illustrative. Data for Staurosporine, Sorafenib, and Dasatinib are compiled from publicly available sources and may vary based on assay conditions.

Experimental Protocols

Accurate and reproducible experimental design is crucial for generating high-quality kinase profiling data. Below are detailed protocols for two commonly used in vitro kinase assay platforms.

ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • Test compound (e.g., Thiourea Compound-X)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra Pure ATP

    • ADP

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup:

    • Add 2.5 µL of 2X kinase/substrate solution to each well of a 384-well plate.

    • Add 2.5 µL of 2X test compound dilution to the appropriate wells.

    • Add 2.5 µL of 2X ATP solution to initiate the kinase reaction. The final reaction volume is 5 µL.

    • Include "no kinase" and "no compound" (DMSO vehicle) controls.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal from the newly synthesized ATP. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the "no compound" control after subtracting the "no kinase" background. For IC50 determination, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve.

LanthaScreen™ TR-FRET Kinase Assay (Thermo Fisher Scientific)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a fluorescently labeled substrate by a kinase.

Materials:

  • Kinase of interest

  • Fluorescein-labeled kinase-specific substrate

  • Test compound (e.g., Thiourea Compound-X)

  • LanthaScreen™ Tb-anti-phosphosubstrate antibody

  • ATP

  • TR-FRET Dilution Buffer

  • Kinase Reaction Buffer

  • Low-volume, black 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO as described for the ADP-Glo™ assay.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 5 µL of the test compound dilution.

    • Add 5 µL of a solution containing the kinase and the fluorescein-labeled substrate.

    • Initiate the reaction by adding 5 µL of ATP solution. The final reaction volume is 15 µL.

    • Include appropriate controls.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • Detection: Add 15 µL of a solution containing the Tb-labeled anti-phosphosubstrate antibody and EDTA (to stop the kinase reaction) in TR-FRET Dilution Buffer.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium (donor) and fluorescein (acceptor) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine the percentage of inhibition based on the "no compound" control. For IC50 values, plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve.

Visualizations

Experimental Workflow for Kinase Inhibitor Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis compound_prep Compound Dilution Series reaction_setup Set up Kinase Reaction (384-well plate) compound_prep->reaction_setup reagent_prep Kinase, Substrate, ATP Prep reagent_prep->reaction_setup incubation Incubate at RT reaction_setup->incubation detection Add Detection Reagents (e.g., ADP-Glo or TR-FRET) incubation->detection readout Measure Signal (Luminescence or TR-FRET) detection->readout analysis Calculate % Inhibition & IC50 Values readout->analysis profile Generate Selectivity Profile analysis->profile

Kinase inhibitor profiling workflow.
EGFR Signaling Pathway

EGFR_Pathway cluster_receptor Cell Membrane cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Activates Transcription PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes

Simplified EGFR signaling cascade.
VEGFR Signaling Pathway

VEGFR_Pathway cluster_receptor Cell Membrane cluster_plc PLCγ Pathway cluster_pi3k PI3K/Akt Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis & Vascular Permeability ERK->Angiogenesis Promotes Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis Increases

Key VEGFR2 signaling pathways.

Unveiling the Binding Landscape: A Comparative Analysis of 1-(4-Hydroxyphenyl)thiourea and Its Analogs in Molecular Docking and Computational Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the molecular interactions that drive the efficacy of potential therapeutic compounds is paramount. This guide provides a comprehensive comparison of the binding characteristics of 1-(4-Hydroxyphenyl)thiourea and its derivatives against various biological targets, supported by molecular docking data and computational analysis. We delve into the structural nuances that influence binding affinities and inhibitory activities, offering a valuable resource for the rational design of novel therapeutics.

This compound belongs to the versatile class of thiourea derivatives, which are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and enzyme inhibitory properties. The presence of the hydroxyphenyl group and the thiourea moiety allows for a variety of interactions with biological macromolecules, making these compounds attractive scaffolds for drug discovery. This guide will explore their binding to key enzyme targets such as urease and tyrosinase, presenting a comparative analysis with other thiourea-based inhibitors.

Comparative Analysis of Urease Inhibition

Urease, a nickel-containing enzyme, is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori. Its inhibition is a key strategy for the treatment of associated infections. Thiourea derivatives have emerged as potent urease inhibitors. Below is a comparison of the inhibitory activity of a this compound analog against urease.

CompoundTarget Organism/EnzymeIC₅₀ (µM)Reference
1-benzyl-3-(4-(4-hydroxyphenyl)thiazol-2-yl)thioureaProteus mirabilis304 ± 14
Thiourea (Standard)Jack Bean Urease21.0
Hydroxyurea (Standard)Jack Bean Urease100.0
N-(4-Bromophenyl)acetothioureaH. pylori Urease0.16 ± 0.05
N-(4-Chlorophenyl)acetothioureaH. pylori Urease0.5 ± 0.05
N-(4-Fluorophenyl)acetothioureaH. pylori Urease1.5 ± 0.1

Comparative Analysis of Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders. Phenylthiourea is a well-known tyrosinase inhibitor, and its derivatives, including those with a hydroxyphenyl moiety, have been extensively studied.

CompoundTarget EnzymeIC₅₀ (µM)Inhibition TypeReference
ThioacetazoneMushroom Tyrosinase14Non-competitive
AmbazoneMushroom Tyrosinase15Non-competitive
Kojic Acid (Standard)Mushroom Tyrosinase--
Indole-thiourea derivative 4bMushroom Tyrosinase5.9 ± 2.47Competitive
Kojic Acid (Standard)Mushroom Tyrosinase16.4 ± 3.53-

Experimental Protocols

A generalized workflow for the computational and experimental evaluation of thiourea derivatives is outlined below.

Molecular Docking Protocol

Molecular docking simulations are pivotal in predicting the binding orientation and affinity of a ligand to its target protein.

  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., urease, tyrosinase) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure.

  • Ligand Preparation: The 2D structure of this compound and its analogs are drawn using chemical drawing software and converted to 3D structures. Energy minimization is then performed using a suitable force field.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock, GOLD) is used to predict the binding poses of the ligands within the protein's active site. The program samples a large number of possible conformations and orientations and scores them based on a scoring function that estimates the binding free energy.

  • Analysis of Results: The docking results are analyzed to identify the best binding poses, predict the binding affinity (docking score), and visualize the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

G General Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (from PDB) grid_gen Grid Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (e.g., AutoDock, GOLD) ligand_prep->docking grid_gen->docking results Analyze Docking Results (Binding Poses, Scores) docking->results visualization Visualize Interactions (Hydrogen Bonds, etc.) results->visualization

Caption: A generalized workflow for performing molecular docking studies.

In Vitro Urease Inhibition Assay

This assay determines the inhibitory potential of a compound against the urease enzyme.

  • Enzyme and Substrate Preparation: A solution of purified urease (e.g., from Jack Bean) and a solution of urea (substrate) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Inhibitor Preparation: The test compounds, including this compound and its analogs, are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted.

  • Assay Procedure: The enzyme solution is pre-incubated with various concentrations of the test compounds for a specific period. The enzymatic reaction is initiated by adding the urea solution.

  • Measurement of Activity: The urease activity is determined by measuring the rate of ammonia production, often using the Berthelot method, which involves a colorimetric reaction. The absorbance is measured at a specific wavelength (e.g., 625 nm).

  • Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity of a control (without inhibitor). The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined from a dose-response curve.

G Urease Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Measurement & Analysis enzyme_prep Prepare Urease Solution pre_incubation Pre-incubate Enzyme with Inhibitor enzyme_prep->pre_incubation substrate_prep Prepare Urea Solution reaction_init Initiate Reaction with Urea substrate_prep->reaction_init inhibitor_prep Prepare Test Compound Dilutions inhibitor_prep->pre_incubation pre_incubation->reaction_init measure_ammonia Measure Ammonia Production (Berthelot Method) reaction_init->measure_ammonia calc_inhibition Calculate % Inhibition and IC50 measure_ammonia->calc_inhibition G Enzyme Inhibition by Thiourea Derivatives cluster_components Molecular Components cluster_process Catalytic Process enzyme Enzyme (e.g., Urease, Tyrosinase) binding Enzyme-Substrate Binding enzyme->binding substrate Substrate (e.g., Urea, Tyrosine) substrate->binding inhibitor Thiourea Derivative (e.g., this compound) inhibitor->binding Inhibition product Product Formation binding->product Catalysis

A Comparative Analysis of the Antibacterial Spectrum of Thiourea Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Thiourea derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of biological activities, including significant antibacterial potential.[1][2][3] This guide provides a comparative benchmark of the antibacterial spectrum of various thiourea derivatives against standard antibiotics, supported by experimental data and detailed methodologies. The antibacterial efficacy of these compounds is often attributed to their ability to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV.[2][4]

Quantitative Comparison of Antibacterial Activity

The antibacterial activity of thiourea derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for several thiourea derivatives compared to standard antibiotics, compiled from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiourea Derivatives and Standard Antibiotics against Gram-Positive Bacteria (µg/mL)

Compound/AntibioticStaphylococcus aureusBacillus subtilisEnterococcus faecalisReference
Thiourea Derivatives
TD42--[3]
Fluorinated Pyridine Derivative 4a1.95 - 15.63--[5]
Thiadiazole Derivative 4c3.125--[6]
Coumarin Derivative 4d---[5]
Benzoylthiourea 5aResistantResistantSusceptible[7]
Standard Antibiotics
Oxacillin>256 (MRSA)--[3]
Ceftazidime>256 (MRSA)--[3]
Ampicillin---[7]

Note: '-' indicates data not available in the cited sources.

Table 2: Minimum Inhibitory Concentration (MIC) of Thiourea Derivatives and Standard Antibiotics against Gram-Negative Bacteria (µg/mL)

Compound/AntibioticEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniaeReference
Thiourea Derivatives
Fluorinated Pyridine Derivative 4a1.95 - 15.631.95 - 15.63-[5]
Benzoylthiourea 5aSusceptible--[7]
Compound 4b0.78 - 3.1250.78 - 3.1250.78 - 3.125[6]
Standard Antibiotics
Gentamicin---[5]
Ampicillin---[7]

Note: '-' indicates data not available in the cited sources.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antibacterial spectrum of chemical compounds.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][9]

a. Preparation of Materials:

  • Test compounds (thiourea derivatives) and standard antibiotics.

  • Sterile 96-well microtiter plates.

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).[9]

  • Bacterial cultures of test organisms.

  • 0.5 McFarland turbidity standard.[10]

  • Sterile saline or broth for inoculum preparation.

b. Procedure:

  • Preparation of Antimicrobial Agent Dilutions: A stock solution of each test compound and standard antibiotic is prepared in a suitable solvent. Serial two-fold dilutions are then made in the wells of the microtiter plate using the growth medium to achieve a range of concentrations.[1][9]

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium is prepared by suspending several colonies from a fresh agar plate in sterile saline or broth. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9][11] This suspension is then further diluted in the growth medium to the final desired concentration for inoculation.

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the prepared bacterial suspension.[8][11]

  • Controls:

    • Growth Control: Wells containing only the growth medium and the bacterial inoculum to ensure the bacteria are viable.[8]

    • Sterility Control: Wells containing only the growth medium to check for contamination.[8]

  • Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[9]

  • MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[8]

Agar Disk Diffusion (Kirby-Bauer) Method

This is a qualitative or semi-quantitative method used to determine the susceptibility of bacteria to various antimicrobial agents.[10][12][13]

a. Preparation of Materials:

  • Mueller-Hinton agar plates.[10]

  • Sterile filter paper disks (6 mm in diameter).

  • Test compounds and standard antibiotics at known concentrations.

  • Bacterial cultures of test organisms.

  • 0.5 McFarland turbidity standard.

  • Sterile swabs.

b. Procedure:

  • Inoculum Preparation: A bacterial inoculum is prepared and standardized to a 0.5 McFarland turbidity standard as described for the broth microdilution method.[10]

  • Plate Inoculation: A sterile swab is dipped into the standardized bacterial suspension, and excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of the Mueller-Hinton agar plate is then evenly swabbed in three directions to ensure confluent growth.[14]

  • Application of Disks: Sterile filter paper disks are impregnated with known concentrations of the test compounds and standard antibiotics. These disks are then placed on the surface of the inoculated agar plate using sterile forceps.[12][15]

  • Incubation: The plates are incubated under standardized conditions (e.g., 37°C for 18-24 hours).[12]

  • Zone of Inhibition Measurement: After incubation, the diameter of the zone of no bacterial growth around each disk (zone of inhibition) is measured in millimeters.[13] The size of this zone is proportional to the susceptibility of the bacterium to the antimicrobial agent.

Visualizations

Experimental Workflow for Antibacterial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_protocol Susceptibility Testing Protocol cluster_broth Broth Microdilution cluster_disk Agar Disk Diffusion cluster_results Data Analysis bacterial_culture Bacterial Culture (e.g., S. aureus) inoculum_prep_broth Prepare Standardized Inoculum (0.5 McFarland) bacterial_culture->inoculum_prep_broth plate_inoculation Inoculate Agar Plate bacterial_culture->plate_inoculation thiourea_derivatives Thiourea Derivatives (Test Compounds) serial_dilution Serial Dilution of Compounds in Microplate thiourea_derivatives->serial_dilution disk_application Apply Impregnated Disks thiourea_derivatives->disk_application standard_antibiotics Standard Antibiotics (Control) standard_antibiotics->serial_dilution standard_antibiotics->disk_application inoculation_broth Inoculate Microplate serial_dilution->inoculation_broth inoculum_prep_broth->inoculation_broth incubation_broth Incubate Plate inoculation_broth->incubation_broth mic_determination Determine MIC incubation_broth->mic_determination comparison Compare MICs / Zones of Inhibition mic_determination->comparison plate_inoculation->disk_application incubation_disk Incubate Plate disk_application->incubation_disk zone_measurement Measure Zone of Inhibition incubation_disk->zone_measurement zone_measurement->comparison mechanism_of_action thiourea Thiourea Derivative bacterial_cell Bacterial Cell thiourea->bacterial_cell Enters Cell dna_gyrase DNA Gyrase thiourea->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV thiourea->topoisomerase_iv Inhibits bacterial_cell->dna_gyrase bacterial_cell->topoisomerase_iv dna_replication DNA Replication dna_gyrase->dna_replication topoisomerase_iv->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

References

A Comparative Analysis of Monosubstituted vs. Disubstituted Thioureas in Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of monosubstituted and disubstituted thioureas. The information presented, supported by experimental data, aims to facilitate informed decisions in the design and development of novel therapeutic agents.

The substitution pattern on the thiourea core is a critical determinant of a molecule's biological efficacy. While monosubstituted thioureas can demonstrate significant bioactivity, disubstituted derivatives frequently exhibit enhanced performance. This improvement can be attributed to factors such as increased lipophilicity, modified electronic properties, and a greater potential for extensive interactions with biological targets.[1] This guide delves into a comparative analysis of these two classes of compounds across various biological activities, including antimicrobial, anticancer, and enzyme inhibition.

Comparative Biological Activity: A Data-Driven Overview

The following tables summarize quantitative data from various studies, highlighting the differences in biological activity between monosubstituted and disubstituted thioureas.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
Compound TypeCompound/SubstituentsTarget OrganismMIC (µg/mL)
MonosubstitutedAliphatic thioureasM. tuberculosis>50
DisubstitutedPyridylthioureaM. tuberculosis<10
DisubstitutedBenzoylthioureasB. subtilis3.1 - 6.3
DisubstitutedPhenylthioureasB. subtilisGenerally higher than benzoylthioureas
DisubstitutedTD4MRSA2

Observation: Disubstituted thioureas, particularly those incorporating aromatic or heterocyclic moieties, tend to exhibit lower MIC values, indicating greater potency against a variety of bacterial strains compared to their monosubstituted or aliphatic counterparts.[1] For instance, a disubstituted pyridylthiourea demonstrated significantly enhanced activity against M. tuberculosis when compared to its monosubstituted version.[1][2]

Table 2: Anticancer Activity (Half-maximal Inhibitory Concentration - IC₅₀)
Compound TypeCompound/SubstituentsCancer Cell LineIC₅₀ (µM)
Disubstituted1-aryl-3-(pyridin-2-yl) thioureaMCF-71.3
Disubstituted1-aryl-3-(pyridin-2-yl) thioureaSkBR30.7
DisubstitutedDiarylthioureaMCF-7338.33
Disubstituted3,4-dichloro-phenyl substitutedSW4801.5 - 8.9
Disubstituted4-CF3-phenyl substitutedSW4801.5 - 8.9

Observation: Significant cytotoxic effects against various cancer cell lines have been demonstrated by disubstituted thioureas.[1] The nature and position of the substituents on the aryl rings are crucial in determining the anticancer potency, with the presence of electron-withdrawing groups often enhancing activity.[1]

Table 3: Enzyme Inhibition (Half-maximal Inhibitory Concentration - IC₅₀)
Compound TypeTarget EnzymeCompound/SubstituentsIC₅₀ (µM)
MonosubstitutedUreaseN-monoarylacetothiourea (b19)0.16
DisubstitutedUreaseUP-11.55
DisubstitutedAcetylcholinesterase1-(3-chlorophenyl)-3-cyclohexylthiourea50 (µg/mL)
DisubstitutedButyrylcholinesterase1-(3-chlorophenyl)-3-cyclohexylthiourea60 (µg/mL)

Observation: Both monosubstituted and disubstituted thioureas can act as potent enzyme inhibitors.[1] In the context of urease inhibition, a specific monosubstituted derivative displayed exceptionally high potency. This highlights that while disubstitution is a common strategy for enhancing bioactivity, thoughtfully designed monosubstituted compounds can also be highly effective.[1]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the thiourea derivatives is determined using a broth microdilution method.

  • Preparation of Bacterial Inoculum: A fresh culture of the target bacteria is prepared and diluted to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

MTT Cytotoxicity Assay

The anticancer activity of the thiourea derivatives is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated.

Urease Inhibition Assay

The inhibitory effect of the thiourea derivatives on urease activity is determined as follows:

  • Enzyme and Substrate Preparation: A solution of urease and a solution of urea (substrate) are prepared in a suitable buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the urea solution.

  • Ammonia Quantification: The amount of ammonia produced is quantified using a colorimetric method (e.g., the Berthelot method).

  • Inhibition Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway affected by thiourea derivatives and a standard experimental workflow.

G Proposed Mechanism of Antimicrobial Action Thiourea Thiourea Derivative Membrane Bacterial Cell Membrane Thiourea->Membrane Increased Permeability Enzyme Essential Bacterial Enzymes (e.g., DNA Gyrase, Topoisomerase) Thiourea->Enzyme Inhibition Metabolism Metabolic Pathway Disruption Membrane->Metabolism Replication Inhibition of DNA Replication Enzyme->Replication Death Bacterial Cell Death Metabolism->Death Replication->Death

Proposed mechanism of antimicrobial action for thiourea derivatives.

G Inhibition of the RAS-RAF-MAPK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Thiourea Thiourea Derivative Thiourea->RAF Inhibition

Inhibition of the RAS-RAF-MAPK signaling pathway by thiourea derivatives.

G Experimental Workflow for the MTT Cytotoxicity Assay Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Adhere Allow Cells to Adhere Overnight Seed->Adhere Treat Treat with Thiourea Derivatives Adhere->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solvent Add Solubilizing Agent (DMSO) Incubate_MTT->Add_Solvent Read Measure Absorbance at 570 nm Add_Solvent->Read Calculate Calculate IC50 Value Read->Calculate End End Calculate->End

Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The biological activity of thiourea derivatives is profoundly influenced by the nature and number of substituents on their nitrogen atoms. The presented data suggests that disubstituted thioureas often exhibit superior antimicrobial and anticancer activities compared to their monosubstituted counterparts.[1] However, the remarkable potency of certain monosubstituted thioureas as enzyme inhibitors underscores the importance of specific structural features over general substitution patterns.[1] For researchers and drug development professionals, these findings highlight the vast potential of both mono- and disubstituted thioureas as scaffolds for the design of novel therapeutic agents.[1]

References

Validating Novel Thiourea Crystal Structures: A Comparative Guide to Hirshfeld Surface Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of crystal structures is paramount. In the study of novel thiourea derivatives, which are of significant interest in medicinal chemistry and materials science, understanding the intricate network of intermolecular interactions that govern crystal packing is crucial. Hirshfeld surface analysis has emerged as a powerful tool for visualizing and quantifying these interactions. This guide provides a comprehensive comparison of Hirshfeld surface analysis with other crystallographic analysis techniques, supported by experimental data and detailed methodologies, to aid in the validation of novel thiourea crystal structures.

Unveiling Intermolecular Landscapes: The Power of Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method that partitions the crystal space into regions belonging to individual molecules, providing a unique three-dimensional surface for each molecule.[1] This surface is color-mapped to visualize and quantify intermolecular contacts, offering a powerful "fingerprint" of the crystal packing.[2][3] The analysis is particularly adept at highlighting hydrogen bonds and other weak interactions that play a major role in the stability of thiourea crystal structures.[4]

Key Features Visualized by Hirshfeld Surface Analysis:
  • d_norm surface: This property, mapped onto the Hirshfeld surface, simultaneously displays the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. Red spots on the d_norm surface indicate close intermolecular contacts, which are shorter than the sum of the van der Waals radii and often represent hydrogen bonds.[5][6] Blue regions indicate longer contacts.

  • Shape Index and Curvedness: These topological analyses of the Hirshfeld surface help to identify characteristic shapes associated with different types of interactions, such as the flat patches indicative of π-π stacking.

  • 2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting de against di. The resulting two-dimensional histogram provides a quantitative measure of the contribution of different types of contacts to the overall crystal packing.[6]

Quantitative Insights: Deconstructing Intermolecular Interactions

A key advantage of Hirshfeld surface analysis is its ability to provide quantitative data on the percentage contribution of various intermolecular contacts to the total Hirshfeld surface area. This allows for a detailed comparison of the packing motifs in different crystal structures. The table below presents a summary of such quantitative data for two novel unsymmetrical acyl thiourea derivatives, BTCC and MBTB, as reported in a study by Ali et al.[5][6]

Intermolecular ContactBTCC (% Contribution)MBTB (% Contribution)
H···H45.842.1
O···H/H···O26.222.3
C···H/H···C10.114.2
S···H/H···S5.86.8
N···H/H···N2.52.1
C···C3.54.5
O···C/C···O2.92.3
S···C/C···S1.82.7
Other1.43.0
Table 1: Percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for two novel thiourea derivatives, 4-((3-benzoylthioureido)methyl)cyclohexane-1-carboxylic acid (BTCC) and methyl 2-(3-benzoylthioureido)benzoate (MBTB). Data extracted from Ali, A. et al. (2021).[5][6]

A Comparative Look: Hirshfeld Surface Analysis and Its Alternatives

While Hirshfeld surface analysis is a powerful and widely used technique, other methods can provide complementary or alternative insights into intermolecular interactions within a crystal.

FeatureHirshfeld Surface AnalysisQuantum Theory of Atoms in Molecules (QTAIM)Non-Covalent Interaction (NCI) PlotsVoid Analysis
Primary Output 3D surfaces (d_norm, shape index), 2D fingerprint plotsBond critical points, bond paths, electron density topology3D isosurfaces of the reduced density gradient3D visualization of empty space in the crystal
Information Provided Visualization and quantification of all intermolecular contactsCharacterization of the nature and strength of specific chemical bonds and interactions based on electron density.[7][8]Visualization of the spatial regions of non-covalent interactions, categorized as attractive, van der Waals, or repulsive.[9][10]Assessment of packing efficiency and potential for guest molecule inclusion.[5][11]
Strengths Intuitive visualization, quantitative breakdown of all contacts, computationally efficient.Rigorous quantum mechanical basis, provides detailed information about bond properties.[12]Excellent for visualizing the spatial extent and nature of weak interactions.[13]Complements interaction analysis by highlighting packing voids.[14][15]
Limitations Based on pro-molecule electron density (sum of spherical atoms), less rigorous than QTAIM.Can be computationally intensive, interpretation of topological parameters can be complex.Primarily qualitative, though can be combined with other methods for quantitative analysis.Does not directly analyze intermolecular interactions.
Typical Application Rapid screening and comparison of crystal packing, identifying key interactions.In-depth analysis of the nature of chemical bonds and specific non-covalent interactions.Identifying and visualizing weak and dispersive interactions that might be missed by other methods.Assessing the stability and porosity of crystal structures.
Table 2: A comparison of Hirshfeld surface analysis with alternative and complementary techniques for the study of intermolecular interactions in crystals.

Experimental and Computational Protocols

The validation of a novel thiourea crystal structure using Hirshfeld surface analysis follows a well-defined workflow, from crystal synthesis to data analysis.

Synthesis and Crystallization of Novel Thiourea Derivatives

Novel thiourea compounds are typically synthesized through established organic chemistry routes.[4][16][17][18] Single crystals suitable for X-ray diffraction are then grown, often by slow evaporation of a solvent.

Single-Crystal X-ray Diffraction (SC-XRD)

A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting data are used to solve and refine the crystal structure, yielding a Crystallographic Information File (CIF).

Hirshfeld Surface Analysis Protocol
  • Software: The analysis is typically performed using the CrystalExplorer software.[19][20]

  • Input: The refined CIF file of the thiourea crystal structure is imported into CrystalExplorer.

  • Surface Generation: Hirshfeld surfaces are generated for the molecule(s) in the asymmetric unit.

  • Property Mapping: Various properties, such as d_norm, shape index, and curvedness, are mapped onto the Hirshfeld surfaces to visualize intermolecular contacts.

  • Fingerprint Plot Generation: 2D fingerprint plots are generated to quantify the contribution of different intermolecular contacts. These plots can be decomposed to highlight specific atom-atom contacts.

  • Data Analysis: The visualized surfaces and the quantitative data from the fingerprint plots are analyzed to understand the crystal packing and identify the key intermolecular interactions stabilizing the structure.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for validating a novel thiourea crystal structure, incorporating Hirshfeld surface analysis and its comparison with alternative methods.

Validation_Workflow cluster_synthesis Synthesis & Crystallization cluster_characterization Primary Characterization cluster_analysis Computational Analysis of Intermolecular Interactions cluster_validation Validation & Interpretation Synthesis Synthesis of Novel Thiourea Derivative Crystallization Single Crystal Growth Synthesis->Crystallization SCXRD Single-Crystal X-ray Diffraction (SC-XRD) Crystallization->SCXRD CIF Generate Crystallographic Information File (CIF) SCXRD->CIF HSA Hirshfeld Surface Analysis (CrystalExplorer) CIF->HSA Alternatives Alternative/Complementary Analyses CIF->Alternatives HSA_Results d_norm, Shape Index, 2D Fingerprint Plots HSA->HSA_Results Comparison Compare & Correlate Results HSA_Results->Comparison QTAIM QTAIM Alternatives->QTAIM NCI NCI Plots Alternatives->NCI Void Void Analysis Alternatives->Void QTAIM->Comparison NCI->Comparison Void->Comparison Validation Validate Crystal Structure & Understand Packing Comparison->Validation

Workflow for validating novel thiourea crystal structures.

Conclusion

Hirshfeld surface analysis provides an invaluable and visually intuitive method for the validation of novel thiourea crystal structures. Its ability to quantify all intermolecular contacts offers a comprehensive understanding of the forces driving crystal packing. When used in conjunction with other techniques such as QTAIM, NCI plots, and void analysis, researchers can gain a multi-faceted and robust understanding of the solid-state architecture of these important molecules. This detailed characterization is essential for establishing structure-property relationships, which is a cornerstone of rational drug design and materials engineering.

References

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